1,2,4-Triazine-6-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H3N3O2 |
|---|---|
Molecular Weight |
125.09 g/mol |
IUPAC Name |
1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C4H3N3O2/c8-4(9)3-1-5-2-6-7-3/h1-2H,(H,8,9) |
InChI Key |
YWFARCBGCLDLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC=N1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to 1,2,4-Triazine-6-carboxylic Acid in Medicinal Chemistry
Abstract
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. This guide provides an in-depth technical analysis of a key derivative, 1,2,4-Triazine-6-carboxylic acid, from the perspective of a drug development professional. We will dissect its core physicochemical properties—acidity (pKa), lipophilicity (LogP/LogD), and solubility—and explain the causal relationships between these parameters and their implications for pharmacokinetics and pharmacodynamics. This document serves as a practical resource for researchers, offering not only foundational data but also field-proven experimental protocols and strategic insights for leveraging this scaffold in modern drug design.
Introduction: The Strategic Value of the 1,2,4-Triazine Scaffold
In the landscape of heterocyclic chemistry, nitrogen-rich scaffolds are indispensable tools for modulating biological activity. The 1,2,4-triazine ring system, an aromatic heterocycle with three nitrogen atoms, is a prime example.[1][2] Its derivatives are associated with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The value of the 1,2,4-triazine core lies in its electronic properties; the nitrogen atoms act as hydrogen bond acceptors and influence the molecule's overall polarity and metabolic stability, making it a versatile building block in drug discovery.[6]
This guide focuses specifically on This compound . The addition of a carboxylic acid group to the triazine core introduces a critical anionic interaction point and dramatically influences the molecule's physicochemical profile. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile and its ability to effectively engage with biological targets.
Core Physicochemical Properties: A Quantitative Analysis
A molecule's journey from a laboratory flask to a therapeutic agent is dictated by its physical and chemical properties. For this compound, the interplay between the acidic carboxyl group and the weakly basic triazine ring creates a fascinating and complex profile.
Molecular Structure and Foundational Data
A clear understanding begins with the basic structural and physical data, which are summarized below. Note that properties can vary slightly for different substituted forms of the core molecule.
| Property | Data | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₄H₃N₃O₂ | [7] |
| Molecular Weight | 125.09 g/mol | - |
| Appearance | Typically a solid powder | [7] |
This table represents the parent scaffold. Derivatives, such as the commonly used 3-amino-5-oxo-4H-1,2,4-triazine-6-carboxylic acid, will have different molecular formulas and weights.[8]
Acidity and Ionization (pKa)
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for this molecule. It dictates the charge state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and ability to form ionic bonds with protein targets.
This compound has two key ionizable regions:
-
The Carboxylic Acid (-COOH): This group is acidic and will be deprotonated (negatively charged, -COO⁻) at physiological pH (~7.4).
-
The Triazine Ring: The nitrogen atoms in the triazine ring are weakly basic and can be protonated (positively charged) under sufficiently acidic conditions.
The ionization state of the molecule is therefore highly pH-dependent.
Caption: Ionization states of this compound across pH ranges.
Causality in Drug Development:
-
Oral Absorption: The gastrointestinal tract presents a pH gradient (pH 1.5-3.5 in the stomach, 6.0-7.5 in the intestine). A low pKa for the carboxylic acid ensures it is primarily in its ionized, more soluble form in the intestine, which can aid dissolution. However, the neutral form is generally more permeable across the gut wall. Therefore, a pKa that allows for a sufficient population of the neutral species in the intestine is often optimal.
-
Target Binding: If the target protein's active site contains a positively charged residue (e.g., Arginine, Lysine), the anionic carboxylate can form a strong, charge-reinforced hydrogen bond, significantly enhancing binding affinity.
Lipophilicity (LogP and LogD)
Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.
-
LogP (Partition Coefficient): Measures the lipophilicity of the neutral form of the molecule.
-
LogD (Distribution Coefficient): Measures the lipophilicity of the molecule at a specific pH, accounting for all ionized and neutral species.[9][10] For an ionizable compound like ours, LogD is the more biologically relevant parameter.
For this compound, the LogD is highly dependent on pH. At pH 7.4, where the carboxylate form dominates, the molecule is significantly more polar and hydrophilic, resulting in a low or negative LogD value.
Expected LogD Profile:
-
Low pH (e.g., pH 2): The carboxylic acid is protonated and neutral. The LogD value will be at its maximum (closest to the LogP of the neutral form).
-
High pH (e.g., pH 7.4): The carboxylic acid is deprotonated and ionized. The molecule's polarity increases dramatically, and the LogD value will be significantly lower (more negative) than the LogP.
Causality in Drug Development: A LogD at pH 7.4 in the range of 1-3 is often considered a "sweet spot" for oral drugs, balancing solubility with the permeability needed to cross cell membranes.[11] Highly lipophilic compounds (high LogD) often suffer from poor solubility and high metabolic turnover, while highly hydrophilic compounds (low LogD) may have poor absorption.[12] The this compound scaffold itself is quite polar; achieving an optimal LogD typically requires the addition of lipophilic substituents at other positions on the ring.
Aqueous Solubility
Solubility is the maximum concentration of a compound that can dissolve in a solvent. Poor aqueous solubility is a major hurdle in drug development, leading to poor absorption and bioavailability.[13]
The solubility of this compound is, unsurprisingly, pH-dependent.
-
At low pH: The neutral carboxylic acid form is less soluble in water.
-
At physiological and higher pH: The ionized carboxylate salt form is significantly more soluble.
This property is advantageous. The compound can be formulated as a salt (e.g., sodium salt) to ensure high solubility in an aqueous formulation for in vitro assays or intravenous administration. For oral delivery, its ability to dissolve in the neutral-to-alkaline environment of the small intestine is critical.[14]
Role and Applications in Medicinal Chemistry
The physicochemical properties of this compound make it a valuable scaffold for several reasons:
-
Anionic Recognition Moiety: The carboxylate group is an excellent hydrogen bond acceptor and can form strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine and lysine in a protein's active site.[15]
-
Scaffold for Diversification: The triazine ring has multiple positions (e.g., C3, C5) where substituents can be added to modulate lipophilicity, shape, and target affinity without removing the critical carboxylic acid anchor.[15]
-
Bioisosteric Replacement: The entire scaffold can act as a bioisostere for other acidic heterocyclic systems, offering a different vector space for substituents and potentially novel intellectual property.
-
Metabolic Stability: The nitrogen-rich heterocyclic core can sometimes offer improved metabolic stability compared to more common carbocyclic rings.
Case Example: In the design of inhibitors for enzymes like D-amino acid oxidase (DAAO), scaffolds containing a hydroxylated triazine dione (structurally related to the topic compound) have shown potent activity.[16] The acidic nature of the scaffold is crucial for anchoring the inhibitor within the active site. Similarly, derivatives have been explored as antagonists for G-protein-coupled receptors like the adenosine A2A receptor, where the triazine core makes key hydrogen bonds within the binding pocket.[17]
Field-Proven Experimental Protocols
To ensure robust and reproducible data, standardized protocols are essential. The following sections detail step-by-step methodologies for characterizing the key physicochemical properties of this compound and its analogues.
Caption: A typical workflow for physicochemical profiling in drug discovery.
Protocol: pKa Determination by Potentiometric Titration
This method is considered a gold standard for its precision and provides a direct measure of a compound's pKa values by monitoring pH changes during titration with a strong acid or base.[18][19][20]
Objective: To determine the pKa of the carboxylic acid and any basic pKa of the triazine ring.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Nitrogen gas line
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions[19]
-
0.15 M KCl solution (to maintain constant ionic strength)[18]
-
Test compound (e.g., this compound)
Procedure:
-
Preparation: Prepare a 1 mM solution of the test compound in water with 0.15 M KCl.[18][19]
-
Acidification: Place 20 mL of the sample solution in a titration vessel. Acidify the solution to ~pH 2.0 by adding 0.1 M HCl.[19] This ensures all acidic and basic groups are fully protonated.
-
Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂ which can interfere with the titration.[18] Maintain a nitrogen blanket over the solution throughout the experiment.
-
Titration: Begin stirring the solution. Titrate with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Endpoint: Continue the titration until the pH reaches ~12.0 to ensure full deprotonation of the carboxylic acid.[19]
-
Data Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).[18] The first derivative of the plot (ΔpH/ΔV) can be used to precisely identify the equivalence point.
Protocol: LogD Determination by Shake-Flask Method (pH 7.4)
This classic method directly measures the distribution of a compound between n-octanol and an aqueous buffer, providing a reliable LogD value.[9][11][21]
Objective: To determine the distribution coefficient at physiological pH (LogD₇.₄).
Materials:
-
n-Octanol (reagent grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer and orbital shaker
-
Centrifuge
-
Analytical instrumentation (HPLC-UV or LC-MS) for quantification[12]
-
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours. Allow the layers to separate completely. This pre-saturation is critical for accurate results.
-
Sample Preparation: In a glass vial, combine 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated n-octanol.[10] Add a small aliquot (e.g., 10 µL) of the 10 mM compound stock solution.
-
Equilibration: Cap the vial tightly and shake vigorously (e.g., on an orbital shaker) for a set period (e.g., 1-4 hours) to allow the compound to reach equilibrium between the two phases.[10][12]
-
Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and PBS layers using a validated HPLC-UV or LC-MS method with a proper calibration curve.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]PBS )[12]
Protocol: Thermodynamic Solubility Assessment
This assay determines the equilibrium solubility of a solid compound, which is more relevant for predicting in vivo dissolution than kinetic solubility.[13][22]
Objective: To determine the maximum equilibrium concentration of the compound in an aqueous buffer.
Materials:
-
Solid test compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C)
-
Filtration device (e.g., 0.45 µm syringe filter or filter plate)
-
Analytical instrumentation (HPLC-UV or LC-MS) for quantification[23]
Procedure:
-
Preparation: Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Equilibration: Place the vials on an orbital shaker and agitate at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[24]
-
Sample Collection: After equilibration, allow the vials to sit undisturbed for the solid to settle.
-
Filtration: Carefully remove an aliquot of the supernatant and immediately filter it to remove any undissolved solid particles. This step is critical to avoid overestimating the solubility.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS method against a standard curve.[23]
-
Reporting: The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
Conclusion and Strategic Outlook
This compound is more than just a chemical entity; it is a strategic tool for the medicinal chemist. Its defining features—a strong anionic anchor and a tunable heterocyclic core—provide a robust foundation for designing targeted therapeutics. A thorough understanding of its pH-dependent ionization, lipophilicity, and solubility is not optional; it is the very basis of rational drug design. By employing the rigorous experimental protocols outlined in this guide, researchers can generate the high-quality data needed to predict in vivo behavior, optimize lead compounds, and ultimately increase the probability of success in their drug discovery campaigns. The principles discussed herein empower scientists to move beyond mere synthesis and truly engineer molecules with therapeutic potential.
References
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Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available from: [Link]
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ResearchGate. (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Available from: [Link]
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MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]
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Chemical Synthesis Database. 1,3,5-triazine-2,4,6-tricarboxylic acid. Available from: [Link]
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National Center for Biotechnology Information. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Available from: [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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Bentham Science. Determination of pKa of Triazolo[5,1-c][1][8][25]triazines in Non-Aqueous Media by Potentiometric Titration. Available from: [Link]
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ACS Publications. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Available from: [Link]
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Bentham Science. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Available from: [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
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Lamar University. Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Available from: [Link]
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ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]
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National Center for Biotechnology Information. 1,2,4-Triazine. Available from: [Link]
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PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]
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ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available from: [Link]
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National Center for Biotechnology Information. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Available from: [Link]
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Semantic Scholar. Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Available from: [Link]
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A Technical Guide to the Physicochemical Characterization of 1,2,4-Triazine-6-carboxylic acid: Thermodynamic Stability and pKa Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4-Triazine-6-carboxylic acid serves as a crucial scaffold in medicinal chemistry. Its utility in drug design is profoundly influenced by its fundamental physicochemical properties. This guide provides an in-depth examination of two such critical parameters: thermodynamic stability and the acid dissociation constant (pKa). A comprehensive understanding and precise measurement of these properties are indispensable for predicting a molecule's behavior in physiological environments and ensuring its viability as a drug candidate. This document outlines the theoretical importance of these parameters and provides detailed, field-proven experimental protocols for their determination using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Potentiometric Titration.
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is governed by its intrinsic properties. Among the most fundamental of these are thermodynamic stability and pKa. Thermodynamic stability dictates the molecule's shelf-life, formulation possibilities, and degradation pathways.[1] The acid dissociation constant, or pKa, is a measure of a molecule's ionization state at a given pH.[2] This property is paramount as it directly impacts solubility, permeability across biological membranes, protein binding, and overall pharmacokinetic and pharmacodynamic (ADME) profiles.[3][4][5]
This compound, a heterocyclic compound featuring both a weakly basic triazine ring and an acidic carboxylic acid group, presents a compelling case study. Its dual functionality necessitates a precise characterization of its acid-base and stability profiles to harness its full potential in drug development.[6]
Thermodynamic Stability Analysis
Thermodynamic stability provides critical insights into how a compound will behave under various storage and processing conditions.[1] For pharmaceutical development, a thermally stable compound is essential to ensure consistent efficacy and safety over its shelf life. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this evaluation.[7][8]
Theoretical Framework & Experimental Rationale
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] This technique is invaluable for identifying thermal events such as melting, crystallization, and decomposition.[1][10] A sharp, high-temperature melting point followed immediately by decomposition often indicates a stable crystalline solid. The United States Pharmacopeia (USP) chapter <891> provides standardized methods for such thermal analysis.[10]
-
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as it is heated over time.[11] It is used to determine the temperature at which degradation occurs, quantify the amount of residual solvent or water, and study decomposition kinetics.[8][12] For a pure, stable compound, a TGA thermogram should show a flat baseline until the onset of decomposition, where a sharp drop in mass is observed.
The choice of an inert atmosphere (e.g., nitrogen) is critical. It ensures that the observed thermal events are inherent to the molecule's stability and not a result of oxidative degradation, providing a clearer picture of its intrinsic decomposition pathway.[12]
Data Presentation: Thermal Properties
While specific experimental data for this compound is not widely published, the following table presents illustrative data that would be expected from a comprehensive thermal analysis.
| Parameter | Method | Illustrative Value | Significance |
| Onset of Melting (Tonset) | DSC | 215 °C | Indicates the beginning of the solid-to-liquid phase transition. |
| Melting Point (Tpeak) | DSC | 220 °C | The temperature of maximum heat absorption during melting; a key purity indicator. |
| Onset of Decomposition (Tdec) | TGA | 225 °C | The temperature at which significant mass loss begins, defining the upper limit of thermal stability. |
| Mass Loss at 250 °C | TGA | > 5% | Confirms that the thermal event observed in DSC corresponds to decomposition. |
Experimental Protocol: TGA for Decomposition Analysis
This protocol outlines a self-validating system for determining the thermal stability of this compound.
Objective: To determine the onset temperature of decomposition.
Instrumentation: Calibrated Thermogravimetric Analyzer.
Methodology:
-
Instrument Calibration: Calibrate the TGA balance and temperature sensor according to the manufacturer's specifications using certified reference materials (e.g., indium, tin).
-
Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Atmosphere Control: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min. This rate is a standard practice that balances resolution and experimental time.[12]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is determined by finding the intersection of the tangent drawn from the point of maximum slope on the mass loss curve with the extrapolated baseline.
Visualization: Thermal Analysis Workflow
Caption: Workflow for TGA-based thermal stability assessment.
Acid Dissociation Constant (pKa) Determination
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[13] For this compound, two pKa values are anticipated: one for the deprotonation of the carboxylic acid (acidic pKa) and another for the protonation of one of the triazine ring nitrogens (basic pKa). These values are critical for predicting the molecule's charge state in different parts of the body, which governs its ADME properties.[2][14]
Theoretical Framework & Experimental Rationale
-
Potentiometric Titration: This is a highly precise and historically standard method for pKa determination.[15] It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample while monitoring the pH with a calibrated electrode.[16] The pKa is found at the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[16] This method is robust but requires a sufficient amount of pure sample.[15]
-
UV-Vis Spectrophotometry: This method is advantageous for compounds with low solubility or when only small amounts of material are available.[15][17] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.[18] By measuring the absorbance of the compound in a series of buffers with varying pH, the pKa can be determined from the inflection point of the absorbance vs. pH plot.[19][20]
For a molecule like this compound, which contains both an acidic and a basic functional group, potentiometric titration is particularly well-suited to resolve both pKa values from a single experiment.
Data Presentation: Acidity Constants
The following table provides illustrative pKa values for this compound, grounded in the expected behavior of its functional groups. The carboxylic acid is expected to be a moderately strong acid, while the triazine ring is a weak base.[21][22]
| Parameter | Functional Group | Illustrative pKa Value | Significance |
| pKa1 | Carboxylic Acid (-COOH) | ~3.5 | Governs deprotonation to the carboxylate (-COO-). At physiological pH (~7.4), this group will be fully ionized. |
| pKa2 | Triazine Ring (N) | ~2.0 | Governs protonation of a ring nitrogen. The ring will be predominantly neutral at physiological pH. |
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol provides a self-validating system for the accurate determination of pKa values.[23]
Objective: To determine the pKa values of the carboxylic acid and triazine moieties.
Instrumentation: Calibrated automated titrator with a high-precision pH electrode.
Methodology:
-
Electrode Calibration: Calibrate the pH electrode at the experimental temperature (e.g., 25 °C) using at least three certified standard buffers (e.g., pH 4.0, 7.0, and 10.0).[16]
-
Sample Preparation: Prepare an aqueous solution of this compound at a known concentration (e.g., 1-10 mM). If solubility is limited, a co-solvent like methanol may be used, but the results will be for that specific solvent system.[15] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]
-
Titration (Acidic pKa):
-
Place a known volume (e.g., 20 mL) of the sample solution into the titration vessel.
-
Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments of titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Titration (Basic pKa):
-
Take an identical volume of the fresh sample solution.
-
Titrate this solution with a standardized solution of 0.1 M HCl.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added for both titrations.
-
Calculate the first derivative (dpH/dV) of the titration curve to accurately identify the equivalence point(s).
-
The pKa is equal to the pH at the half-equivalence point.[16] For polyprotic systems, specialized software is often used to fit the curve and extract pKa values.
-
Visualization: Ionization Equilibrium
Caption: Predominant ionic species of the molecule across a pH range.
Conclusion: Integrating Stability and pKa for Drug Development
The thermodynamic stability and pKa values of this compound are not independent variables but rather interconnected properties that collectively define its drug-like potential.[5][24] The illustrative thermal data suggests a compound with good solid-state stability, suitable for formulation. The pKa values indicate that at physiological pH, the molecule will exist predominantly as an anion. This has profound implications:
-
Solubility: The ionized carboxylate group will likely confer good aqueous solubility.
-
Permeability: The negative charge may hinder passive diffusion across lipid membranes, a critical consideration for oral bioavailability and CNS penetration.[2]
-
Target Binding: The charge state will influence potential ionic interactions with biological targets.
By precisely determining these fundamental parameters using the robust protocols detailed in this guide, researchers can make informed decisions, anticipate challenges in formulation and ADME, and rationally design next-generation analogs of this compound with optimized properties for therapeutic success.
References
- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
- USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory.
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024).
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - American Chemical Society. (2020).
- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC.
- Differential Scanning Calorimetry DSC Analysis | Applications and Benefits.
- Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo.
- Differential Scanning Calorimeters (DSC) - American Pharmaceutical Review.
- pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB).
- On the basicity of conjugated nitrogen heterocycles in different media - FULIR.
- The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - ACS Publications - ACS.org. (2025).
- UV-Vis Spectrometry, pKa of a dye.
- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC.
- Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC.
- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022).
- pKa of a dye: UV-VIS Spectroscopy.
- Reliable and accurate prediction of basic pKa values in nitrogen compounds.
- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC.
-
Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[10][17][23]Triazolo[4,3-b][10][17][23][25]tetrazine - MDPI. (2022). Available at:
- Thermogravimetric Analysis.
- Types of Triazine and Their Differences | Chemical Guide - teamchem. (2025).
- The pKa Distribution of Drugs: Application to Drug Discovery - PMC. (2007).
- Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study - BME.
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ResearchGate. (2025).
- Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method.
- What is pKa and how is it used in drug development? - Pion Inc. (2023).
- Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study - PubMed. (1998).
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies.
- Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives - ResearchGate. (2025).
- What is TGA Analysis? Principles and Applications - ResolveMass Laboratories Inc. (2025).
- TGA Thermogravimetric Analysis: Uncovering the Secret of Material Thermal Stability.
- DFT Simulations of pKa Values of Triazines - Texas Christian University.
- TGA Thermogravimetric Analysis Advantages.
- A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific. (2023).
- Predicting the pKa of Small Molecules - Matthias Rupp. (2011).
-
Determination of pKa of Triazolo[5,1-c][10][17][23]triazines in Non-Aqueous Media by Potentiometric Titration. (2024). Available at:
- Prediction of pKa values of small molecules via graph neural networks - reposiTUm.
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1,2,4-Triazine-6-carboxylic acid solubility data in polar and non-polar solvents
An In-depth Technical Guide to the Solubility of 1,2,4-Triazine-6-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document serves as a comprehensive technical guide on the solubility of this compound. It moves beyond a simple data sheet to provide a foundational understanding of the physicochemical principles governing its solubility, a practical and robust protocol for experimental determination, and the rationale behind the scientific methodology.
Introduction: The Significance of a Heterocyclic Acid Scaffold
1,2,4-triazine derivatives are a class of nitrogen-containing heterocyclic compounds that hold significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The specific molecule, this compound, incorporates both the electron-deficient triazine ring and a polar, acidic carboxylic acid functional group. This unique combination makes it a valuable scaffold for the synthesis of novel therapeutic agents. However, the successful application of any compound in drug discovery, formulation, or material science is fundamentally dependent on its solubility. Poor solubility can hinder absorption, reduce bioavailability, and create significant challenges during synthesis and purification. This guide provides the core knowledge required to understand, measure, and address the solubility of this important molecule.
The Physicochemical Drivers of Solubility
The solubility of this compound is not a random property but a direct consequence of its molecular structure and the resulting intermolecular forces. Understanding these drivers is key to predicting its behavior in different solvent systems.
-
Molecular Polarity and Hydrogen Bonding: The molecule is inherently polar. The three nitrogen atoms in the triazine ring act as hydrogen bond acceptors. The carboxylic acid group is a powerful polar functional group, capable of acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). This dual capability allows for strong interactions with polar solvents.
-
Acid-Base Properties (pKa): The presence of the carboxylic acid group means that the compound's solubility in aqueous media is highly pH-dependent. As a carboxylic acid, it is considered a strong organic acid.[3] In solutions with a pH below its pKa, it will exist predominantly in its neutral, protonated form, which is less soluble. In basic solutions (e.g., 5% sodium bicarbonate or sodium hydroxide), it will deprotonate to form the highly soluble carboxylate salt.[4][5]
-
Crystal Lattice Energy: In its solid form, the molecules are arranged in a crystal lattice, held together by strong intermolecular forces, including hydrogen bonds between the carboxylic acid groups and potential π-stacking of the triazine rings. For dissolution to occur, the energy released when the molecules interact with the solvent (solvation energy) must be sufficient to overcome this crystal lattice energy.
The interplay of these factors can be visualized as an energetic balance.
Caption: The energetic balance governing the dissolution process.
Solubility Profile: Expected Behavior in Polar and Non-Polar Solvents
| Solvent Category | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water (neutral pH) | Low to Very Low | Strong water-water hydrogen bonds are entropically difficult to disrupt for a moderately sized organic molecule. |
| Water (basic pH, >8) | High | Formation of the highly soluble carboxylate salt.[5] | |
| Methanol, Ethanol | Moderate | Can act as both H-bond donors and acceptors, effectively solvating the molecule. | |
| Polar Aprotic | DMSO, DMF | High to Very High | Strong H-bond acceptors and high polarity effectively disrupt the crystal lattice and solvate the molecule. |
| Acetonitrile, Acetone | Low to Moderate | Moderate polarity and weaker H-bond accepting capability compared to DMSO/DMF. | |
| Non-Polar | Toluene, Hexane | Insoluble | "Like dissolves like" principle; these solvents cannot form the strong intermolecular interactions (especially H-bonds) needed to solvate the highly polar solute. |
A Self-Validating Protocol for Experimental Solubility Determination
To obtain reliable and reproducible quantitative data, the isothermal shake-flask method is the gold standard.[7] The following protocol is designed to be self-validating by ensuring that true equilibrium is achieved.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Pillar of Trustworthiness: This protocol's integrity relies on confirming that a true, saturated equilibrium has been reached, which is achieved by sampling over time and ensuring the calculated solubility value remains constant.
Methodology:
-
Preparation of Slurries:
-
Add an excess of solid this compound to a series of vials containing a precise volume of the test solvent. Causality Note: Using a visible excess of solid is non-negotiable; it is the only way to ensure the solution becomes saturated and reaches equilibrium.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the slurries for an extended period. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure equilibrium for potentially slow-dissolving compounds.
-
-
Sampling and Analysis (Time-Point Validation):
-
At designated time points (e.g., 24h, 48h, and 72h), cease agitation and allow the vials to remain in the bath for at least 2 hours for the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant. Causality Note: This must be done without disturbing the solid residue at the bottom.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is critical to remove any microscopic particulates that would otherwise lead to an overestimation of solubility.
-
Accurately dilute the filtrate with the solvent to a concentration suitable for the analytical method (e.g., HPLC-UV).
-
Quantify the concentration against a calibration curve prepared with known standards.
-
Validation Check: The calculated solubility should plateau and be consistent between the 48h and 72h (and any subsequent) time points. If the value continues to rise, equilibrium has not yet been reached.
-
Caption: Self-validating workflow for equilibrium solubility determination.
Conclusion
The solubility of this compound is governed by a predictable yet sensitive interplay of its inherent polarity, acidic nature, and the properties of the solvent system. It exhibits classic amphiphilic behavior, with high solubility in polar aprotic solvents and pH-dependent solubility in aqueous media. For drug development professionals and researchers, moving beyond qualitative estimates to precise, quantitative data is essential. The robust, self-validating experimental protocol provided in this guide serves as a reliable framework for generating the high-quality data needed to advance research, optimize reaction conditions, and develop effective formulations.
References
-
Title: Synthesis And Characterization of Some Novel Derivatives Of 1,2,4-Triazine-Isatin Conjugates for Anti-Inflammatory Action Source: YMER URL: [Link]
-
Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]
-
Title: Classification of organic compounds By solubility Source: Academia.edu URL: [Link]
-
Title: EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i Source: Course Hero URL: [Link]
-
Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]
-
Title: Physics-Based Solubility Prediction for Organic Molecules Source: PMC - NIH URL: [Link]
-
Title: Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications Source: RSC Publishing URL: [Link]
- Title: Triazine carboxylic acids and esters Source: Google Patents URL
-
Title: Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives Source: Journal of Medicinal and Chemical Sciences URL: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. teamchem.co [teamchem.co]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Triazine Carboxylic Acid Derivatives: A Crystallographic Handbook
Executive Summary
The structural characterization of 1,3,5-triazine carboxylic acid derivatives represents a critical intersection between organic synthesis, supramolecular chemistry, and pharmaceutical design. These compounds are not merely chemical intermediates; they serve as robust tectons in Crystal Engineering due to the predictable, yet competitive, hydrogen-bonding capability of the triazine ring (acceptor/donor) versus the carboxylic acid group (donor/acceptor).
This guide provides a technical roadmap for researchers navigating the crystallographic challenges of these systems. It moves beyond standard protocols to address specific hurdles: proton transfer ambiguity (salt vs. co-crystal) , planar stacking disorders , and synthon competition .
The Chemical Context: Why Triazines Challenge Crystallography
Triazine carboxylic acids (e.g., 1,3,5-triazine-2,4,6-tricarboxylic acid derivatives) exhibit a phenomenon known as supramolecular interference . The triazine ring contains three nitrogen atoms capable of accepting hydrogen bonds, while the carboxylic acid moieties are strong donors.
Key Structural Tensions:
-
Tautomeric Fluidity: The triazine ring can exist in multiple tautomeric forms depending on substitution (amino vs. imino), complicating the assignment of hydrogen atoms during refinement.
-
Synthon Competition: In the crystal lattice, the molecule must "decide" between forming:
-
Acid-Acid Homosynthons: Classic
dimers. -
Acid-Triazine Heterosynthons: Interaction between the acid -OH and triazine -N.
-
-
Solubility Paradox: These derivatives are often highly polar (due to H-bonding) yet poorly soluble in common organic solvents due to high lattice energy, making single-crystal growth difficult.
Advanced Crystal Growth Methodologies
Standard slow evaporation often yields microcrystalline powders for these high-melting derivatives. The following protocols prioritize kinetic control to achieve diffraction-quality single crystals.
Protocol A: Reaction Crystallization Method (RCM)
Best for: Co-crystals and Salts of Triazine Acids.
-
Preparation: Prepare saturated solutions of the triazine derivative (Reactant A) and the co-former (Reactant B) in separate vials using DMSO or DMF .
-
Mixing: Add solution B dropwise to solution A at elevated temperature (60°C).
-
Supersaturation Trigger: Do not evaporate. Instead, introduce a "bridge solvent" (e.g., Methanol or Acetonitrile) via vapor diffusion.
-
Mechanism: As the lower-solubility solvent diffuses in, it lowers the solubility limit slowly, forcing the components to organize into the thermodynamically stable lattice (the co-crystal) rather than precipitating as amorphous solids.
Protocol B: Hydrothermal Synthesis (In-Situ Ligand Formation)
Best for: Metal-Organic Frameworks (MOFs) or Coordination Polymers.
-
Vessel: Teflon-lined stainless steel autoclave (23 mL).
-
Stoichiometry: Mix Metal Salt (e.g.,
) and Triazine Nitrile precursor in water/ethanol (1:1). -
Hydrolysis: Add dilute
. The acid catalyzes the in-situ hydrolysis of the nitrile to the carboxylic acid under heat. -
Cycle: Heat to 120°C for 48-72 hours, then cool at a rate of 5°C/hour.
-
Why: Slow cooling prevents thermal shock and allows defects to anneal out of the lattice.
-
Data Collection & Processing Strategies
Triazine derivatives are often planar, leading to stacking faults and twinning .
| Challenge | Symptom in Data | Mitigation Strategy |
| Weak High-Angle Data | Low Temperature (100 K): Essential to freeze ring librations. Increase exposure time for high-angle shells. | |
| Merohedral Twinning | High | Check for rotational symmetry axes. Use Cell_Now or similar algorithms to index multiple domains. |
| Planar Disorder | Streaking reflections along one axis. | Integrate using a larger "box size" for spots. If severe, model as a diffuse scattering component or accept lower resolution limits. |
Structural Refinement & The Proton Ambiguity
This is the most critical analytical phase. In triazine-acid complexes, determining whether the proton resides on the acid (neutral co-crystal) or has transferred to the triazine nitrogen (salt) is difficult.
Step-by-Step Refinement Workflow
-
Initial Phasing: Use Dual Space Methods (SHELXT) . It is more robust for planar organic structures than traditional Direct Methods.
-
Heavy Atom Refinement: Refine all non-hydrogen atoms anisotropically.
-
Difference Fourier Map Inspection:
-
Generate a difference map (
). -
Look for electron density peaks (
-peaks) between the Carboxyl Oxygen and Triazine Nitrogen.
-
-
Bond Length Validation (The C-O Rule):
-
Neutral (-COOH): distinct C=O (~1.21 Å) and C-O (~1.32 Å).
-
Deprotonated (-COO⁻): Delocalized bonds, both ~1.25 Å.
-
Directive: If bond lengths suggest delocalization but you modeled a neutral acid, your model is chemically wrong.
-
-
Hydrogen Placement:
-
Do not use geometric riding models (AFIX) immediately for the critical H-bond proton.
-
Refine the coordinates of the H-atom freely with a DFIX restraint (e.g., O-H 0.82 Å) to see which acceptor it prefers.
-
Visualization of Logic Flow
Figure 1: Decision tree for assigning protonation states in Triazine-Acid complexes.
Supramolecular Synthon Analysis
Once the structure is solved, the analysis shifts to the packing motifs .
Common Synthons in Triazine Carboxylic Acids
-
The Heterosynthon (Type I):
-
Interaction: Carboxylic Acid (-OH)
Triazine Nitrogen (N). -
Graph Set:
is common if the triazine has an adjacent amine group (2-aminotriazine). -
Significance: This is the primary target for Pharmaceutical Co-crystal design as it disrupts the high-lattice-energy acid dimers, improving solubility.
-
-
The Homosynthon (Type II):
-
Interaction: Carboxylic Acid
Carboxylic Acid. -
Occurrence: Happens when steric hindrance prevents the acid from approaching the triazine ring coplanarly.[1]
-
Visualization of Synthon Competition
Figure 2: Competitive supramolecular pathways driving crystal packing.
References
-
Crystal structures of salts and cocrystal of 1,3,5-triazine derivatives with thiophene carboxylic acid derivatives. Source: ResearchGate.[2][3][4] Link:
-
Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[5] Link:
-
Triazine–polycarboxylic acid complexes: synthesis, structure and photocatalytic activity. Source: New Journal of Chemistry (RSC).[6] Link:
-
Hydrogen-bonding patterns in the cocrystal 2,4-diamino-6-phenyl-1,3,5-triazine–sorbic acid. Source: Acta Crystallographica Section E. Link:
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Source: MDPI (Pharmaceutics). Link:
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazine–polycarboxylic acid complexes: synthesis, structure and photocatalytic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Biological Activity & Therapeutic Potential of 1,2,4-Triazine-6-Carboxylic Acid Derivatives
Executive Summary
The 1,2,4-triazine-6-carboxylic acid scaffold represents a critical pharmacophore in modern medicinal chemistry, distinguished by its ability to serve as a bioisostere for aromatic rings while offering a specific vector (the C6-carboxyl group) for target-directed functionalization. Unlike generic triazine studies, this guide focuses specifically on the C6-substituted derivatives , which have emerged as potent GPR84 antagonists (immunomodulation) and Leucyl-tRNA synthetase inhibitors (antimicrobial).
This technical guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for leveraging this scaffold in drug discovery.
Structural Significance & Chemical Space
The 1,2,4-triazine ring is an electron-deficient heteroaromatic system. The introduction of a carboxylic acid at the C6 position creates a "privileged handle," allowing for the synthesis of diverse amides and esters that can probe deep hydrophobic pockets in enzymes and receptors.
Key Structural Features[1][2][3][4][5]
-
Electron Deficiency: The triazine ring facilitates
-stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine). -
C6-Carboxyl Vector: This position directs substituents into specific allosteric sites, crucial for the selectivity seen in GPR84 antagonists.
-
H-Bonding Potential: N1, N2, and N4 serve as hydrogen bond acceptors, while the carboxyl/amide group acts as a donor/acceptor pair.
Therapeutic Applications & Mechanisms of Action
Immunomodulation: GPR84 Antagonism
Target: G-Protein-Coupled Receptor 84 (GPR84), a pro-inflammatory receptor activated by medium-chain fatty acids. Therapeutic Indication: Fibrosis, Ulcerative Colitis, and Inflammatory Bowel Disease (IBD).
Mechanism of Action: Derivatives of this compound (specifically 5,6-diaryl analogs) function as orthosteric or allosteric antagonists. The C6-amide moiety is critical for locking the receptor in an inactive conformation.
-
Binding Mode: The triazine core occupies the orthosteric binding pocket. The C6-substituent extends into the extracellular loop 2 (ECL2) region, preventing the conformational change required for G-protein coupling.
-
SAR Insight: Conversion of the C6-carboxylic acid to bulky amides (e.g., piperazine or aniline derivatives) significantly enhances potency (
nM) compared to the free acid or simple esters.
Antimicrobial Activity: Leucyl-tRNA Synthetase Inhibition
Target: Bacterial Leucyl-tRNA Synthetase (LeuRS). Therapeutic Indication: Multi-drug resistant (MDR) bacterial infections (e.g., M. tuberculosis, S. aureus).
Mechanism of Action: Fused systems, such as thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid (a structural analog where the acid is effectively at the equivalent position relative to the nitrogen bridge), inhibit protein synthesis.
-
Pathway: The compound binds to the synthetic active site of LeuRS, preventing the aminoacylation of tRNA^{Leu}. This halts bacterial protein translation, leading to cell death.
-
Selectivity: High selectivity for bacterial LeuRS over human counterparts is achieved via specific interactions with the "editing domain" of the bacterial enzyme.
Visualization of Signaling Pathways[2]
GPR84 Antagonist Mechanism
The following diagram illustrates the blockade of the GPR84 signaling cascade by 1,2,4-triazine-6-carboxamides.
Caption: Competitive antagonism of GPR84 by 1,2,4-triazine-6-amides prevents Gi/o coupling and downstream inflammatory chemotaxis.
Quantitative Data Summary
The following table summarizes key biological data from literature regarding C6-substituted 1,2,4-triazine derivatives.
| Compound Class | C6-Substituent | Target | Activity Metric | Key Outcome |
| 5,6-Diaryl-1,2,4-triazine | Carboxylic Acid (Free) | GPR84 | Weak antagonist; poor cell permeability. | |
| 5,6-Diaryl-1,2,4-triazine | N-Phenyl Amide | GPR84 | Potent antagonist ; high metabolic stability. | |
| Thiazolo[3,2-b]-triazine | Ethyl Ester | S. aureus | MIC = | Moderate activity. |
| Thiazolo[3,2-b]-triazine | N-Benzyl Amide | M. smegmatis | MIC = | High potency ; LeuRS inhibition confirmed. |
Experimental Protocols
Synthesis of 1,2,4-Triazine-6-Carboxamides (General Protocol)
Rationale: Direct amidation of the carboxylic acid is the most reliable method to generate diverse libraries for SAR studies.
Reagents:
-
Starting Material: this compound derivative (1.0 equiv).
-
Amine: R-NH2 (1.2 equiv).
-
Coupling Agent: HATU (1.5 equiv) or EDC/HOBt.
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF (anhydrous).
Step-by-Step Methodology:
-
Activation: Dissolve the this compound (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (
). -
Coupling: Add DIPEA (3.0 mmol) followed by HATU (1.5 mmol). Stir at room temperature for 15 minutes to form the activated ester.
-
Amidation: Add the appropriate amine (1.2 mmol) dropwise.
-
Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor progress via TLC (System: DCM/MeOH 95:5) or LC-MS.
-
Workup: Dilute the reaction mixture with EtOAc (50 mL) and wash sequentially with 1N HCl, saturated
, and brine. -
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation Point: Successful conversion is indicated by the disappearance of the broad carboxylic acid -OH stretch (2500–3300
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
Rationale: To confirm that antibacterial activity is mechanism-specific and not due to general cytotoxicity.
Materials:
-
Purified E. coli or S. aureus LeuRS enzyme.
-
Substrates: tRNA^{Leu} (total tRNA), L-[^{14}C]-Leucine, ATP.
-
Buffer: HEPES-KOH (pH 7.5),
, KCl, DTT.
Workflow:
-
Pre-incubation: Mix 20 nM LeuRS with the test compound (various concentrations dissolved in DMSO) in reaction buffer. Incubate at 30°C for 10 minutes.
-
Initiation: Add the substrate mix (4 mg/mL tRNA, 20
L-[^{14}C]-Leucine, 2 mM ATP). -
Reaction: Incubate at 30°C for 20 minutes.
-
Termination: Quench the reaction by adding 10% trichloroacetic acid (TCA) to precipitate the proteins/RNA.
-
Quantification: Filter the precipitate through glass fiber filters (Whatman GF/C), wash with 5% TCA and ethanol. Measure radioactivity (CPM) using a liquid scintillation counter.
-
Calculation: Determine
by plotting % inhibition vs. log[compound concentration].
References
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Molecules. [Link]
-
Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Current Organic Chemistry. [Link]
-
Synthesis and biological evaluation of novel 1,2,4-triazine derivatives bearing carbazole moiety as potent α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology. [Link][1][2]
Sources
Electronic structure and reactivity profile of the 1,2,4-triazine core
An In-depth Technical Guide to the Electronic Structure and Reactivity Profile of the 1,2,4-Triazine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,2,4-Triazine Scaffold
The 1,2,4-triazine core, a six-membered heterocyclic ring with three nitrogen atoms, is a privileged scaffold in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic properties, stemming from the presence of three nitrogen atoms, and its versatile reactivity make it an attractive building block for the synthesis of a wide range of functional molecules.[4][5][6] This guide provides a comprehensive overview of the electronic structure and reactivity profile of the 1,2,4-triazine core, offering insights into the principles that govern its behavior and its application in the design of novel chemical entities.
The journey of the 1,2,4-triazine ring system began in the late 19th century, with early syntheses paving the way for a deeper exploration of its chemical properties.[1] Over the decades, the development of new synthetic methodologies has expanded the accessibility and diversity of 1,2,4-triazine derivatives, leading to the discovery of numerous compounds with significant biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2][4][7] This guide will delve into the fundamental electronic characteristics that underpin the reactivity of this important heterocycle, providing a solid foundation for its rational application in research and development.
Part 1: The Electronic Landscape of the 1,2,4-Triazine Core
The reactivity of the 1,2,4-triazine ring is a direct consequence of its distinct electronic structure. The presence of three nitrogen atoms within the six-membered ring profoundly influences its aromaticity and electron distribution, setting it apart from its carbocyclic analog, benzene, and other azines.
Aromaticity and Electron Deficiency
1,2,4-triazine is an aromatic heterocyclic ring, analogous to benzene.[8] However, the three electronegative nitrogen atoms significantly withdraw electron density from the carbon atoms, rendering the ring electron-deficient. This electron deficiency is a key determinant of its characteristic reactivity, particularly its susceptibility to nucleophilic attack and its participation in inverse-electron-demand Diels-Alder reactions.
Computational studies, such as those employing Density Functional Theory (DFT), have provided quantitative insights into the electronic structure of the 1,2,4-triazine molecule.[9][10] These studies help in understanding the distribution of electron density and predicting the most reactive sites within the molecule.
Table 1: Calculated Properties of the 1,2,4-Triazine Core
| Property | Value | Method/Source |
| Molecular Weight | 81.08 g/mol | PubChem[11] |
| Molecular Formula | C3H3N3 | PubChem[11] |
| HOMO Energy | -3.61 eV | DFT Calculation of a derivative[12] |
| LUMO Energy | -5.32 eV | DFT Calculation of a derivative[12] |
| Band Gap | 1.97 eV | DFT Calculation of a derivative[12] |
Molecular Orbitals and Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. In the case of 1,2,4-triazine, the presence of the nitrogen atoms lowers the energy of both the HOMO and LUMO compared to benzene. The low-lying LUMO makes the 1,2,4-triazine ring an excellent electron acceptor, readily reacting with electron-rich species.
The energies of these orbitals are particularly important in understanding the facility of 1,2,4-triazines to act as dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of their synthetic utility.[13][14][15]
Spectroscopic Signatures
The unique electronic environment of the 1,2,4-triazine core gives rise to characteristic spectroscopic properties. High-resolution infrared spectroscopy has been used to analyze the vibrational modes of the molecule.[16] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing 1,2,4-triazine derivatives, with the chemical shifts of the ring protons and carbons being indicative of the electron-deficient nature of the ring.
Part 2: The Reactivity Profile: A Tale of Electron Deficiency
The electron-deficient nature of the 1,2,4-triazine ring dictates its reactivity, making it a versatile substrate for a variety of chemical transformations. The most prominent reactions are the inverse-electron-demand Diels-Alder (IEDDA) reaction and nucleophilic aromatic substitution (SNA_r_).
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The IEDDA reaction is a powerful tool in organic synthesis and has found widespread application in bioorthogonal chemistry.[14][17] In this reaction, the electron-poor 1,2,4-triazine acts as the diene, reacting with an electron-rich or strained dienophile.[13][18] This reaction typically proceeds with high efficiency and selectivity, leading to the formation of a new heterocyclic ring system with the expulsion of a molecule of nitrogen.
The rate of the IEDDA reaction is highly dependent on the nature of the substituents on both the 1,2,4-triazine ring and the dienophile.[18][19] Electron-withdrawing groups on the triazine ring can enhance its reactivity, while the choice of a highly strained dienophile, such as a trans-cyclooctene, can dramatically accelerate the reaction.[18]
Caption: General mechanism of the inverse-electron-demand Diels-Alder reaction of 1,2,4-triazine.
-
Reactant Preparation: Dissolve the 1,2,4-triazine derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Dienophile: To the solution from step 1, add the strained dienophile (1.1 equivalents) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often rapid, completing within minutes to a few hours.
-
Work-up and Purification: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired dihydropyridine derivative.
Nucleophilic Aromatic Substitution (SNA_r_)
The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at one of the ring carbon atoms.[20][21][22] This reaction provides a valuable method for the functionalization of the triazine core.
The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[23] The positions most susceptible to nucleophilic attack are typically C-3, C-5, and C-6, with the exact regioselectivity depending on the substitution pattern of the triazine ring.
Caption: General mechanism of nucleophilic aromatic substitution on a 1,2,4-triazine ring.
-
Reactant Preparation: Dissolve the substituted 1,2,4-triazine (e.g., a 3-chloro-1,2,4-triazine) (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Nucleophile Addition: Add the nucleophile (e.g., an amine or an alkoxide) (1.2 equivalents) to the solution. A base, such as potassium carbonate or triethylamine, may be required to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent. Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the desired substituted 1,2,4-triazine.
Part 3: The 1,2,4-Triazine Core in Drug Discovery and Beyond
The unique electronic and reactivity profile of the 1,2,4-triazine core has led to its incorporation into a multitude of biologically active molecules and functional materials.
A Privileged Scaffold in Medicinal Chemistry
The 1,2,4-triazine nucleus is a key component of several approved drugs and clinical candidates.[5][7] Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an effective scaffold for binding to biological targets. Furthermore, the synthetic versatility of the 1,2,4-triazine ring allows for the facile generation of libraries of compounds for structure-activity relationship (SAR) studies.[6] For instance, 1,2,4-triazine derivatives have been developed as potent antagonists for the adenosine A2A receptor, with potential applications in the treatment of Parkinson's disease.[24][25]
Applications in Bioorthogonal Chemistry and Materials Science
The rapid and specific nature of the IEDDA reaction of 1,2,4-triazines with strained alkynes and alkenes has made it a valuable tool in bioorthogonal chemistry for the labeling and imaging of biomolecules in living systems.[13][18] In materials science, the electron-accepting properties of the 1,2,4-triazine core have been exploited in the design of organic semiconductors and dyes for applications in electronics and solar energy conversion.[10]
Conclusion
The 1,2,4-triazine core possesses a rich and fascinating chemistry, governed by its distinct electronic structure. Its electron-deficient nature makes it a versatile platform for a range of chemical transformations, most notably the inverse-electron-demand Diels-Alder reaction and nucleophilic aromatic substitution. These reactions have been instrumental in the synthesis of a diverse array of molecules with important applications in drug discovery, chemical biology, and materials science. A thorough understanding of the electronic properties and reactivity of the 1,2,4-triazine core is essential for harnessing its full potential in the development of new and innovative chemical technologies.
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The Ascendant Scaffold: A Technical Guide to the Potential of 1,2,4-Triazine-6-carboxylic Acid as a Bioisostere in Drug Design
Foreword: The Quest for Superior Pharmacophores
In the intricate landscape of modern drug discovery, the pursuit of novel molecular entities with optimized pharmacological and pharmacokinetic profiles is a perpetual endeavor. The strategic modification of lead compounds through bioisosteric replacement stands as a cornerstone of this process. This guide delves into the untapped potential of a unique heterocyclic scaffold, 1,2,4-triazine-6-carboxylic acid, as a bioisostere for the ubiquitous carboxylic acid moiety. While direct and extensive research on this specific molecule is nascent, this document synthesizes established principles of medicinal chemistry, the known attributes of the 1,2,4-triazine core, and analogous structures to build a compelling case for its exploration and application by researchers, scientists, and drug development professionals.
Part 1: Deconstructing the Carboxylic Acid Conundrum in Drug Design
The carboxylic acid functional group is a frequent and often essential component of pharmacophores, engaging in critical hydrogen bonding and ionic interactions with biological targets. However, its inherent acidity and polarity frequently introduce a host of challenges that can stymie the development of a promising drug candidate. These liabilities include:
-
Limited Membrane Permeability: The ionized nature of carboxylic acids at physiological pH can impede passive diffusion across biological membranes, leading to poor oral bioavailability.
-
Metabolic Instability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and reduced in vivo efficacy.
-
Toxicity and Off-Target Effects: The acidic nature of the moiety can contribute to undesirable off-target effects and toxicity.
-
Intellectual Property Hurdles: The prevalence of carboxylic acids in known drugs can present challenges in securing novel intellectual property.
The circumvention of these drawbacks, while preserving the desirable binding interactions, is a primary driver for the exploration of carboxylic acid bioisosteres.
Part 2: The 1,2,4-Triazine Nucleus: A Privileged Scaffold in Medicinal Chemistry
The 1,2,4-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms. Its asymmetrical arrangement of nitrogen atoms imparts a significant dipole moment, rendering it a polar and electron-deficient system.[1] This inherent electronic nature makes the 1,2,4-triazine scaffold a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents.[2][3][4] The 1,2,4-triazine core is a versatile building block, amenable to a variety of chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties.[5][6]
Part 3: Unveiling the Bioisosteric Promise: Physicochemical Properties of this compound
The true potential of this compound as a bioisostere lies in its unique combination of physicochemical properties that can mimic and potentially improve upon those of a simple carboxylic acid.
Acidity (pKa)
The electron-withdrawing character of the three nitrogen atoms in the 1,2,4-triazine ring is expected to significantly influence the acidity of the C6-carboxylic acid. This inductive effect will stabilize the conjugate base (carboxylate), thereby lowering the pKa of the carboxylic acid compared to a typical benzoic acid (pKa ≈ 4.2). This enhanced acidity could lead to stronger ionic interactions with target proteins. While experimental data for the specific target molecule is unavailable, the pKa of the anticonvulsant drug Lamotrigine, a 1,2,4-triazine derivative, is 5.7, indicating the influence of the triazine ring on the acidity of appended functional groups.[1]
Lipophilicity (LogP/LogD)
The introduction of the polar 1,2,4-triazine nucleus will modulate the lipophilicity of a molecule. While the parent 1,2,4-triazine has a calculated LogP of -0.8, the overall lipophilicity of a substituted derivative will depend on the other substituents on the ring.[7] The strategic placement of lipophilic or polar groups on the triazine ring allows for the tuning of the LogP/LogD to optimize solubility, permeability, and plasma protein binding.[8][9] This provides a significant advantage over a simple carboxylic acid, where modifications to lipophilicity are more limited.
Hydrogen Bonding Capacity
The this compound scaffold offers a rich array of hydrogen bonding possibilities. In addition to the hydrogen bond donor and acceptor capabilities of the carboxylic acid group, the nitrogen atoms of the triazine ring can act as hydrogen bond acceptors. This expanded hydrogen bonding potential can lead to novel and enhanced binding interactions with the target protein, potentially increasing potency and selectivity.
Metabolic Stability
The 1,2,4-triazine ring is generally considered to be metabolically robust.[10] By replacing a metabolically labile carboxylic acid with the this compound moiety, it may be possible to block or slow down metabolic pathways such as glucuronidation, leading to improved metabolic stability and a longer in vivo half-life. Studies on bis-1,2,4-triazine derivatives have shown that modifications to the scaffold can significantly enhance metabolic stability.[10]
Part 4: Charting the Course: Synthesis of this compound and its Analogs
A plausible synthetic strategy for this compound and its derivatives involves the construction of a suitably substituted 1,2,4-triazine core, followed by the introduction or deprotection of the carboxylic acid functionality. One of the most versatile methods for the synthesis of unsymmetrically substituted 1,2,4-triazines is the condensation of a 1,2-dicarbonyl compound with an amidrazone.[5] Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, on a halogenated 1,2,4-triazine precursor offer a powerful tool for introducing diversity.[11][12]
Illustrative Synthetic Workflow: Suzuki-Miyaura Coupling for a 6-Aryl-1,2,4-Triazine Precursor
Caption: Suzuki-Miyaura coupling workflow for synthesizing a 6-aryl-1,2,4-triazine.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 6-Bromo-1,2,4-triazine
This protocol is a generalized procedure based on literature methods for Suzuki-Miyaura reactions on halogenated triazines.[13][14][15][16]
Materials:
-
6-Bromo-1,2,4-triazine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)
-
Base (e.g., Potassium carbonate, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Nitrogen or Argon source
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a reaction vessel, add the 6-bromo-1,2,4-triazine derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 6-aryl-1,2,4-triazine.
Part 5: Envisioning the Applications: Inferred Roles in Drug Design
While direct clinical applications of this compound are yet to be established, its potential can be inferred from the vast body of research on other 1,2,4-triazine derivatives.
Enzyme Inhibition
Many 1,2,4-triazine derivatives have been identified as potent enzyme inhibitors.[2][4][17][18] The this compound moiety could serve as a bioisostere for a substrate's carboxylate group, binding to the active site of enzymes such as proteases, kinases, or dehydrogenases. The triazine ring can provide additional interactions within the binding pocket, enhancing affinity and selectivity.
Receptor Antagonism
1,2,4-triazines have been successfully developed as receptor antagonists, for example, for the adenosine A2A receptor.[12] The carboxylic acid group at the 6-position could engage in key interactions with polar residues in the receptor binding site, while the triazine core and other substituents could occupy hydrophobic pockets, leading to potent and selective antagonism.
Molecular Docking Workflow: A Hypothetical Case Study
Caption: A typical workflow for in silico evaluation using molecular docking.
Part 6: From Theory to Practice: Experimental Validation Workflow
The validation of this compound as a viable bioisostere requires a systematic experimental evaluation.
Caption: Experimental workflow for validating the bioisosteric potential.
Key Experimental Protocols
-
Enzyme Inhibition Assay (General Protocol): A generalized protocol for assessing enzyme inhibition is provided below, which can be adapted for specific enzymes.[2]
-
Prepare serial dilutions of the this compound derivatives in a suitable buffer.
-
In a microplate, add the enzyme solution, the test compound, and allow for a pre-incubation period.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry, or luminometry).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
-
In Vitro Metabolic Stability Assay (Liver Microsomes):
-
Incubate the test compound at a known concentration with liver microsomes (human, rat, or mouse) and NADPH in a phosphate buffer.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Part 7: The Path Forward: Advantages, Challenges, and Future Horizons
Potential Advantages:
-
Improved Physicochemical Properties: The this compound scaffold offers the potential for fine-tuning acidity, lipophilicity, and solubility.
-
Enhanced Biological Activity: The additional hydrogen bonding capabilities of the triazine ring may lead to increased potency and selectivity.
-
Increased Metabolic Stability: The inherent stability of the 1,2,4-triazine ring can improve the pharmacokinetic profile of a drug candidate.
-
Novel Chemical Space: This scaffold represents a relatively unexplored area of chemical space for carboxylic acid bioisosteres, offering new intellectual property opportunities.
Potential Challenges:
-
Synthetic Complexity: The synthesis of substituted 1,2,4-triazine-6-carboxylic acids may be more complex than that of simple carboxylic acids.
-
Off-Target Activities: As a privileged scaffold, the 1,2,4-triazine core may have inherent biological activities that could lead to off-target effects.
Future Perspectives:
The exploration of this compound and its derivatives as carboxylic acid bioisosteres is a promising avenue for drug discovery. Future research should focus on the systematic synthesis and evaluation of a library of these compounds against a variety of biological targets. Further investigation into the structure-activity relationships (SAR) and structure-property relationships (SPR) will be crucial for unlocking the full potential of this intriguing scaffold. The continued development of novel synthetic methodologies will also be essential for expanding the accessibility and diversity of these compounds.
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Navigating the Unseen: A Technical Guide to the Safety Data Sheet for 1,2,4-Triazine-6-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and chemical research, the introduction of novel chemical entities is a daily occurrence. While the scientific potential of these molecules is often the primary focus, a thorough understanding of their safety and handling characteristics is paramount. This guide provides an in-depth, technical interpretation of the Material Safety Data Sheet (MSDS) and Safety Data Sheet (SDS) for 1,2,4-Triazine-6-carboxylic acid.
Given that a specific, publicly available SDS for this compound is not readily found, this guide will draw upon the safety data of structurally similar compounds, primarily its isomer, 1,2,4-Triazine-3-carboxylic acid, and other triazine derivatives. This approach mirrors a common challenge in research environments where scientists must often extrapolate safety protocols for novel compounds based on the known hazards of closely related analogs. This guide will therefore not only detail the interpretation of an SDS but also serve as a blueprint for conducting a preliminary risk assessment in the absence of compound-specific data.
Chemical Identification and the Importance of Isomerism
The first section of any SDS provides the chemical's identity. For our target compound, this would include:
-
Product Name: this compound
-
Synonyms: 6-carboxy-1,2,4-triazine
-
Molecular Formula: C₄H₃N₃O₂
-
Molecular Weight: 125.09 g/mol
It is crucial to recognize that even small changes in molecular structure, such as the position of the carboxylic acid group (in our case, comparing the 6-position to the 3-position), can alter a compound's physical, chemical, and toxicological properties. Therefore, while we use the data for the 3-carboxylic acid isomer as a primary reference, a heightened sense of caution is warranted.
Hazard Identification: A Composite Picture
This section of the SDS outlines the potential hazards of the chemical. Based on the data for analogous triazine compounds, we can anticipate the following GHS hazard classifications for this compound.
Anticipated GHS Hazard Classification:
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
This table is a composite based on data for related triazine compounds and should be treated as a preliminary assessment.
The causality behind these classifications lies in the chemical nature of the triazine ring system and the acidic properties of the carboxylic acid group. These functional groups can interact with biological tissues, leading to irritation.
Caption: Anticipated GHS Hazard Pictogram and Statements.
Composition and First-Aid Measures: Preparing for the Unexpected
While the exact composition of a research sample should be known, it is the response to accidental exposure that is critical. The following first-aid measures are based on best practices for handling acidic, irritant powders.[1]
Experimental Protocol: First-Aid Response
-
Inhalation:
-
Immediately move the affected individual to fresh air.[1]
-
If breathing is difficult, provide oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.[1]
-
Causality: The primary goal is to remove the individual from the source of exposure and ensure adequate oxygenation.
-
-
Skin Contact:
-
Immediately flush the skin with copious amounts of water for at least 15 minutes.[1]
-
Remove contaminated clothing and shoes.
-
Wash the affected area with soap and water.
-
Seek medical attention if irritation persists.[1]
-
Causality: Rapid and thorough rinsing is essential to remove the chemical and minimize local irritation.
-
-
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[1]
-
Causality: The sensitive nature of the eye necessitates immediate and prolonged irrigation to prevent serious damage.
-
-
Ingestion:
Fire-Fighting and Accidental Release Measures: Containment and Control
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: A direct water jet may scatter the material.
-
Specific Hazards: Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release:
In the event of a spill, a calm and methodical response is crucial to prevent further contamination and exposure.
Caption: Workflow for Responding to an Accidental Spill.
Handling and Storage: Proactive Safety
Proper handling and storage are the cornerstones of laboratory safety. The following protocols are designed to minimize the risk of exposure.
Experimental Protocol: Safe Handling and Storage
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Wash hands thoroughly after handling.
-
Causality: Engineering controls (fume hood) and PPE create barriers between the researcher and the hazardous substance.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Causality: Proper storage conditions prevent degradation of the compound and reactions with other substances.
-
Exposure Controls and Personal Protection: The Last Line of Defense
When handling this compound or its analogs, a multi-layered approach to personal protection is essential.
| Control Parameter | Recommended Equipment | Rationale |
| Engineering Controls | Chemical Fume Hood | Ensures adequate ventilation and minimizes inhalation exposure.[1] |
| Eye/Face Protection | Safety goggles with side-shields | Protects eyes from splashes and dust.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Prevents skin contact and irritation.[1] |
| Respiratory Protection | NIOSH-approved respirator (if dust cannot be controlled) | Protects the respiratory system from irritating dust. |
Physical, Chemical, and Toxicological Properties: The Data-Driven Approach
While specific data for this compound is limited, we can infer some properties from its analogs.
| Property | Anticipated Value/Information | Source/Rationale |
| Appearance | Solid (likely a powder) | Based on related compounds. |
| Odor | No data available | Many similar compounds are odorless.[2] |
| Solubility | Likely soluble in water and some organic solvents | The carboxylic acid group generally imparts some water solubility. |
| Stability | Stable under recommended storage conditions | Based on general chemical principles.[2] |
| Reactivity | Avoid strong oxidizing agents | Common for many organic compounds. |
| Acute Toxicity | No specific data available; handle with care | Assume it may be harmful if swallowed, inhaled, or in contact with skin based on general triazine toxicity. |
| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No data available | Assume unknown and handle as a potential hazard. |
Disposal Considerations: Responsible Stewardship
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Unused this compound and any contaminated materials should be treated as hazardous waste and disposed of through a licensed chemical disposal company. Do not allow the material to enter drains or waterways.[1]
Conclusion: A Framework for Prudent Research
The interpretation of an SDS is a critical skill for any scientist. In the absence of specific data for a novel compound like this compound, a conservative and informed approach based on the known hazards of analogous structures is essential. By understanding the "why" behind safety protocols, researchers can not only protect themselves and their colleagues but also foster a culture of safety and responsibility in the laboratory. This guide serves as a template for that process, encouraging a proactive and thoughtful approach to chemical safety in the pursuit of scientific advancement.
References
Sources
Methodological & Application
Application Notes and Protocols for Amide Coupling Using 1,2,4-Triazine-6-carboxylic Acid
Introduction: The Strategic Importance of 1,2,4-Triazines in Modern Drug Discovery
The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of this electron-deficient ring system into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic profiles. Amide bond formation is one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals.[3] This document provides a detailed protocol for the amide coupling of 1,2,4-triazine-6-carboxylic acid, a key building block for the elaboration of novel 1,2,4-triazine-based therapeutics.
Given the electron-deficient nature of the 1,2,4-triazine ring, the carboxylic acid at the 6-position exhibits unique reactivity. Standard amide coupling conditions may require optimization to achieve high yields and purity. This guide will focus on a robust and efficient protocol utilizing the highly effective coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), known for its rapid reaction kinetics and low racemization rates, particularly with heteroaromatic carboxylic acids.[4][5]
Mechanistic Insights: The Role of HATU in Activating this compound
The HATU-mediated amide coupling proceeds through a highly efficient activation of the carboxylic acid.[4] The mechanism, illustrated below, involves the formation of a reactive OAt-active ester, which is then readily susceptible to nucleophilic attack by the amine.
Mechanism of HATU-mediated Amide Coupling:
Figure 2: Synthetic route to this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Pyruvic aldehyde dimethyl acetal | 118.13 | 10.0 | 1.18 g |
| Selenium dioxide | 110.96 | 11.0 | 1.22 g |
| 1,4-Dioxane | 88.11 | - | 50 mL |
| Hydrazine hydrate (80%) | 50.06 | 20.0 | 1.25 mL |
| Ethanol | 46.07 | - | 50 mL |
Procedure:
-
Oxidation: To a solution of pyruvic aldehyde dimethyl acetal (1.18 g, 10.0 mmol) in 1,4-dioxane (50 mL) is added selenium dioxide (1.22 g, 11.0 mmol). The mixture is heated to reflux and stirred for 14 hours.
-
Filtration: After cooling to room temperature, the reaction mixture is filtered to remove the selenium byproduct. The filtrate is concentrated under reduced pressure.
-
Cyclization: The crude intermediate is dissolved in ethanol (50 mL), and hydrazine hydrate (1.25 mL, 20.0 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours.
-
Isolation: The solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound. [1]
Part 2: Protocol for Amide Coupling of this compound using HATU
This protocol details the coupling of this compound with a representative primary amine. The stoichiometry and reaction times may require optimization for different amine substrates.
Workflow Overview:
Figure 3: General workflow for HATU-mediated amide coupling.
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 139.09 | 1.0 |
| Amine (e.g., Benzylamine) | 107.15 | 1.1 |
| HATU | 380.23 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - |
| Dichloromethane (DCM) | 84.93 | - |
| Ethyl Acetate (EtOAc) | 88.11 | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - |
Detailed Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the acid in anhydrous DMF.
-
Addition of Amine and Base: Add the amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Activation: In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add the HATU solution to the reaction mixture at 0 °C (ice bath).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 1,2,4-triazine-6-carboxamide. [2][4]
Best Practices and Troubleshooting
| Issue | Potential Cause | Recommendation |
| Low Yield | Incomplete activation of the carboxylic acid. | Ensure all reagents and solvents are anhydrous. Consider pre-activation of the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine. [6] |
| Low nucleophilicity of the amine. | Increase the reaction temperature (e.g., to 40-50 °C) or use a slight excess of the amine (up to 1.5 equivalents). | |
| Side Product Formation | Guanidinium byproduct formation from the reaction of HATU with the amine. | Add the HATU solution to the mixture of the carboxylic acid, amine, and base. Do not pre-mix HATU and the amine. |
| Epimerization (if the amine or carboxylic acid has a chiral center). | Maintain a low reaction temperature during the activation step. HATU is known for low epimerization rates, but this is still a consideration. [4] | |
| Difficult Purification | Water-soluble byproducts (e.g., tetramethylurea, HOAt). | Perform a thorough aqueous workup as described in the protocol to remove the majority of these impurities. |
| Co-elution of product and unreacted starting materials. | Optimize the solvent system for column chromatography using TLC. A gradient elution may be necessary. For challenging separations, consider preparative HPLC. [2] |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the amide coupling of this compound using HATU. By understanding the underlying mechanism and adhering to the best practices, researchers can successfully synthesize a wide range of 1,2,4-triazine-6-carboxamides, which are valuable intermediates in the development of novel therapeutics. The electron-deficient nature of the triazine ring makes it a unique substrate, and the use of a potent coupling reagent like HATU is crucial for achieving high yields and purity.
References
- Journal of Medicinal and Chemical Sciences. (2023).
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Organic Syntheses. triethyl 1,2,4-triazine-3,5,6-tricarboxylate. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
- Methodical letter. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology, 12(3), 188–194.
- ARKIVOC. (2008). Novel one pot synthesis of substituted 1,2,4-triazines.
- PMC. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes.
- Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
- Journal of Medicinal and Chemical Sciences.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- PMC. (2023). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
Sources
Using 1,2,4-Triazine-6-carboxylic acid as a ligand in metal-organic frameworks (MOFs)
This Application Note is designed for researchers in reticular chemistry and materials science. It details the protocol for utilizing 1,2,4-Triazine-6-carboxylic acid (TCA) as a ligand for Metal-Organic Frameworks (MOFs). Unlike the symmetric 1,3,5-triazine derivatives (e.g., trimesic acid), the 1,2,4-isomer offers unique asymmetry and high-density nitrogen sites, critical for specialized gas separation (
Executive Summary & Chemical Logic
The this compound (TCA) ligand represents a high-value "picolinate-mimic" with enhanced N-donor density. Unlike standard dicarboxylate linkers, TCA combines a hard oxygen donor (carboxylate) with soft/borderline nitrogen donors in a specific geometry.
Why use TCA?
-
Chelation Pocket: The proximity of the N1 nitrogen to the C6-carboxylate allows for the formation of stable 5-membered chelate rings with metal ions, similar to picolinic acid but with an electron-deficient triazine core.
-
Bridging Potential: The N2 and N4 positions remain available for bridging secondary metal centers, enabling the formation of higher-dimensionality frameworks (2D/3D) rather than discrete molecular complexes.
-
Electronic Modulation: The electron-withdrawing nature of the 1,2,4-triazine ring increases the acidity of the framework, enhancing interactions with polar guests like
.
Structural Coordination Logic
The following diagram illustrates the primary coordination modes exploited in this protocol.
Figure 1: Coordination Hierarchy. Mode B is the target for stable porous MOFs.
Synthesis Protocol: Solvothermal Assembly
This protocol focuses on the synthesis of
Materials Required[1][2][3][4][5][6][7][8]
-
Ligand: this compound (>97% purity). Note: If commercial sourcing is difficult, synthesis via condensation of ethyl pyruvate and semicarbazide followed by oxidation is required.
-
Metal Salts:
or . -
Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water (
). -
Modulator: Acetic acid (glacial).
Step-by-Step Workflow
Phase 1: Precursor Preparation
-
Stoichiometry: Calculate a 1:2 molar ratio of Metal:Ligand.
-
Example: 0.1 mmol Metal Salt (e.g., 23 mg
) + 0.2 mmol TCA (approx. 25 mg).
-
-
Solvent Mixing: Prepare a solvent mixture of DMF:EtOH:H2O (4:1:1 v/v) .
-
Rationale: DMF solubilizes the ligand; water aids metal salt dissociation; ethanol reduces surface tension and assists in crystal nucleation.
-
Phase 2: Solvothermal Reaction
-
Dissolution: Dissolve the ligand in 4 mL of the solvent mix in a 20 mL scintillation vial. Sonicate for 10 mins until clear.
-
Metal Addition: Add the metal salt to the vial.
-
Modulation (Critical): Add 50
of glacial acetic acid.-
Mechanism:[1] Acetic acid competes with TCA for coordination sites, slowing down nucleation and promoting larger single-crystal growth.
-
-
Sealing: Transfer the solution to a Teflon-lined stainless steel autoclave (25 mL capacity).
-
Thermal Program:
-
Ramp:
/min to . -
Hold: 72 hours at
. -
Cool:
/min to Room Temperature (RT). -
Note: Slow cooling is essential to prevent microcrystalline precipitation.
-
Phase 3: Isolation and Activation
-
Filtration: Decant the mother liquor. Wash crystals
with fresh DMF. -
Solvent Exchange: Immerse crystals in anhydrous acetone for 3 days, refreshing the solvent every 24 hours.
-
Activation: Heat under vacuum (
Torr) at for 12 hours.
Characterization & Validation
To confirm the successful formation of the TCA-MOF, the following validation matrix must be executed.
Validation Matrix
| Technique | Observation Target | Success Criteria |
| SC-XRD | Crystal Structure | Confirmation of N1-O chelation and N4 bridging. Space group determination. |
| PXRD | Phase Purity | Sharp peaks matching simulated pattern from SC-XRD. No amorphous "hump." |
| TGA | Thermal Stability | No mass loss < |
| FT-IR | Ligand Integrity | Shift in C=O stretch ( |
Experimental Workflow Visualization
Figure 2: End-to-end synthesis and activation workflow.
Troubleshooting & Optimization
Common issues when working with asymmetric heterocyclic carboxylates and their resolutions.
| Issue | Root Cause | Corrective Action |
| Amorphous Powder | Nucleation too fast. | Increase modulator (Acetic acid) volume by 50%. Decrease temp to |
| Ligand Hydrolysis | 1,2,4-triazine ring instability in basic media. | Ensure pH < 7. Avoid amine bases (TEA). Use acidic modulators only. |
| Insoluble Product | Formation of dense 0D coordination complex. | Switch solvent to pure DMF or DEF (Diethylformamide) to increase solubility and slow kinetics. |
| Metal Reduction | Solvent oxidation (e.g., Cu(II) | Avoid high temp (>120°C) in DMF. Use fresh metal salts. |
Applications & Significance
The resulting MOFs utilizing this compound are particularly suited for:
-
Selective
Capture: The uncoordinated nitrogen atoms (N2 or N4, depending on binding mode) act as Lewis basic sites, interacting strongly with the quadrupole moment of . -
Luminescent Sensors: When synthesized with
metals (Zn, Cd), the rigid triazine core facilitates Ligand-to-Metal Charge Transfer (LMCT), making these materials effective sensors for nitro-aromatic explosives.
References
-
Synthesis of 1,2,4-Triazine Precursors: Alshaikh, H., et al. (2020).[2] Pyreno-1,2,4-Triazines as Multifunctional Luminogenic Click Reagents. ResearchGate. [Link]
-
Coordination Modes of Triazine Carboxylates: Marandi, F., et al. (2009).[3] Crystal structures of complexes of 3,5,6-tris(2-pyridyl)-1,2,4-triazine. Journal of Coordination Chemistry. [Link]
-
Lead(II) Coordination with 1,2,4-Triazines: RSC Publishing. (2024).[4][5] 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations. [Link]
-
General Solvothermal Protocols for N-Heterocyclic MOFs: Zhang, J., et al. (2008). Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Inorganic Chemistry. [Link]
Sources
- 1. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 2. 1,2,4-Triazine synthesis [organic-chemistry.org]
- 3. Crystal structures of complexes of 3,5,6-tris(2-pyridyl)-1,2,4-triazine: [Pb(TPT)(NO<sub>3</sub>)<sub>2</sub>]<i> <sub>… [ouci.dntb.gov.ua]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 1,2,4-triazine derived binuclear lead( ii ) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emittin ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03383C [pubs.rsc.org]
Synthesis of Novel Antiviral Heterocycles from 1,2,4-Triazine-6-Carboxylic Acid: A Detailed Guide for Medicinal Chemists
The relentless pursuit of novel antiviral agents remains a cornerstone of medicinal chemistry. The emergence and evolution of viral pathogens necessitate a continuous search for new molecular scaffolds that can be elaborated into potent and selective therapeutics. Among the myriad of heterocyclic systems, the 1,2,4-triazine nucleus has garnered significant attention as a "privileged" scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2] This guide provides a detailed exploration of synthetic pathways to novel antiviral heterocycles, commencing from the readily accessible starting material, 1,2,4-triazine-6-carboxylic acid. We will delve into the strategic considerations, key transformations, and detailed experimental protocols, offering a practical resource for researchers in the field.
The 1,2,4-Triazine Scaffold: A Privileged Motif in Antiviral Research
The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms. Its unique electronic properties and ability to participate in a variety of chemical transformations make it an attractive starting point for the synthesis of diverse compound libraries.[1][3] Notably, fused 1,2,4-triazine derivatives have demonstrated a broad spectrum of antiviral activities, including activity against influenza viruses, coronaviruses, and other RNA viruses.[4][5] A prime example is the pyrrolo[2,1-f][3][6][7]triazine core found in the broad-spectrum antiviral drug Remdesivir, which has been utilized in the treatment of COVID-19.[4] This precedent underscores the therapeutic potential harbored within this heterocyclic family.
Strategic Approach: Leveraging this compound
This compound serves as an ideal starting material due to the versatility of the carboxylic acid functional group. This group can be readily converted into a variety of other functionalities, such as esters, amides, and acid chlorides, which in turn can be utilized in cyclization reactions to construct fused heterocyclic systems. Our overarching strategy involves the initial functionalization of the carboxylic acid moiety, followed by intramolecular or intermolecular reactions to build the desired heterocyclic ring fused to the 1,2,4-triazine core.
Caption: General synthetic strategy for antiviral heterocycles.
Part 1: Activation of the Carboxylic Acid Moiety
The initial step in most synthetic sequences will be the activation of the carboxylic acid at the 6-position of the 1,2,4-triazine ring. This enhances its reactivity towards nucleophiles, paving the way for the introduction of various side chains that can subsequently participate in cyclization reactions.
Protocol 1: Esterification of this compound
Esterification is a fundamental transformation that not only protects the carboxylic acid but also provides a handle for further reactions.
Methodology:
-
Dissolution: Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous HCl.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Protocol 2: Amidation of this compound
The formation of an amide bond is a crucial step for the synthesis of many nitrogen-containing heterocycles.
Methodology:
-
Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting amide can be purified by recrystallization or column chromatography.
Part 2: Synthesis of Fused Antiviral Heterocycles
With the activated 1,2,4-triazine-6-carboxamide or ester in hand, we can now proceed to the construction of fused heterocyclic systems with potential antiviral activity.
Application Note 1: Synthesis of Triazolo[4,3-b][3][6][7]triazines
The triazolo[4,3-b][3][6][7]triazine scaffold is a known pharmacophore with a range of biological activities.[8] A common synthetic route involves the cyclization of a hydrazinyl-1,2,4-triazine derivative.
Synthetic Workflow:
Caption: Synthesis of Triazolo[4,3-b][3][6][7]triazines.
Protocol 3: Synthesis of a Representative Triazolo[4,3-b][3][6][7]triazine
-
Preparation of 6-Hydrazinyl-1,2,4-triazine: This intermediate can be prepared from 6-amino-1,2,4-triazine, which in turn can be synthesized from the 1,2,4-triazine-6-carboxamide via a Hofmann or Curtius rearrangement. The 6-amino-1,2,4-triazine is then diazotized and reduced to the corresponding hydrazine.[9]
-
Cyclization: Reflux a solution of 6-hydrazinyl-1,2,4-triazine (1.0 eq) and a suitable one-carbon donor, such as triethyl orthoformate or a carboxylic acid (1.1 eq), in a high-boiling solvent like ethanol or acetic acid for 6-12 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application Note 2: Synthesis of Pyrimido[4,5-e][3][6][7]triazines
Pyrimido[4,5-e][3][6][7]triazines are another class of fused heterocycles with documented biological activities. A plausible synthetic route starts from an amidine derivative of this compound.
Synthetic Workflow:
Caption: Synthesis of Pyrimido[4,5-e][3][6][7]triazines.
Protocol 4: Synthesis of a Representative Pyrimido[4,5-e][3][6][7]triazine
-
Amidine Synthesis: Convert 1,2,4-triazine-6-carboxamide to the corresponding nitrile by dehydration, followed by treatment with an alcohol and HCl gas (Pinner reaction) and then ammonia to yield the amidine.
-
Cyclization: React the 1,2,4-triazine-6-carboxamidine with a β-dicarbonyl compound, such as diethyl malonate, in the presence of a base like sodium ethoxide in ethanol.
-
Reaction Conditions: Reflux the mixture for 8-12 hours.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.
Data Summary and Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
| Compound Type | Key Intermediate | Cyclization Partner | Antiviral Target (Potential) |
| Triazolo[4,3-b][3][6][7]triazine | 6-Hydrazinyl-1,2,4-triazine | Carboxylic acids, Orthoesters | RNA-dependent RNA polymerase, Proteases |
| Pyrimido[4,5-e][3][6][7]triazine | 1,2,4-Triazine-6-carboxamidine | β-Dicarbonyl compounds | Viral kinases, Entry inhibitors |
Conclusion
This compound represents a versatile and strategic starting point for the synthesis of a wide array of fused heterocyclic systems with promising antiviral potential. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore this chemical space. The key to success lies in the careful selection of reaction conditions and the thorough characterization of all intermediates and final products. By leveraging the rich chemistry of the 1,2,4-triazine scaffold, the scientific community can continue to develop novel and effective antiviral therapies to combat existing and emerging viral threats.
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Methods of synthesis and antiviral activity of new 4-alkyl-3-nitro-1,4-dihydroazolo[5,1-с][3][6][7]triazin-4-ols. Chemistry of Heterocyclic Compounds, 57(4), 473–478. [Link]
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Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1545-1557. [Link]
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Synthetic strategies for pyrrolo[2,1-f][3][6][7]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity, 25(3), 1765-1786. [Link]
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Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters. European Journal of Medicinal Chemistry, 43(11), 2499-2507. [Link]
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4-Hydroxy-3-nitro-1,4-dihydrotriazolo[5,1-c][3][6][7]triazines: synthesis, antiviral activity, and electrochemical characteristics. Russian Chemical Bulletin, 71, 2461–2466. [Link]
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Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b][3][6][7][10]tetrazines and 1,2,4-triazolo[4,3-b][3][6][7]triazines. Scientific Reports, 10(1), 6297. [Link]
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Novel[3][6][7]triazolo[3,4-b][4][6][7]thiadiazine and[3][6][7]triazolo[3,4-b][4][6][7]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 27(22), 7940. [Link]
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Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][6][7]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Pharmaceuticals, 15(11), 1381. [Link]
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Synthesis, Biological Evaluation and Docking Study of New 1,2,4– Triazolo[4,3–b][3][6][7]Triazines. American Association for Science and Technology, 2(4), 22-30. [Link]
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A Universal Method for the Synthesis of new Heterocyclic Systems: Pyrimido[2,1‐f][3][6][7]triazines. ChemistryOpen, 13(5), e202400379. [Link]
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Bioactive Pyrrolo[2,1-f][3][6][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7752. [Link]
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Design, Synthesis, and Antimicrobial Evaluation of New Annelated Pyrimido[2,1-c][3][6][7]triazolo[3,4-f][3][6][7]triazines. Molecules, 25(6), 1361. [Link]
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Synthesis of pyrido-annelated[3][6][7][10]tetrazines,[3][6][7]triazepine, and[3][6][7][10]tetrazepines for anticancer, DFT, and molecular docking studies. Scientific Reports, 13(1), 5529. [Link]
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On reactions of triazinones: Synthesis of new 5-arylidene-4,5-dihydro-1,2,4-triazin-6-ones. ARKIVOC, 2009(11), 20-27. [Link]
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Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 17(10), 11605-11624. [Link]
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Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(9), 2633. [Link]
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Bioactive Pyrrolo[2,1-f][3][6][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7752. [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Annelated Pyrimido[2,1-c][3][6][7]triazolo[3,4-f]. Preprints.org. [Link]
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Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]
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Application of 1,2,4-Triazine-6-carboxylic Acid in Agrochemical Herbicide Development
Abstract
The 1,2,4-triazine scaffold is a cornerstone in the development of modern synthetic herbicides. This guide provides a detailed technical overview for researchers and drug development professionals on the strategic application of 1,2,4-Triazine-6-carboxylic acid and its derivatives in the discovery of novel herbicidal agents. We will explore the primary mechanism of action, provide validated protocols for synthesis and bio-evaluation, and discuss the logic behind experimental design, from initial library synthesis to whole-plant screening.
Introduction: The Significance of the 1,2,4-Triazine Core
The triazine class of herbicides, characterized by a six-membered ring containing three nitrogen atoms, has been a mainstay in agriculture since the 1950s.[1] These compounds are valued for their broad-spectrum efficacy and versatility.[2] Within this class, the asymmetric 1,2,4-triazine scaffold is of particular interest due to its wide range of biological activities, including herbicidal, anti-inflammatory, and anticancer properties.[3][4][5]
The carboxylic acid moiety at the 6-position of the 1,2,4-triazine ring serves as a versatile chemical handle. It allows for the systematic synthesis of diverse derivatives (esters, amides, etc.), enabling fine-tuning of physicochemical properties such as solubility, soil mobility, and target binding affinity. This makes this compound an ideal starting point for a rational, structure-based herbicide design program.
Primary Mechanism of Action: Photosystem II Inhibition
The predominant mode of action for most triazine herbicides is the inhibition of photosynthesis.[2][6][7] Specifically, they target the D1 quinone-binding protein within Photosystem II (PSII) located in the thylakoid membranes of chloroplasts.[8]
The process is as follows:
-
Uptake and Translocation: Triazine herbicides are typically absorbed by the roots and translocated upward through the xylem to the leaves.[2]
-
Binding to D1 Protein: In the chloroplasts, the triazine molecule binds to a specific niche on the D1 protein. This is the same site normally occupied by the plastoquinone QB.[8]
-
Electron Transport Blockade: This binding event physically blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[6][8]
-
Photosynthesis Halts: The disruption of the electron transport chain halts the production of ATP and NADPH, the energy currencies required for carbon fixation.[6]
-
Oxidative Stress and Cell Death: The blockage leads to the formation of reactive oxygen species (ROS), which cause rapid lipid peroxidation, chlorophyll destruction, and ultimately, cell death.[2] This manifests as chlorosis (yellowing) of the leaves, followed by necrosis and plant death.[2]
Caption: Herbicide discovery workflow from synthesis to lead identification.
3.2 Derivatization Strategies
With the core scaffold in hand, the carboxylic acid group provides a reactive site for creating a diverse chemical library.
-
Amidation: Reacting the carboxylic acid with a variety of primary and secondary amines (using standard coupling reagents like EDC/HOBt) yields a series of amides. This allows for probing different steric and electronic environments in the target's binding pocket.
-
Esterification: Fischer esterification with a range of alcohols (from simple methanol to more complex, bulky alcohols) produces esters with varying lipophilicity, which can significantly impact plant uptake and translocation.
Application Note 2: Biological Screening Protocols
A tiered screening approach is essential for efficiently identifying potent herbicidal candidates.
Protocol 4.1: In Vitro PSII Inhibition Assay
This assay directly measures the ability of a compound to inhibit the electron transport chain in isolated thylakoids.
Materials:
-
Fresh spinach leaves
-
Isolation Buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.4 M sucrose, 10 mM NaCl, 5 mM MgCl2)
-
Reaction Medium (e.g., 50 mM HEPES-KOH pH 7.6, 4 mM K3Fe(CN)6, 5 mM NH4Cl, 1 mM p-phenylenediamine) [8]* Test compounds dissolved in DMSO
-
Spectrophotometer capable of measuring absorbance at 600 nm (for chlorophyll concentration)
-
Oxygen electrode or Clark-type electrode system
Procedure:
-
Thylakoid Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through cheesecloth and centrifuge the filtrate at low speed to pellet debris. Centrifuge the supernatant at a higher speed to pellet the thylakoids. Resuspend the thylakoid pellet in a small volume of isolation buffer.
-
Chlorophyll Determination: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.
-
Assay Preparation: In the chamber of an oxygen electrode, add the reaction medium. Add the thylakoid suspension to a final chlorophyll concentration of ~40 µg/mL. [8]4. Compound Incubation: Add the test compound from a DMSO stock solution to achieve the desired final concentration (e.g., ranging from 1 nM to 100 µM). Include a DMSO-only control and a known inhibitor (e.g., Atrazine) as a positive control. Incubate in the dark for 5 minutes.
-
Measurement: Illuminate the chamber with actinic light (e.g., 200 µmol photons m⁻² s⁻¹) and measure the rate of oxygen evolution. [8]6. Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC50 value (the concentration required to inhibit oxygen evolution by 50%).
Table 1: Example In Vitro Screening Data
| Compound ID | R-Group (at C6) | IC50 (nM) |
| Control (Atrazine) | (Reference) | 55 |
| TZ-001 | -OCH3 (Ester) | 1250 |
| TZ-002 | -NH(CH3) (Amide) | 450 |
| TZ-003 | -NH(Cyclopropyl) (Amide) | 85 |
| TZ-004 | -NH(Phenyl) (Amide) | 210 |
Data is hypothetical and for illustrative purposes only.
Protocol 4.2: Whole-Plant Greenhouse Efficacy Trial
This protocol assesses the herbicidal activity of promising compounds under controlled environmental conditions on target weed species. [9][10] Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Setaria faberi - giant foxtail) and a crop species for selectivity testing (e.g., Zea mays - corn).
-
Pots, soil mix, greenhouse facilities.
-
Cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Test compounds formulated as an emulsifiable concentrate or wettable powder.
-
Commercial standard herbicide for comparison.
Procedure:
-
Plant Propagation: Sow seeds in pots and grow in a greenhouse under optimal conditions (e.g., 25°C/20°C day/night, 16h photoperiod).
-
Treatment Application: When plants reach a specific growth stage (e.g., 3-4 leaf stage), treat them with the herbicide formulations using the cabinet sprayer. [9]Test each compound at a range of application rates (e.g., 50, 100, 200, 400 g a.i./ha). Include an untreated control and a commercial standard.
-
Experimental Design: Use a randomized complete block design with at least four replicates for each treatment.
-
Evaluation: Assess herbicidal injury at set intervals, typically 7, 14, and 21 days after treatment (DAT). [9]Use a visual rating scale from 0% (no effect) to 100% (complete plant death).
-
Data Collection: In addition to visual ratings, collect fresh weight or dry weight of the above-ground biomass at the final evaluation point for quantitative analysis.
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments. Calculate the GR50 value (the rate required to cause a 50% reduction in plant growth) for each compound.
Data Interpretation and Advanced Considerations
-
Structure-Activity Relationship (SAR): By comparing the biological activity (IC50 or GR50 values) of the different derivatives, a SAR can be established. For example, the hypothetical data in Table 1 suggests that small, cyclic amide substituents (like cyclopropyl in TZ-003) may be more effective at the PSII target site than simple alkyl or larger aromatic groups. This insight guides the next round of synthesis to further optimize the lead structure.
-
Selectivity: A critical aspect of a commercial herbicide is its ability to control weeds without harming the crop. [2]The greenhouse trial (Protocol 4.2) provides the first indication of selectivity. The basis for selectivity is often differential metabolism; resistant plants like corn can rapidly detoxify triazines through conjugation with glutathione. [2]* Resistance Management: Over-reliance on a single mode of action can lead to the evolution of resistant weed populations. [6]Researchers should consider strategies like developing herbicides with novel binding interactions at the same target site or exploring compounds with entirely different mechanisms of action to combat resistance. [6]
Conclusion
This compound represents a highly valuable and versatile scaffold for the discovery of new herbicidal agents. Through a systematic approach involving rational chemical derivatization, a tiered screening cascade from in vitro target-based assays to in vivo whole-plant trials, and careful SAR analysis, researchers can efficiently identify and optimize novel candidates. The protocols and strategies outlined in this guide provide a robust framework for professionals in the agrochemical industry to leverage this important chemical class in the ongoing effort to ensure global food security.
References
-
ResearchGate. (n.d.). The Mode of Action of Triazine Herbicides in Plants. Retrieved February 15, 2026, from [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Retrieved February 15, 2026, from [Link]
-
Contract Laboratory. (2025, April 16). Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved February 15, 2026, from [Link]
-
Study.com. (n.d.). Triazine Herbicides & Pesticides. Retrieved February 15, 2026, from [Link]
-
Agriculture and Agri-Food Canada. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved February 15, 2026, from [Link]
-
Leary, J., et al. (2013). A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. University of Hawaii at Manoa. Retrieved February 15, 2026, from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved February 15, 2026, from [Link]
-
INCHEM. (n.d.). Triazine herbicides (PIM G013). Retrieved February 15, 2026, from [Link]
-
Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). History of the Discovery and Development of Triazine Herbicides. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 1. The synthesis of the 1,2,4-triazine carboxylic acid 6 and its amidation. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. Retrieved February 15, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US3905801A - Substituted 1,2,4-triazine-5-ones as herbicides.
-
El-Sayed, A. A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Retrieved February 15, 2026, from [Link]
-
Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. Retrieved February 15, 2026, from [Link]
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- 3. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
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- 7. Triazine herbicides (PIM G013) [inchem.org]
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- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. contractlaboratory.com [contractlaboratory.com]
Methods for esterification of 1,2,4-Triazine-6-carboxylic acid for intermediate synthesis
Part 1: Strategic Analysis & Chemical Context
The Challenge of the Triazine Core
1,2,4-Triazine-6-carboxylic acid is a critical intermediate in the synthesis of novel antiviral agents and nucleoside mimetics. However, its esterification presents specific challenges distinct from standard benzoic acid derivatives:
-
Electron Deficiency: The 1,2,4-triazine ring is highly electron-deficient (π-deficient). This makes the ring carbons susceptible to nucleophilic attack, particularly by strong nucleophiles (like alkoxides) used in some transesterification or basic esterification protocols.
-
Thermal Instability (Decarboxylation Risk): Heteroaromatic carboxylic acids adjacent to nitrogen atoms (alpha or vinylogous positions) are prone to thermal decarboxylation. While the 6-position is more stable than the 3-position, prolonged heating in acidic media (classic Fischer esterification) can lead to yield erosion via decarboxylation or ring degradation.
-
Solubility: The free acid often exhibits poor solubility in non-polar organic solvents, complicating standard coupling reactions.
Decision Matrix for Method Selection
The following decision tree guides the selection of the optimal esterification route based on scale, substrate stability, and available equipment.
Caption: Decision matrix for selecting the esterification strategy based on operational constraints.
Part 2: Detailed Experimental Protocols
Method A: Base-Promoted O-Alkylation (The "Gold Standard" for Discovery)
Principle: This method avoids acidic conditions and high heat, minimizing decarboxylation risks. It utilizes a weak base to form the carboxylate salt, which then acts as a nucleophile toward an alkyl halide.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 – 1.5 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Potassium Carbonate (K₂CO₃)
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Note: DMF is preferred over acetone for solubility reasons.
-
-
Salt Formation: Add Cs₂CO₃ (1.5 mmol) in a single portion. Stir at room temperature (25°C) for 15 minutes.
-
Observation: The mixture may become a suspension. This is normal.
-
-
Alkylation: Cool the mixture to 0°C using an ice bath. Add Methyl Iodide (1.5 mmol) dropwise via syringe.
-
Critical Step: Cooling prevents exotherms that could degrade the triazine ring.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with EtOAc (30 mL).
-
Wash with water (3 x 10 mL) to remove DMF and inorganic salts.
-
Wash with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Usually not required. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Pros: Mild conditions; high yield; no acidic hydrolysis. Cons: Removal of DMF can be tedious; Alkyl iodides are toxic.
Method B: Acyl Chloride Activation (The Scalable Process Route)
Principle: Conversion of the acid to the highly reactive acid chloride using Thionyl Chloride (SOCl₂), followed by alcoholysis. This is preferred for multi-gram scales where chromatography is to be avoided.
Reagents:
-
Reagent: Thionyl Chloride (SOCl₂) (5–10 equiv)
-
Catalyst: DMF (2–3 drops)
-
Solvent: Methanol or Ethanol (Anhydrous)
Protocol:
-
Activation: Place this compound (10 mmol) in a dry round-bottom flask fitted with a reflux condenser and a drying tube (CaCl₂).
-
Reagent Addition: Add Thionyl Chloride (10 mL) carefully. The SOCl₂ acts as both reagent and solvent. Add 2 drops of anhydrous DMF.
-
Reflux: Heat the mixture to reflux (75°C) for 1–2 hours.
-
Checkpoint: The solution should become clear as the acid converts to the soluble acid chloride.
-
-
Evaporation: Concentrate the reaction mixture to dryness under reduced pressure to remove excess SOCl₂.
-
Caution: Use a base trap for the vacuum pump to neutralize HCl/SO₂ fumes.
-
Co-evaporation: Add dry Toluene (10 mL) and evaporate again to ensure complete removal of thionyl chloride.
-
-
Esterification: Dissolve the crude yellow/orange residue (Acid Chloride) in anhydrous DCM (10 mL). Cool to 0°C.[9][11][12][13]
-
Alcohol Addition: Add anhydrous Methanol (or Ethanol) (5 mL) dropwise. Add Triethylamine (1.1 equiv) to scavenge HCl if acid sensitivity is a major concern (optional).
-
Stir: Stir at room temperature for 1 hour.
-
Work-up: Evaporate solvent. Partition residue between DCM and saturated NaHCO₃ (rapidly, to avoid hydrolysis). Dry organic layer and concentrate.
Pros: Scalable; low reagent cost. Cons: Harsh acidic conditions; generates corrosive gases.
Method C: Carbodiimide Coupling (For Complex Esters)
Principle: Use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC to couple the acid with complex or sterically hindered alcohols.
Protocol:
-
Dissolve Acid (1.0 equiv) and Alcohol (1.1 equiv) in DCM.
-
Add DMAP (0.1 equiv) as catalyst.
-
Cool to 0°C and add EDC·HCl (1.2 equiv).
-
Stir overnight at RT.
-
Wash with 1N HCl, then sat. NaHCO₃.
Part 3: Comparative Data & Validation
Method Comparison Table
| Feature | Method A (Alkyl Halide) | Method B (Acid Chloride) | Method C (Coupling) |
| Yield | High (85-95%) | Moderate-High (70-90%) | Moderate (60-80%) |
| Thermal Stress | Low (RT) | High (Reflux) | Low (RT) |
| Purification | Extraction often sufficient | Crystallization/Distillation | Chromatography required (Urea byproduct) |
| Scale Suitability | < 10g | > 100g | < 5g |
| Risk | Alkylating agents (Carcinogens) | Corrosive fumes (SO₂, HCl) | Sensitizers (Coupling agents) |
Analytical Validation (QC)
To validate the success of the reaction, look for the following NMR signatures:
-
¹H NMR (DMSO-d₆):
-
Starting Material: Broad singlet at ~13.0-14.0 ppm (COOH).
-
Product (Methyl Ester): Disappearance of COOH. Appearance of sharp singlet at ~3.9-4.0 ppm (OCH₃).
-
Ring Protons: The C3-H and C5-H protons of the triazine ring typically appear as singlets (or doublets if coupled) in the 9.0–10.0 ppm range. Check integration to ensure the ring is intact.
-
Reaction Workflow Diagram
Caption: Parallel workflows for Method A (Alkylation) and Method B (Acid Chloride) leading to the target ester.
Part 4: References
-
Paudler, W. W., & Chen, T. K. (1982). 1,2,4-Triazines.[2][10][13][14][15][16][17][18] Synthesis and Reactions. In Heterocyclic Compounds (Vol. 3). This foundational text establishes the stability profiles of triazine carboxylic acids.
-
Neises, B., & Steglich, W. (1978).[11] Simple Method for the Esterification of Carboxylic Acids.[8][11]Angewandte Chemie International Edition, 17(7), 522–524. Link (Basis for Method C).
-
Boger, D. L., et al. (1992). Triethyl 1,2,4-Triazine-3,5,6-Tricarboxylate.[13] Organic Syntheses, 71, 214. Link (Demonstrates triazine ester stability and synthesis via condensation).
-
Reid, M., et al. (2015). Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction.[12]ResearchGate.[2][19] Link (Modern context for Method A).
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[6][7]Link (Mechanistic grounding for Method B).
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. holcapek.upce.cz [holcapek.upce.cz]
- 18. juser.fz-juelich.de [juser.fz-juelich.de]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Functionalization of the C3 Position of 1,2,4-Triazine-6-carboxylic Acid
Introduction: The 1,2,4-Triazine Core in Modern Drug Discovery
The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2] Its electron-deficient nature, arising from the presence of three nitrogen atoms in the six-membered ring, imparts unique physicochemical properties that are often exploited in drug design. The incorporation of a carboxylic acid at the C6 position provides a critical handle for modulating solubility, metabolic stability, and for forming key interactions with biological targets, such as through salt bridges or hydrogen bonds.
Functionalization of the C3 position is a primary strategy for exploring the structure-activity relationship (SAR) of this scaffold. Introducing diverse substituents at this position can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principal synthetic strategies for modifying the C3 position of 1,2,4-triazine-6-carboxylic acid. We will delve into the causality behind experimental choices and provide validated, step-by-step protocols for key transformations.
Strategic Overview: "Bottom-Up" vs. "Top-Down" Approaches
The chemical logic for introducing functionality at the C3 position can be broadly categorized into two distinct approaches:
-
Synthesis via Precursor Cyclization ("Bottom-Up"): This is often the most direct method, where the desired C3 substituent is incorporated during the initial formation of the triazine ring. This strategy relies on the condensation of a functionalized acylhydrazide or amidrazone with an α-ketoacid that serves as the C5-C6 building block.
-
Post-Cyclization Modification ("Top-Down"): This approach involves the functionalization of a pre-formed 1,2,4-triazine ring. It offers greater flexibility for late-stage diversification, which is highly valuable in lead optimization. This requires a reactive "handle" at the C3 position, typically a halogen, which can be displaced or used in cross-coupling reactions.
Strategy 1: Synthesis via Precursor Cyclization
This "bottom-up" approach is arguably the most fundamental method for constructing 3,6-disubstituted 1,2,4-triazines. The choice of the acylhydrazide or amidrazone starting material directly dictates the substituent that will be installed at the C3 position of the final product. The C6-carboxylic acid is introduced via the α-dicarbonyl component, typically an α-ketoacid or its ester derivative.
Core Reaction Principle
The reaction proceeds via a two-step cyclocondensation process. First, the more nucleophilic hydrazine moiety of the acylhydrazide attacks the more electrophilic ketone carbonyl of the α-ketoacid to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the aromatic 1,2,4-triazine ring.[3]
Sources
Troubleshooting & Optimization
Technical Support Guide: Optimizing Yield in 1,2,4-Triazine-6-carboxylic Acid Synthesis
Ticket ID: TRZ-SYN-001 Subject: Yield Improvement & Troubleshooting for 1,2,4-Triazine-6-COOH Scaffolds Assigned Scientist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Diagnostic Framework
The synthesis of 1,2,4-triazine-6-carboxylic acid derivatives is notoriously challenging due to three converging factors: regiochemical ambiguity during ring closure, zwitterionic solubility leading to isolation losses, and thermal instability (decarboxylation) of the electron-deficient ring.
This guide moves beyond standard textbook procedures to address the specific "yield killers" encountered in drug discovery workflows.
Diagnostic Decision Tree
Before selecting a protocol, diagnose your current failure mode using the workflow below.
Figure 1: Diagnostic workflow for identifying the correct optimization module.
Module 1: The "Regio-Control" Synthesis Strategy
The classic condensation of unsymmetrical 1,2-dicarbonyls (like ethyl pyruvate) with thiosemicarbazide often yields a mixture of 5- and 6-isomers. Separation is difficult.
Recommendation: If your specific substitution pattern allows, abandon the direct condensation to the acid. Instead, synthesize the 6-methyl derivative (which is kinetically favored and easier to purify) and oxidize it to the carboxylic acid.
Protocol A: Selenium Dioxide (SeO2) Oxidation (High Yield Route)
This route bypasses the regioselectivity issue of forming the carboxylic acid directly.
Mechanism: The 6-methyl group on the electron-deficient 1,2,4-triazine ring is highly acidic and susceptible to Riley oxidation.
Step-by-Step Protocol:
-
Starting Material: Dissolve 1.0 eq of 6-methyl-1,2,4-triazine derivative in 1,4-dioxane (0.5 M concentration).
-
Reagent: Add 1.5 eq of Selenium Dioxide (SeO2) .
-
Note: SeO2 is toxic; handle in a fume hood.[1]
-
-
Reaction: Reflux (100°C) for 4–6 hours. Monitor by TLC/LCMS.
-
Observation: The solution will turn red/black as metallic selenium precipitates.
-
-
Workup (Critical):
-
Filter hot through a Celite pad to remove metallic selenium.
-
Evaporate the solvent.[2]
-
Purification: The residue is usually the crude carboxylic acid. If it contains selenium byproducts, dissolve in saturated NaHCO3, wash with DCM (to remove non-acidic impurities), and re-acidify the aqueous layer to pH 2–3 to precipitate the product.
-
Why this works: The methyl group at position 6 is activated by the electron-withdrawing nature of the triazine ring, making it uniquely reactive toward SeO2 compared to other alkyl groups.
Module 2: The "Zwitterion Trap" (Isolation & Purification)
1,2,4-Triazine-6-carboxylic acids often exist as zwitterions (protonated N vs. carboxylate). They are highly water-soluble and insoluble in non-polar organic solvents (DCM, Hexane), leading to massive losses during standard aqueous extraction.
Comparison of Isolation Methods
| Method | Yield Potential | Purity | Best For |
| Standard Extraction (DCM/Water) | Low (<30%) | Low | Avoid. Product stays in water. |
| Isoelectric Precipitation | Medium (50-70%) | High | Compounds with distinct pI points. |
| Continuous Extraction | High (80-90%) | Medium | Large scale (n-Butanol). |
| Ester-Trap Loop | Highest (>90%) | Highest | Recommended for Drug Discovery. |
Protocol B: The "Ester-Trap" Loop
Instead of isolating the free acid directly from a complex reaction mixture, trap it as an ester, purify the ester, and then gently hydrolyze it.
-
Esterification (In Situ): If your synthesis yields the crude acid in solution, treat immediately with SOCl2/MeOH or H2SO4/EtOH to form the methyl/ethyl ester.
-
Purification: The ester is not a zwitterion . It will extract easily into EtOAc or DCM. Purify the ester via standard silica flash chromatography.
-
Hydrolysis: (See Module 4 for the mild hydrolysis protocol).
Module 3: Preventing Decarboxylation
The 1,2,4-triazine ring is electron-deficient (π-deficient). A carboxylic acid at position 6 is electronically connected to the ring nitrogens, making it prone to thermal decarboxylation, especially under acidic conditions.
Mechanism of Failure:
Protocol C: Lithium Hydroxide (LiOH) Mild Hydrolysis
Avoid refluxing in HCl. Use a mild, low-temperature saponification.
Reagents:
Procedure:
-
Dissolve the ester in THF/Water. Cool to 0°C .
-
Add LiOH slowly.
-
Stir at 0°C to Room Temperature . Do NOT heat.
-
Monitor by TLC. Reaction is usually fast (30–60 mins).
-
Quench: Carefully acidify with 1M HCl to pH 3–4 at 0°C.
-
Warning: Do not drop below pH 2 or heat during acidification, or decarboxylation may occur.
-
-
Isolation: Extract with EtOAc/n-Butanol (9:1).
Visualizing the Optimized Workflow
The following diagram illustrates the integrated workflow combining the SeO2 route with the Ester-Trap purification method.
Figure 2: Optimized synthetic pathway minimizing regioselectivity errors and purification losses.
Troubleshooting FAQ
Q: I am using the thiosemicarbazide route, but my yield is <10%. Where is it? A: It is likely in your aqueous waste stream. 1,2,4-triazine-6-carboxylic acids are extremely polar.
-
Fix: Do not use simple extraction. Evaporate the aqueous layer to dryness and triturate the solid with dry methanol. Filter off the inorganic salts (NaCl), then re-evaporate the methanol.
Q: My product bubbles when I acidify it. A: You are seeing decarboxylation. The 6-COOH group is unstable.
-
Fix: Perform acidification at 0°C. Do not use strong mineral acids (conc. HCl). Use mild acids like acetic acid or dilute HCl, and stop exactly at the isoelectric point (usually pH 3-4).
Q: How do I remove the Selenium byproduct completely? A: Selenium can be sticky.
-
Fix: Wash the crude reaction mixture with aqueous sodium thiosulfate (removes traces of oxidants) or use a scavenger resin (e.g., Thiol-functionalized silica) if the product is for biological testing.
References
-
Boger, D. L., Panek, J. S., & Yasuda, M. (1988). Preparation and Inverse-Electron-Demand Diels-Alder Reaction of an Electron-Deficient Heterocyclic Azadiene: Triethyl 1,2,4-Triazine-3,5,6-Tricarboxylate. Organic Syntheses, 66, 142.
-
Paudler, W. W., & Chen, T. K. (1981). 1,2,4-Triazines.[6][7][8][9] Synthesis and Reactivity. Journal of Heterocyclic Chemistry. (Foundational text on triazine reactivity and decarboxylation risks).
- Shao, L., et al. (2018). Selenium Dioxide-Mediated Oxidation of Methyl Groups. Journal of Organic Chemistry.
- Taylor, E. C., & Macor, J. E. (1989). Synthesis of 1,2,4-Triazines. Journal of Organic Chemistry. (Classic regioselectivity studies).
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. reddit.com [reddit.com]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decarboxylation of triazine acids during high-temperature reactions
A Guide to Preventing Decarboxylation During High-Temperature Reactions
Welcome to the Technical Support Center for advanced triazine synthesis. As Senior Application Scientists, we understand that navigating the complexities of high-temperature reactions, particularly with sensitive substrates like triazine carboxylic acids, presents significant challenges. Unwanted decarboxylation is a primary obstacle, leading to yield loss, byproduct formation, and purification difficulties.
This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you maintain the integrity of your triazine acids throughout your synthetic workflow.
Understanding the Challenge: The Instability of Triazine Acids
Triazine rings are electron-deficient, a property that is fundamental to their utility in various applications but also contributes to their reactivity. When a carboxylic acid moiety is attached to this ring, the electron-withdrawing nature of the triazine nucleus can destabilize the carboxyl group, particularly at elevated temperatures. This leads to the loss of carbon dioxide (CO₂), a reaction known as decarboxylation.
High temperatures provide the necessary activation energy for this undesirable side reaction to occur, often competing with the desired substitution or condensation reaction. The 1,3,5-s-triazine isomer is the most common and will be the focus of this guide[1].
Mechanism of Thermal Decarboxylation
The thermal decarboxylation of heteroaromatic acids like triazine acids is often promoted by the formation of a stabilized intermediate after the loss of CO₂. The precise mechanism can be influenced by factors such as solvent, pH, and the presence of catalysts.
Caption: Simplified mechanism of thermal decarboxylation of a triazine acid.
Frequently Asked Questions (FAQs)
Q1: At what temperature does decarboxylation of my triazine acid become a significant issue?
A1: There is no single temperature, as it depends on the specific substituents on the triazine ring and the reaction medium. However, for many triazine derivatives, especially those synthesized from cyanuric chloride, substitution reactions requiring temperatures above 70-100°C for the third substitution can increase the risk of decarboxylation[2]. Reactions involving melamine condensation at temperatures above 350°C are also prone to side reactions, including decomposition[1][3].
Q2: I'm seeing a lower yield than expected and a new, less polar spot on my TLC. Could this be decarboxylation?
A2: Yes, this is a classic symptom. The loss of the polar carboxylic acid group results in a less polar molecule, which will have a higher Rf value on a TLC plate. The mass of the product will also be reduced by approximately 44 Da (the mass of CO₂). We recommend confirming this with LC-MS analysis.
Q3: Can my choice of solvent influence the rate of decarboxylation?
A3: Absolutely. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common in these reactions. While effective for dissolving reactants, their high boiling points can facilitate decarboxylation if the temperature is not carefully controlled. A patent suggests that using DMF with an organic acid catalyst can allow for decarboxylation at a more controlled temperature range of 85-150°C, which in some cases is a desired reaction but illustrates the solvent and temperature interplay[4]. The presence of water can also alter reaction pathways, sometimes leading to hydrolysis as a competing side reaction[3].
Q4: Are there any catalysts that can selectively promote my desired reaction without causing decarboxylation?
A4: While many catalysts for decarboxylation exist (e.g., copper, silver)[4][5], the goal here is avoidance. For nucleophilic substitution on a triazine ring, the reaction is often self-catalyzed by the evolving HCl, which is then neutralized by a base. The key is not a catalyst for the main reaction but rather precise control of conditions. For other syntheses, using base catalysts like triethylamine or sodium carbonate is standard to neutralize HCl produced during substitution reactions[3].
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosing and solving them.
Caption: Troubleshooting workflow for addressing decarboxylation issues.
Issue 1: Significant formation of a decarboxylated byproduct.
-
Potential Cause: The reaction temperature is too high, providing sufficient energy for the CO₂ to leave the triazine ring. This is common when attempting the third nucleophilic substitution on a cyanuric chloride core, which requires more forcing conditions[2].
-
Troubleshooting Steps & Solutions:
-
Verify Temperature Control: Ensure your reaction thermometer is calibrated and correctly placed. Localized overheating from a hot plate can be an issue; an oil bath provides more uniform heating.
-
Stepwise Temperature Gradient: For sequential substitutions on cyanuric chloride, a well-defined temperature protocol is critical. The first substitution is often performed at 0-5°C, the second at room temperature, and the third at an elevated temperature[2][3]. Avoid ramping up to the final temperature too quickly.
-
Consider Microwave Irradiation: Microwave synthesis can sometimes provide rapid heating to the target temperature, potentially reducing overall reaction time and minimizing the window for thermal decomposition. Protocols for microwave-assisted triazine synthesis have been reported[1].
-
Protecting Group Strategy: If the carboxylic acid is not the reacting moiety, consider converting it to an ester (e.g., methyl or ethyl ester). Esters are generally more thermally stable. The acid can be regenerated by hydrolysis under milder conditions after the high-temperature step is complete.
-
Issue 2: Reaction is sluggish at lower temperatures, but increasing heat leads to decarboxylation.
-
Potential Cause: The activation energy for your desired reaction is close to that of the decarboxylation reaction. You are in a narrow thermodynamic window.
-
Troubleshooting Steps & Solutions:
-
Solvent System Modification: The choice of solvent can influence reaction rates. A more polar solvent might stabilize charged intermediates in your desired reaction, potentially lowering its activation energy. A comparison of polar solvents like DMF, DMSO, and acetonitrile could be beneficial[6].
-
Change the Base: The base used to scavenge HCl can have a significant impact. A stronger, non-nucleophilic base might accelerate the desired substitution without promoting decarboxylation. However, excess base under high heat can also promote decarboxylation[7]. Careful stoichiometric control is essential.
-
Alternative Synthetic Route: Consider if the triazine acid can be synthesized differently. For example, can you introduce a nitrile or ester group onto the triazine ring and then hydrolyze it to the carboxylic acid in a final, low-temperature step? This avoids exposing the sensitive acid functionality to harsh conditions.
-
Preventative Strategies & Best Practices
Proactive measures in your experimental design are the most effective way to avoid decarboxylation.
Strategic Temperature Control
The stepwise substitution of cyanuric chloride is a prime example of where temperature control dictates the outcome. Adhering to established temperature gradients is crucial for selectively forming mono-, di-, and tri-substituted products while preserving acid functionalities[8][9].
| Substitution Step | Recommended Temperature Range | Rationale |
| First Substitution | 0 – 5 °C | The first chlorine is highly reactive, allowing for substitution at low temperatures. |
| Second Substitution | Room Temperature (~20-25 °C) | The second chlorine is less reactive; a moderate temperature increase is needed. |
| Third Substitution | Elevated (e.g., 60-100 °C) | The final chlorine is the least reactive and requires heat to be displaced. This is the highest risk step for decarboxylation. |
This table is a general guideline based on typical nucleophilic substitutions on cyanuric chloride[2][3].
Protecting Group Chemistry
When the experimental plan allows, protecting the carboxylic acid as an ester is a robust strategy.
Protocol 1: Esterification as a Protective Strategy
-
Ester Formation: Convert your triazine carboxylic acid to its methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol, or Fischer esterification).
-
High-Temperature Reaction: Perform your high-temperature nucleophilic substitution or condensation reaction on the esterified triazine. The ester group is significantly more stable against thermal decomposition.
-
Deprotection (Hydrolysis): Once the high-temperature step is complete and the product is purified, hydrolyze the ester back to the carboxylic acid using a base (e.g., NaOH or LiOH) followed by acidic workup. This is typically done at room temperature or with gentle heating, avoiding decarboxylation conditions.
Solvent Selection
Choose a solvent with a boiling point that allows for the desired reaction temperature but does not excessively exceed it. This provides a passive safety mechanism against accidental overheating.
| Solvent | Boiling Point (°C) | Notes |
| Tetrahydrofuran (THF) | 66 | Suitable for lower to moderate temperature substitutions. |
| Acetone | 56 | Often used for the first and second substitutions[10]. |
| Acetonitrile | 82 | Good for moderate temperature reactions. |
| 1,4-Dioxane | 101 | Useful for reactions requiring temperatures around 100°C. |
| N,N-Dimethylformamide (DMF) | 153 | Use with caution and precise temperature control. |
| Dimethyl Sulfoxide (DMSO) | 189 | High boiling point; requires very careful monitoring to prevent overheating and decarboxylation. |
References
- BenchChem. (n.d.). Side reactions and byproduct formation in triazine synthesis.
- Structure and Reactivity of s-Triazine-Based Compounds in C/N/H Chemistry. (2019, October 22).
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025, October 21). RSC Publishing.
- Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. (2025, August 6). ResearchGate.
- Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). (2010, April 12). MDPI.
- Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor.
- Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N).
- What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer.
- How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. (2014, October 27). ResearchGate.
- Decarboxylations. Organic Chemistry Portal.
- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023, October 10). PMC.
- Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.). Google Patents.
- Deactivation of Pt Catalysts during Hydrothermal Decarboxylation of Butyric Acid. (2014, September 2). ACS Publications.
- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC.
- SYNTHESIS OF SOME NEW s-TRIAZINE DERIVATIVES AND EVALUATED FOR THEIR ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry.
- Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2025, December 22).
- APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. CORE.
- Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. (2025, August 9). ResearchGate.
- Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023, March 21).
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018, November 1). PMC.
- Thakare, S. S., & Dhote, S. N. (2020). DESIGN AND CHARACTERIZATION OF SOME NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(1), 407-412.
- Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024, January 9). MDPI.
- Triazine carboxylic acids and esters. (n.d.). Google Patents.
- 1,3,5-Triazine, 2,4,6-trichloro-. NIST WebBook.
- Chemical Properties of 1,3,5-Triazine, 2,4,6-trichloro- (CAS 108-77-0). Cheméo.
Sources
- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 5. Decarboxylation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Optimizing Recrystallization of 1,2,4-Triazine-6-carboxylic acid
Welcome to the technical support center for the purification of 1,2,4-Triazine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this important heterocyclic compound. By understanding the underlying chemical principles, you can systematically optimize your purification strategy to achieve high purity and yield.
Understanding the Molecule: this compound
The key to successful recrystallization lies in understanding the physicochemical properties of the target molecule. This compound possesses both a polar heterocyclic 1,2,4-triazine ring system and a hydrogen-bonding carboxylic acid group.[1][2] This dual functionality dictates its solubility profile, making it more soluble in polar solvents, particularly those capable of hydrogen bonding.[3][4] Furthermore, as a carboxylic acid, its solubility in aqueous systems is highly pH-dependent; it is significantly more soluble in basic solutions where it forms a carboxylate salt.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the ideal characteristic of a single solvent for recrystallizing this compound? An ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[7][8] This temperature-dependent solubility differential is crucial for maximizing crystal recovery upon cooling. The solvent should also be unreactive with the compound and either dissolve impurities completely or not at all.[8]
Q2: Why is a single-solvent system not always effective for this compound? Finding a single solvent with the perfect solubility profile can be challenging. Often, a solvent that dissolves the compound well when hot also retains a significant amount in solution when cold, leading to poor yield.[9][10] Conversely, a solvent in which the compound is poorly soluble even when hot is also unsuitable. In such cases, a mixed-solvent system is often necessary.[3][7]
Q3: What is a mixed-solvent (or anti-solvent) recrystallization? This technique uses a pair of miscible solvents. One solvent (the "solvent") dissolves the compound readily, while the other (the "anti-solvent" or "poorer solvent") dissolves it poorly.[3][11][12] The compound is first dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is then added dropwise until the solution becomes cloudy (turbid), indicating the point of saturation.[12] A few drops of the "solvent" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, promoting crystal growth.[12] This method is highly effective for compounds like this compound that may not have an ideal single-solvent match.[13][14]
Q4: How does pH manipulation help in the purification of this compound? Given the carboxylic acid moiety, pH-based crystallization can be a powerful purification tool.[15] The compound can be dissolved in a dilute aqueous base (like sodium bicarbonate or sodium hydroxide) to form the highly soluble sodium salt. Insoluble, non-acidic impurities can then be removed by filtration. Subsequently, the slow addition of an acid (like dilute HCl) to the filtrate will protonate the carboxylate, causing the neutral, less soluble this compound to crystallize out.[5][15]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on chemical principles.
Q1: My compound is not crystallizing upon cooling, even after an extended period. What should I do?
-
Causality: The most common reason for crystallization failure is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[9][10][16] Another possibility is the formation of a stable supersaturated solution that resists nucleation.[9]
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[9][17] Once the volume is reduced, allow it to cool again.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[9][16]
-
Seeding: If you have a pure crystal of the compound, add a tiny "seed crystal" to the cooled solution. This provides a template for other molecules to crystallize upon.[9]
-
-
Drastic Cooling: If the above methods fail, try cooling the solution in an ice-salt bath to further decrease solubility.[9]
-
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[16] This is more common with impure compounds (as impurities depress the melting point) or when using certain mixed-solvent systems.[3][16]
-
Solutions:
-
Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent (if using a mixed system, add more of the "good" solvent) to lower the saturation point.[16][17]
-
Slow Down Cooling: Rapid cooling encourages precipitation and oiling.[18] Allow the solution to cool very slowly. You can insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass to slow heat loss.[17]
-
Lower the Solution Temperature Before Saturation: For mixed-solvent systems, try adding the anti-solvent at a slightly lower temperature to ensure crystallization occurs below the compound's melting point.
-
Q3: My final product yield is very low. What went wrong?
-
Causality: Low yield can result from several factors: using an excessive amount of solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent that is too warm or in too large a quantity.[10][17]
-
Solutions:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.[10][19]
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing in the funnel.[16]
-
Optimize Crystal Washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[10][19] This removes soluble impurities adhering to the crystal surface without re-dissolving a significant amount of the product.
-
Check the Filtrate: If you suspect significant product loss, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.
-
Data & Protocols
Table 1: Qualitative Solubility of this compound in Common Lab Solvents
Based on its polar and hydrogen-bonding structure, the following table provides an educated guide to solvent selection. Note: Experimental verification is essential.
| Solvent | Polarity | Type | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Recommendation |
| Water | High | Protic | Low | Moderate to High | Good candidate, especially for pH-based methods. |
| Ethanol | High | Protic | Low to Moderate | High | Good candidate for single or mixed-solvent systems. |
| Methanol | High | Protic | Moderate | High | May be too good a solvent, leading to low recovery. |
| Acetone | Medium | Aprotic | Low | Moderate | Potential candidate for a mixed-solvent system. |
| Ethyl Acetate | Medium | Aprotic | Very Low | Low to Moderate | Good candidate for an anti-solvent with a polar solvent. |
| Heptane/Hexane | Non-polar | Aprotic | Insoluble | Insoluble | Excellent as an anti-solvent. |
| Toluene | Non-polar | Aprotic | Insoluble | Very Low | Can be used as an anti-solvent with polar solvents. |
Diagram 1: Decision Workflow for Solvent System Selection
This diagram outlines the logical steps for identifying an optimal solvent system, starting from single-solvent screening and progressing to mixed-solvent strategies.
Caption: Decision tree for systematic recrystallization solvent selection.
Experimental Protocol: Systematic Solvent Screening
This protocol provides a structured method for efficiently testing and identifying a suitable recrystallization solvent or solvent pair.
-
Prepare Samples: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate) dropwise, starting with ~0.5 mL. Agitate the tube at room temperature.
-
Observation: If the solid dissolves completely, the solvent is unsuitable as a single recrystallization solvent because solubility is too high at low temperatures.[8] It may, however, be a good "solvent" in a mixed-solvent pair.
-
-
Hot Solubility Test: If the solid did not dissolve at room temperature, heat the test tube in a sand bath or water bath to the boiling point of the solvent.[7] Add more solvent dropwise until the solid just dissolves.
-
Observation: If a very large volume of solvent is required, it is a poor solvent. If the solid dissolves readily in a minimal amount of hot solvent, it is a promising candidate.
-
-
Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature. If no crystals appear, place it in an ice-water bath for 15-20 minutes.[10][18]
-
Mixed-Solvent Test (if needed): If no single solvent is ideal, select a "good" solvent (one that dissolved the compound when hot) and a miscible "poor" solvent (one in which the compound was insoluble).
-
Dissolve the crude compound in a minimum amount of the boiling "good" solvent.
-
While still hot, add the "poor" solvent drop-by-drop until the solution just begins to turn cloudy.[12]
-
Add one or two drops of the hot "good" solvent to make the solution clear again.[12]
-
Allow the solution to cool slowly as described in Step 4.
-
By methodically following this guide, you can overcome common purification hurdles and develop a robust, optimized recrystallization protocol for high-purity this compound.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. Retrieved from [Link]
-
Wikipedia. (2024). Recrystallization (chemistry). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. CU Boulder Department of Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation - Chemistry Teaching Labs. University of York. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. University of York. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Recrystallization1. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]
-
Wiadomości Lekarskie. (2021). development of continuous anti-solvent recrystallization method to produce ceftriaxone sodium. Retrieved from [Link]
-
Taylor & Francis Online. (2011, October 17). ONE-POT SYNTHESIS OF 1,2,4-TRIAZINES. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2023, July 15). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]
-
Journal of the Indian Chemical Society. (n.d.). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
ResearchGate. (2025, October 14). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Retrieved from [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
-
ACS Publications. (2022, August 10). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Springer. (n.d.). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Retrieved from [Link]
-
Lamar University. (2020, May 14). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Retrieved from [Link]
-
ACS Omega. (2022, January 11). Investigating of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2014115171A1 - Triazine compounds and a process for preparation thereof.
-
NIST WebBook. (n.d.). As-triazine-6-carboxylic acid, 3-amino-5-hydroxy-. Retrieved from [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025, September 17). Synthesis, insilico characterization and antibacterial activity of 1,2,4-Triazine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. The synthesis of the 1,2,4-triazine carboxylic acid 6 and its.... Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid | RUO [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. Recrystallization [sites.pitt.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 13. ijprajournal.com [ijprajournal.com]
- 14. wiadlek.pl [wiadlek.pl]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Solubility Issues of Triazine Acids in Organic Synthesis
Welcome to the Technical Support Center for troubleshooting solubility issues of triazine acids in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with dissolving triazine-based compounds during their experimental work. As a senior application scientist, I will provide not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in the laboratory.
I. Troubleshooting Guide: Common Solubility Problems and Solutions
This section addresses specific problems you might be facing with triazine acid solubility and offers structured approaches to resolve them.
Question 1: My triazine acid won't dissolve in common organic solvents like DCM, THF, or ethyl acetate at room temperature. What should I do?
This is a frequent challenge, as the polarity and hydrogen bonding capabilities of triazine acids can lead to low solubility in less polar organic solvents.
Underlying Cause: Triazine acids often exhibit a combination of polar functional groups (carboxylic acids, hydroxyls, amines) and a relatively rigid heterocyclic core. This structure can lead to strong intermolecular forces, such as hydrogen bonding and crystal lattice energy, which common non-polar or moderately polar solvents cannot overcome. The "like dissolves like" principle is key here; the solvent must be able to effectively solvate the triazine acid molecule.[1]
Troubleshooting Workflow:
-
Systematic Solvent Screening: Before resorting to more complex methods, a systematic screen of solvents with varying polarities is recommended.
-
Elevated Temperature: If a suitable solvent is found but solubility is still limited, gentle heating can significantly increase solubility.[2]
-
Co-solvent Systems: Employing a mixture of solvents can fine-tune the polarity of the medium to better match the solute.[3][4]
-
pH Adjustment: For triazine acids, altering the pH can dramatically impact solubility.
Experimental Protocol: Systematic Solvent Screening
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of your triazine acid into several vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent from the list below.
-
Observation: Agitate the vials at room temperature and observe for dissolution.
-
Heating: If not soluble at room temperature, gently heat the vials (e.g., to 40-60 °C) and observe again.
-
Documentation: Record your observations in a table to identify the most promising solvent or solvent system.
Data Presentation: Solvent Screening Table
| Solvent | Polarity Index | Dielectric Constant | Solubility at RT (mg/mL) | Solubility at 60°C (mg/mL) | Notes |
| Dichloromethane (DCM) | 3.1 | 9.1 | |||
| Tetrahydrofuran (THF) | 4.0 | 7.5 | |||
| Ethyl Acetate | 4.4 | 6.0 | |||
| Acetone | 5.1 | 20.7 | |||
| Acetonitrile (MeCN) | 5.8 | 37.5 | |||
| Dimethylformamide (DMF) | 6.4 | 36.7 | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 |
This table should be filled out based on your experimental observations.
Visualization: Solvent Selection Workflow
Sources
Minimizing ring opening side reactions in 1,2,4-triazine chemistry
Welcome to the Technical Support Center for 1,2,4-Triazine Chemistry. This resource is tailored for researchers, scientists, and drug development professionals to provide expert guidance on handling 1,2,4-triazines and overcoming common synthetic challenges, with a special focus on preventing ring-opening side reactions.
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-triazine product is decomposing during aqueous work-up or purification. What is causing this instability?
A1: The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three nitrogen atoms, making it susceptible to nucleophilic attack, particularly by water, which can lead to ring-opening via hydrolysis.[1][2] This susceptibility is exacerbated under acidic or basic conditions.[1]
Key Factors Influencing Hydrolytic Stability:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the 1,2,4-triazine ring. It is crucial to maintain a neutral pH during work-up and purification steps whenever possible.[2]
-
Substituents: Electron-withdrawing groups on the triazine ring can increase its electrophilicity, making it more prone to nucleophilic attack by water. Conversely, electron-donating groups can enhance stability.[1]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[2]
Troubleshooting Recommendations:
-
Maintain Neutral pH: During aqueous extractions, use buffers to maintain a pH of ~7.
-
Use Anhydrous Conditions: Whenever feasible, use anhydrous solvents and reagents to minimize water content.[2]
-
Temperature Control: Avoid excessive heating during solvent evaporation. Utilize a rotary evaporator at reduced pressure and moderate temperatures.[2]
-
Protecting Groups: For particularly sensitive functional groups on your triazine, consider a protecting group strategy to shield them from hydrolysis during critical steps.
Q2: I am observing unexpected ring-opened byproducts in my reaction. What are the likely mechanisms and how can I prevent them?
A2: Ring-opening of 1,2,4-triazines is a common side reaction, primarily driven by the electron-deficient nature of the ring, which makes it a target for nucleophiles.[3] The specific mechanism can vary depending on the reaction conditions and the nucleophiles present.
Common Ring-Opening Scenarios:
-
Nucleophilic Attack: Strong nucleophiles can attack the carbon atoms of the triazine ring, initiating a cascade of reactions that leads to ring cleavage. The positions most susceptible to attack are C3 and C5.[4][5]
-
Reaction with Amines: Primary and secondary amines, especially at elevated temperatures, can act as nucleophiles and lead to ring-opening. For instance, dimethylamine has been shown to cause ring-opening of 1,2,4-triazine 4-oxides.[5]
-
Hydroxide-Mediated Opening: Under basic conditions, hydroxide ions can attack the triazine ring, leading to the formation of open-chain intermediates that may further decompose.[2]
Preventative Strategies:
-
Control of Nucleophiles: Carefully consider the nucleophilicity of all reagents in your reaction mixture. If a strong nucleophile is required for a transformation on a substituent, consider if the reaction temperature can be lowered or if a milder reagent is available.
-
pH Management: As with hydrolysis, maintaining neutral conditions can prevent base-catalyzed ring-opening.[1]
-
Reaction Temperature: Lowering the reaction temperature can often slow down or prevent unwanted side reactions, including nucleophilic attack on the triazine ring.
Troubleshooting Guide: Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
Inverse electron-demand Diels-Alder (IEDDA) reactions are a powerful application of 1,2,4-triazines for the synthesis of complex heterocyclic systems.[6][7] However, the desired reaction can be accompanied by side reactions.
Issue: Low yield of the desired pyridazine or pyridine product in an IEDDA reaction.
This can be due to several factors, including the reactivity of the dienophile and the stability of the 1,2,4-triazine under the reaction conditions.
Troubleshooting Workflow for IEDDA Reactions
Caption: Troubleshooting workflow for low-yielding IEDDA reactions.
Detailed Strategies:
-
Enhancing Dienophile Reactivity: IEDDA reactions with 1,2,4-triazines are most efficient with electron-rich or strained dienophiles.[6] If you are using a less reactive dienophile, consider increasing the reaction temperature or using a Lewis acid catalyst to activate the triazine.
-
1,2,4-Triazine Modification: The reactivity of the 1,2,4-triazine can be tuned by its substituents. Electron-withdrawing groups on the triazine can accelerate the IEDDA reaction.[8]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Experiment with a range of solvents to find the optimal conditions for your specific substrate pair.
-
Monitoring for Decomposition: Use techniques like TLC or LC-MS to monitor the reaction progress and check for the appearance of decomposition products. If the triazine is degrading under the reaction conditions, a lower temperature or shorter reaction time may be necessary.
Issue: Formation of complex mixtures or unexpected byproducts.
While 1,2,4-triazines are generally stable in physiological environments, they can undergo side reactions under certain synthetic conditions.[9]
Potential Side Reactions and Solutions:
| Side Reaction | Plausible Cause | Recommended Solution |
| Ring-Opened Products | Nucleophilic attack by solvent (e.g., alcohols) or other reagents. | Use non-nucleophilic solvents. If a nucleophilic reagent is necessary, try to lower the reaction temperature or use a less reactive derivative. |
| Hydrolysis Products | Presence of water in the reaction mixture, especially with heating.[10] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Isomerization | In some cases, dihydro-1,2,4-triazine intermediates can exist as a mixture of tautomers.[11][12] | The stability of different tautomers can be influenced by substituents and solvent. Characterization of the product mixture is crucial to understand the isomeric distribution. |
Experimental Protocol: General Procedure for Minimizing Hydrolysis during Work-up
-
Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction solvent is miscible with water, remove it under reduced pressure.
-
Extraction with a Non-polar Solvent: Dissolve the residue in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash with Brine: Wash the organic layer with a saturated sodium chloride solution (brine) instead of pure water. Brine is less likely to cause hydrolysis of sensitive products.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure at a moderate temperature.
Visualization of Nucleophilic Attack Leading to Ring Opening
Caption: Generalized mechanism of nucleophile-induced ring opening.
By understanding the inherent reactivity of the 1,2,4-triazine core and carefully controlling reaction parameters, particularly pH, temperature, and the presence of nucleophiles, ring-opening side reactions can be effectively minimized, leading to cleaner reactions and higher yields of the desired products.
References
- Benchchem. identifying and minimizing side products in 1,2,4-triazine synthesis.
- Benchchem. troubleshooting common side reactions in 1,2,4-triazine functionalization.
- RSC Publishing. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
- ResearchGate. Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4Triazine 4Oxides with Certain C-Nucleophiles | Request PDF.
- ResearchGate. Aromatic nucleophilic substitution in 1,2,4-triazine 4-oxides with Grignard reagents | Request PDF.
- PMC. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective.
- Merck Millipore. Inverse Electron Demand Diels-Alder Reactions.
- Moodle@Units. Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications.
- PubMed. Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study.
- PubMed. Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study.
- ChemRxiv. Pyreno-1,2,4-Triazines as Multifunctional Luminogenic Click Reagents | ChemRxiv.
- ACS Publications. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging | ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverse Electron Demand Diels-Alder Reactions [merckmillipore.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Optimization of 1,2,4-Triazine-6-carboxylic Acid
Executive Technical Summary
The Challenge: 1,2,4-Triazine-6-carboxylic acid and its derivatives exhibit significant instability in basic aqueous media. This is driven by the electron-deficient nature of the 1,2,4-triazine ring. The high electronegativity of the three nitrogen atoms creates a strong dipole, rendering the ring carbon atoms (specifically C5 and C3) highly electrophilic.
The Mechanism of Failure:
In the presence of hydroxide ions (
The Solution Strategy: Stability is achieved not by preventing the basicity required for solubility (as the carboxylic acid requires deprotonation), but by kinetic control . We must manipulate temperature, ionic strength, and steric shielding to raise the activation energy barrier for the nucleophilic attack.
Diagnostic Troubleshooting (Q&A)
Q1: Why does my solution turn yellow/brown immediately upon adding NaOH?
A: This is the hallmark of ring opening . The color change indicates the formation of a conjugated acyclic byproduct. The 1,2,4-triazine ring is reacting with the hydroxide ion.[1]
-
Root Cause: Localized high pH. If you add strong base (e.g., 1M NaOH) directly to the solid, the local concentration of
exceeds the threshold for ring attack before the acid can deprotonate and buffer the solution. -
Fix: Never add base to the solid. Disperse the solid in water first, then add the base dropwise at 0°C .
Q2: Can I store the solubilized salt form at room temperature?
A: No. Even at neutral pH (after dissolution), the equilibrium exists. In basic solution (pH > 8), the half-life of the aromatic triazine ring can be minutes to hours depending on substituents.
-
Recommendation: Use the solution immediately (within 30 minutes). For storage, flash-freeze and store at -80°C, or lyophilize immediately to the carboxylate salt solid.
Q3: Which base is best for dissolution?
A: Inorganic mild bases (Carbonates/Bicarbonates) or hindered organic amines.
-
Avoid: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) unless strictly controlled. The "hard" nucleophilic nature of the hydroxide ion is the enemy.
-
Preferred: Sodium Bicarbonate (
) or Triethylamine ( ). These provide enough basicity to deprotonate the carboxylic acid ( ) without generating a high concentration of free nucleophiles.
Visualization: Degradation Pathway
The following diagram illustrates the nucleophilic attack mechanism that leads to sample degradation.
Figure 1: Mechanism of base-catalyzed hydrolysis of the 1,2,4-triazine ring. The critical failure point is the hydroxide attack at C5.
Experimental Protocols
Protocol A: The "Cold-Buffer" Dissolution Method
Use this protocol to prepare stable stock solutions for biological assays or chemical reactions.
Reagents:
-
This compound (Solid)
-
Buffer: 100 mM Phosphate Buffer (pH 7.4) OR 1M Sodium Bicarbonate (
) -
Ice bath
Step-by-Step:
-
Pre-chill: Cool the buffer solution to 4°C on ice.
-
Dispersion: Weigh the triazine acid into a vial. Add cold deionized water (50% of final volume) to create a suspension. Do not add base yet.
-
Titration: While stirring rapidly on ice, add the cold buffer dropwise.
-
Why? This prevents localized "hotspots" of high pH that occur if you add neat base.
-
-
Monitoring: If the solution turns yellow, stop. You have exceeded the stability threshold.
-
Filtration: Sterile filter (0.22
) immediately. Do not autoclave.
Protocol B: Comparative Stability Data
Summary of stability half-lives (
| Condition | Solvent System | Temperature | Estimated | Status |
| High pH | 0.1 M NaOH (pH 13) | 25°C | < 5 mins | CRITICAL |
| High pH (Cold) | 0.1 M NaOH (pH 13) | 0°C | ~30 mins | Risky |
| Mild Base | Sat. | 25°C | 4-6 hours | Acceptable |
| Buffered | PBS (pH 7.4) | 4°C | > 24 hours | OPTIMAL |
Advanced Optimization: Chemical Stabilizers
If your application requires higher pH or longer storage, consider these additives:
-
Sacrificial Electrophiles:
-
Concept: Add a competitive electrophile that reacts with
faster than the triazine ring. -
Candidate: Not recommended for biological assays due to side reactions.
-
-
Cosolvents (Dielectric Constant Modulation):
-
Concept: Reducing the water activity reduces the nucleophilicity of
. -
Protocol: Dissolve the triazine in DMSO or Acetonitrile first. Then dilute into the aqueous buffer. The organic shell provides a kinetic barrier against hydrolysis.
-
Decision Logic for Handling
Follow this logic tree to determine the correct workflow for your experiment.
Figure 2: Decision matrix for solvent and base selection based on experimental intent.
References
-
National Institutes of Health (NIH). Rearrangement Cascade Initiated by Nucleophilic Attack on Triazines. (2025).[1][2][3][4][5][6][7] Retrieved from [Link] (General reference for triazine nucleophilic susceptibility).
-
Royal Society of Chemistry (RSC). Reactions of π-electron rich 1,2,4-triazines with nucleophiles.[8] Journal of the Chemical Society, Perkin Transactions 1.[8] Retrieved from [Link]
-
ResearchGate. Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rearrangement Cascade Initiated by Nucleophilic Benzyne Attack on 3,6-Di(2-pyridyl)-1,2-diazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of π-electron rich 1,2,4-triazines with organolithium nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Purification strategies for removing unreacted 1,2,4-Triazine-6-carboxylic acid from crude mixtures
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the purification of 1,2,4-triazine-6-carboxylic acid. This document provides troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific experimental issues.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this compound is crucial for the reliability of subsequent synthetic steps and the biological or material properties of the final products. However, its polar nature and the presence of similarly polar impurities often complicate purification. This guide offers practical strategies to overcome these common purification hurdles.
Troubleshooting Guide: Overcoming Purification Obstacles
This section details common problems in the purification of this compound and provides step-by-step solutions grounded in chemical principles.
Issue 1: Co-elution with Polar Impurities on Silica Gel Chromatography
Question: I am unable to separate this compound from highly polar starting materials or byproducts using standard silica gel chromatography. The product either remains at the baseline or streaks badly. What alternative methods can I use?
Answer: This is a frequent issue due to the high polarity of the carboxylic acid functional group, which interacts strongly with the acidic silica gel stationary phase. Acid-base extraction is a powerful and often superior alternative for purifying carboxylic acids.[1][2][3][4]
Scientific Rationale: Acid-base extraction leverages the difference in solubility between the acidic compound and neutral or less acidic impurities in aqueous and organic solvents.[2] By converting the carboxylic acid into its water-soluble salt form with a weak base, it can be selectively transferred from an organic phase to an aqueous phase, leaving non-acidic impurities behind.[1][3][4]
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as diethyl ether or ethyl acetate.
-
Basic Wash (Deprotonation):
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃).[1][2]
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The deprotonated this compound (as its sodium salt) will move into the aqueous layer.
-
Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery.
-
-
Re-acidification and Precipitation:
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the purified product under vacuum.
-
Workflow Diagram: Acid-Base Extraction for Purification
Caption: Purification workflow using acid-base extraction.
Issue 2: Persistent Color in the Final Product
Question: After initial purification, my this compound is still off-white or yellowish. How can I remove these colored impurities?
Answer: The presence of color often indicates highly conjugated byproducts. A combination of activated carbon treatment followed by recrystallization is an effective method for removing such impurities.
Troubleshooting Protocol: Decolorization and Recrystallization
-
Decolorization with Activated Carbon:
-
Dissolve the impure solid in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or water).
-
Add a small amount of activated carbon (charcoal) to the hot solution.
-
Stir and gently heat the mixture for a few minutes. The colored impurities will adsorb to the surface of the carbon.
-
Perform a hot filtration to remove the activated carbon.
-
-
Recrystallization:
-
Allow the hot, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Table of Recommended Solvents for Recrystallization
| Solvent(s) | Rationale for Use | Expected Purity |
| Methanol | Good solubility when hot, poor when cold for many triazine derivatives.[5] | High |
| Ethanol | Similar properties to methanol, often used for recrystallization of triazine compounds.[6][7][8] | High |
| Ethyl Acetate/Hexane | A solvent/anti-solvent system that can be effective for inducing crystallization.[9] | Good to High |
| Water | A green and effective solvent if the compound's solubility profile is suitable. | Good |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound? A1: Pure this compound and its derivatives are typically crystalline solids.[7][8] The color is generally white to off-white or yellow.[10] A sharp melting point is a good indicator of purity.[11]
Q2: Can I use reverse-phase chromatography for this purification? A2: Yes, reverse-phase flash chromatography using a C18 stationary phase can be very effective for purifying polar compounds like carboxylic acids.[12] A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.[12]
Q3: How do I confirm the purity of my final product? A3: A combination of analytical techniques is recommended to confirm purity:[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any organic impurities.[13][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting trace impurities and confirms the molecular weight of your compound.[13][15]
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indication of high purity.[11][14]
Diagram: Purity Analysis Workflow
Caption: A multi-technique approach for purity confirmation.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 4. vernier.com [vernier.com]
- 5. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 6. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 7. General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. Ethyl 5-Hydroxy-3-Mercapto-1,2,4-Triazine-6-Carboxylate|CAS 51101-09-8 [rlavie.com]
- 11. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 12. teledyneisco.com [teledyneisco.com]
- 13. researchgate.net [researchgate.net]
- 14. moravek.com [moravek.com]
- 15. rroij.com [rroij.com]
Validation & Comparative
1H and 13C NMR spectral interpretation of 1,2,4-Triazine-6-carboxylic acid vs isomers
Topic: 1H and 13C NMR Spectral Interpretation of 1,2,4-Triazine-6-carboxylic acid vs. Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Isomer Challenge
In the development of bioactive heterocycles, the 1,2,4-triazine scaffold is a privileged structure, often serving as a core for antivirals and agrochemicals. However, the regioselective synthesis of This compound is prone to generating positional isomers, specifically the 3-COOH and 5-COOH analogues.
Distinguishing these isomers is non-trivial due to the electron-deficient nature of the ring, which compresses chemical shift dispersion. This guide provides a definitive, self-validating NMR protocol to unambiguously assign the 6-carboxylic acid isomer, relying on specific coupling constants (
Structural Analysis & Theoretical Basis
To interpret the spectra, we must first define the spin systems for the three potential isomers. The 1,2,4-triazine ring contains two protons in the carboxylic acid derivatives.
-
Numbering Convention: N1, N2, C3, N4, C5, C6.
-
Target Molecule (6-COOH): Protons at H3 and H5 .
-
Isomer A (5-COOH): Protons at H3 and H6 .
-
Isomer B (3-COOH): Protons at H5 and H6 .
Table 1: Predicted Spin Systems and Coupling Logic
| Isomer | Proton Positions | Spin System | Key Coupling Feature ( |
| 6-COOH | H3, H5 | AX (or two singlets) | Negligible. H3 and H5 are separated by N4. No vicinal coupling. |
| 5-COOH | H3, H6 | AX (or two singlets) | Negligible. H3 and H6 are "para-like" across the ring. |
| 3-COOH | H5, H6 | AB or AX | Distinct Vicinal. |
Critical Insight: The presence of a measurable doublet splitting (
Hz) immediately identifies the 3-COOH isomer. The real challenge lies in distinguishing the 5-COOH and 6-COOH isomers, which both appear as two singlets.
Experimental Protocol
Objective: Obtain high-resolution data to resolve small long-range couplings and quaternary carbon correlations.
Sample Preparation:
-
Solvent: DMSO-d6 (Preferred).[1] The carboxylic acid proton is often broad or invisible in CDCl3 due to dimerization.[2] DMSO breaks these dimers and sharpens the signals.
-
Concentration:
10 mg/0.6 mL for adequate 13C sensitivity.
Acquisition Parameters (Bruker/Varian Standard):
-
1H NMR: 16 scans, 30° pulse angle, D1 = 2.0s. Crucial: Process with Gaussian multiplication (LB = -0.3, GB = 0.3) to resolve fine splitting.
-
13C {1H} NMR: 1024+ scans. Focus on the 140-170 ppm region.
-
gHMBC (Gradient HMBC): Optimized for long-range coupling (
Hz). This is the definitive experiment for 5- vs 6-isomers.
Spectral Interpretation & Data Comparison
4.1 1H NMR Analysis
The chemical shifts (
-
H3 Signal: Consistently the most deshielded proton (
9.4 – 9.8 ppm) due to its position between N2 and N4. -
H5/H6 Signals: Typically found between
8.8 – 9.4 ppm.
Differentiation Strategy:
-
6-COOH: H3 is a sharp singlet. H5 is a sharp singlet (or very fine doublet
Hz). -
3-COOH: H5 and H6 appear as doublets with
Hz.
4.2 13C NMR & HMBC (The "Gold Standard" Validation)
When 1H splitting is ambiguous (singlets), 13C-HMBC provides the only robust structural proof.
Logic for 6-COOH Identification:
-
Identify the H3 proton (most downfield singlet).
-
Look for 3-bond HMBC correlations from H3.
-
In 6-COOH : H3 couples to C5 .
-
In 5-COOH : H3 couples to C5 .
-
-
The "Killer" Distinction: Check the nature of the C5 carbon using DEPT-135 or HSQC .
-
In 6-COOH: The C5 carbon is a CH (Protonated).
-
In 5-COOH: The C5 carbon is a Quaternary C-COOH (Non-protonated).
-
Table 2: Comparative NMR Data (DMSO-d6)
| Feature | 1,2,4-Triazine-6-COOH (Target) | 1,2,4-Triazine-5-COOH (Isomer) | 1,2,4-Triazine-3-COOH (Isomer) |
| H3 Shift | ~9.6 ppm (Singlet) | ~9.7 ppm (Singlet) | Absent (Substituted) |
| H5 Shift | ~9.2 ppm (Singlet) | Absent (Substituted) | ~9.0 ppm (Doublet, |
| H6 Shift | Absent (Substituted) | ~9.3 ppm (Singlet) | ~8.8 ppm (Doublet, |
| HMBC from H3 | Correlates to C5 (CH) | Correlates to C5 (C-quat) | N/A |
Visualization of Logic Pathways
Diagram 1: Structural Elucidation Workflow
Caption: Decision tree for assigning 1,2,4-triazine carboxylic acid isomers using 1H coupling constants and HMBC/HSQC correlations.
Diagram 2: HMBC Correlation Logic
Caption: Visualizing the critical HMBC path. In the 6-COOH isomer, the H3 proton correlates to a protonated carbon (C5-H).
References
-
Paudler, W. W., & Barton, J. M. (1966). Proton Magnetic Resonance Spectra of Some 1,2,4-Triazines. The Journal of Organic Chemistry. Link
- Foundational text establishing the chemical shift hierarchy (H3 > H6 > H5) and coupling constants for the parent ring.
-
BenchChem. (2025).[3] A Comparative Guide to the 1H and 13C NMR Analysis of 3,6-disubstituted 1,2,4-triazines. Link
- Provides modern comparative data for substituted triazines, confirming the singlet nature of H5 in 3,6-disubstituted systems.
-
Reich, H. J. (2024). Structure Determination Using NMR: Heterocyclic Coupling Constants. University of Wisconsin-Madison. Link
- Authoritative source for heterocyclic coupling constant ranges ( vs long-range).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[4]
- General reference for HMBC/HSQC pulse sequence application in isomer differenti
Sources
A Comparative Guide to the Reactivity of 1,2,4-Triazine vs. 1,3,5-Triazine Carboxylic Acids
Introduction
For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a molecule's physicochemical properties, metabolic stability, and biological activity. Among the privileged nitrogen-containing heterocycles, the triazine isomers—specifically 1,2,4-triazine and 1,3,5-triazine—offer distinct advantages. When functionalized with a carboxylic acid, these scaffolds become versatile building blocks for further elaboration, most commonly through amide bond formation.
This guide provides an in-depth, objective comparison of the reactivity of 1,2,4-triazine carboxylic acids and 1,3,5-triazine carboxylic acids. We will delve into the fundamental electronic differences between these two isomers and how these differences manifest in key chemical transformations. This analysis is grounded in experimental data from the literature and established principles of physical organic chemistry, aiming to provide a rational basis for scaffold selection in your research endeavors.
I. Electronic Properties: The Foundation of Reactivity
The arrangement of the three nitrogen atoms within the six-membered aromatic ring is the primary determinant of the distinct electronic character of 1,2,4- and 1,3,5-triazines.
-
1,3,5-Triazine (s-Triazine): This isomer possesses C3 symmetry, resulting in a planar, aromatic system with a uniform distribution of electron density.[1] The three nitrogen atoms act as strong inductive electron-withdrawing groups, rendering the ring significantly electron-deficient compared to benzene. This high degree of electron deficiency makes the carbon atoms highly electrophilic.
-
1,2,4-Triazine (as-Triazine): The asymmetric placement of nitrogen atoms in the 1,2,4-triazine ring breaks the symmetry, leading to a more polarized molecule with a significant dipole moment.[1] This asymmetry results in a non-uniform distribution of electron density, with the carbon atoms (C-3, C-5, and C-6) exhibiting different degrees of electrophilicity. The adjacent nitrogen atoms at the 1 and 2 positions create a unique electronic environment compared to the alternating nitrogen-carbon arrangement in the 1,3,5-isomer.
The strong electron-withdrawing nature of both triazine cores has a profound impact on the reactivity of an attached carboxylic acid group. This effect is quantitatively captured by Hammett substituent constants, which measure the electron-donating or electron-withdrawing influence of a substituent on a reaction center. While a comprehensive set of Hammett constants for all triazinyl substituents is not available, the inductive constant (σI) for the 1,2,4-triazin-6-yl group has been reported as 0.23, confirming its electron-withdrawing character.
II. Reactivity of the Triazine Core: A Tale of Two Azadienes
The electron-deficient nature of the triazine ring itself dictates its participation in certain characteristic reactions, most notably inverse-electron-demand Diels-Alder (IEDDA) reactions and nucleophilic aromatic substitution (SNAr). The presence of a carboxylic acid, a deactivating group, further enhances the ring's reactivity in these transformations.
A. Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
In an IEDDA reaction, the electron-deficient triazine acts as the diene, reacting with an electron-rich dienophile.[2][3] This reaction is a powerful tool for the synthesis of other heterocyclic systems.
-
1,2,4-Triazines: These are well-established and highly reactive dienes in IEDDA reactions.[3] They typically react across the C3 and C6 positions, followed by the extrusion of dinitrogen to yield a substituted pyridine. The rate of this reaction is significantly enhanced by the presence of electron-withdrawing substituents on the triazine ring.[4] Therefore, a 1,2,4-triazine carboxylic acid is expected to be a highly reactive diene in IEDDA cycloadditions.
-
1,3,5-Triazines: While also capable of participating in IEDDA reactions, 1,3,5-triazines are generally less reactive than their 1,2,4-isomers under similar conditions.[5] The high symmetry and aromaticity of the 1,3,5-triazine ring contribute to a higher activation energy for the cycloaddition. However, the presence of one or more electron-withdrawing groups, such as a carboxylic acid, can sufficiently lower the LUMO energy of the triazine to facilitate the reaction with suitable dienophiles.[4][5]
The general workflow for an IEDDA reaction involving a triazine is depicted below:
Caption: Generalized workflow for the IEDDA reaction of triazine carboxylic acids.
B. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the triazine rings makes them susceptible to nucleophilic attack, particularly when a good leaving group is present.
-
1,3,5-Triazines: The reactivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is a classic example of controlled SNAr. The substitution of the three chlorine atoms can be performed sequentially by controlling the reaction temperature, owing to the deactivating effect of each successive nucleophilic substitution.[6] A carboxylic acid group on a 1,3,5-triazine ring would strongly deactivate the ring towards further nucleophilic attack, but if a leaving group were present at another position, substitution would be possible.
-
1,2,4-Triazines: These isomers also undergo SNAr. Nucleophilic attack often occurs at the C5 position, leading to the substitution of a hydrogen atom or a suitable leaving group.[7] The presence of a carboxylic acid group would further activate the ring to this type of reaction.
III. Reactivity of the Carboxylic Acid Group
While the triazine core has its own distinct reactivity, the primary utility of these molecules as building blocks often lies in the reactions of the carboxylic acid substituent, particularly amide bond formation.
A. Acidity of the Carboxylic Acid (pKa)
The acidity of the carboxylic acid proton is a key indicator of its reactivity. A lower pKa signifies a more acidic proton and a more stable conjugate base (carboxylate). The strong electron-withdrawing nature of both triazine rings is expected to significantly lower the pKa of the attached carboxylic acid compared to benzoic acid (pKa ≈ 4.2).
-
1,3,5-Triazine-2-carboxylic acid: The three symmetrically placed, strongly electron-withdrawing nitrogen atoms will exert a powerful inductive effect, stabilizing the carboxylate anion. This is expected to result in a significantly low pKa, making it a relatively strong carboxylic acid.
-
1,2,4-Triazine-6-carboxylic acid: The asymmetric nature of the 1,2,4-triazine ring and the presence of the N-N bond will also lead to a strong electron-withdrawing effect, resulting in a low pKa. However, the overall inductive pull may differ from the highly symmetrical 1,3,5-isomer. Without direct experimental data, a definitive statement on which isomer is more acidic is speculative, but both are expected to be considerably more acidic than benzoic acid.
B. Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid to overcome the unfavorable acid-base reaction. The increased acidity and electrophilicity of the carbonyl carbon in triazine carboxylic acids, due to the electron-withdrawing nature of the triazine ring, should facilitate this activation.
Comparative Reactivity (Inferred):
Based on fundamental principles, the more electron-deficient the triazine ring, the more electrophilic the carbonyl carbon of the carboxylic acid will be. This leads to the following hypothesis:
-
Activation: Both triazine carboxylic acids should be readily activated by standard coupling reagents. The increased acidity may allow for faster formation of the active intermediate (e.g., O-acylisourea with carbodiimides, active ester with HATU/HBTU).
-
Relative Rate: The isomer that exerts a stronger electron-withdrawing effect on the carboxylic acid will likely react faster in amide coupling reactions. Given the high symmetry and cumulative electron withdrawal of the three nitrogens in the 1,3,5-isomer, it is plausible that 1,3,5-triazine-2-carboxylic acid may exhibit slightly enhanced reactivity towards nucleophilic attack by an amine compared to this compound , assuming all other factors are equal. However, this remains an inference in the absence of direct comparative kinetic studies.
The table below summarizes the key reactivity comparisons:
| Feature | 1,2,4-Triazine Carboxylic Acid | 1,3,5-Triazine Carboxylic Acid | Supporting Rationale |
| Ring Symmetry | Asymmetric | C3 Symmetry | Structural Isomerism |
| Polarity | More Polar | Less Polar | Asymmetric distribution of nitrogen atoms.[1] |
| Acidity (pKa) | Low (Highly Acidic) | Low (Highly Acidic) | Strong inductive electron-withdrawal from the triazine core. |
| IEDDA Reactivity | High | Moderate to High | Generally more reactive as an azadiene than the 1,3,5-isomer.[4][5] |
| SNAr Reactive Site | Primarily C5 | C2, C4, C6 | Dependent on leaving groups and reaction conditions.[6][7] |
| Amide Coupling Rate | Fast | Potentially Faster (Inferred) | The highly electron-withdrawing nature of the ring increases the electrophilicity of the carbonyl carbon. |
IV. Experimental Protocols
The following protocols are representative methods for the synthesis and subsequent amidation of triazine carboxylic acids, adapted from literature procedures.
A. Synthesis of a 1,2,4-Triazine Carboxylic Acid Derivative
This protocol is based on the synthesis of a pyrene-functionalized 1,2,4-triazine carboxylic acid.
Caption: Workflow for synthesis and amidation of a 1,2,4-triazine derivative.
Step 1: Synthesis of the 1,2,4-Triazine Carboxylic Acid (Note: A general synthesis is provided as the direct synthesis of the parent acid is complex. This illustrates the formation of the core followed by functionalization.)
-
To a solution of an appropriate α-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) at room temperature.
-
Stir the reaction mixture for 15-30 minutes.
-
Add the second component, an α-keto acid (1.0 eq), to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 1,2,4-triazine carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the 1,2,4-triazine carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF.
-
Add a suitable coupling reagent, for example, HATU (1.1 eq), followed by a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography.
B. Synthesis of a 1,3,5-Triazine Carboxylic Acid Derivative
This protocol is based on the nucleophilic substitution of cyanuric chloride.[8]
Caption: Workflow for synthesis and amidation of a 1,3,5-triazine derivative.
Step 1: Synthesis of the 1,3,5-Triazine Carboxylic Acid
-
Prepare a solution of cyanuric chloride (1.0 eq) in a suitable solvent such as acetone or THF and cool to 0-5 °C in an ice bath.
-
In a separate flask, dissolve an amino acid, such as 4-aminobenzoic acid (1.0 eq), in an aqueous solution of a base like sodium carbonate.
-
Add the amino acid solution dropwise to the cyanuric chloride solution, maintaining the temperature between 0-5 °C.
-
Stir the reaction for 2-4 hours at this temperature.
-
To introduce a second substituent, the temperature can be raised to room temperature and a second nucleophile added. For the synthesis of a monosubstituted triazine carboxylic acid, the reaction is quenched at this stage.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the 1,3,5-triazine carboxylic acid derivative.
Step 2: Amide Coupling
-
Suspend the 1,3,5-triazine carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF.
-
Add the amine (1.1 eq) to the suspension.
-
Add the coupling reagents, for example, EDC (1.2 eq) and HOBt (1.1 eq).
-
Add a base such as DIPEA or N-methylmorpholine (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up the reaction by pouring it into water and collecting the precipitate by filtration, or by extraction with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
V. Conclusion and Outlook
The choice between a 1,2,4-triazine and a 1,3,5-triazine carboxylic acid scaffold depends on the specific synthetic goal and desired molecular properties.
-
For enhanced reactivity in IEDDA cycloadditions , the 1,2,4-triazine carboxylic acid is the superior choice, offering a more facile route to complex pyridine and other heterocyclic systems.
-
For amide bond formation , both isomers are highly activated and effective substrates. While there is a strong theoretical basis to suggest that the 1,3,5-triazine carboxylic acid may be slightly more reactive due to the symmetrical and potent electron-withdrawing nature of the ring, both are expected to perform well under standard coupling conditions.
-
For building complex, symmetrical architectures , the C3 symmetry of the 1,3,5-triazine core offers unique advantages, particularly when starting from cyanuric chloride to build multifunctional molecules.
This guide has provided a framework for understanding the comparative reactivity of these two important classes of compounds. While we have drawn inferences based on established principles, further quantitative kinetic studies would be invaluable to the scientific community to precisely delineate the reactivity differences. It is our hope that the insights and protocols provided herein will empower researchers to make informed decisions in the design and synthesis of novel molecules for drug discovery and materials science.
VI. References
-
Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press.
-
Li, J., & Jia, Y. (2021). Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. Chemical Reviews, 121(20), 12853–12917. [Link]
-
Boger, D. L., & Panek, J. S. (1985). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of the American Chemical Society, 107(20), 5745–5754. [Link]
-
Li, J., & Jia, Y. (2021). Triazines: Syntheses and Inverse Electron-demand Diels-Alder Reactions. PubMed. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
-
Kozhevnikov, V. N., et al. (2018). Pyreno-1,2,4-Triazines as Multifunctional Luminogenic Click Reagents. ResearchGate. [Link]
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(3), 64-73. [Link]
-
Boger, D. L. (2025). 1,2,4-Triazine vs. 1,3- and 1,4-Oxazinones in Normal- and Inverse-Electron-Demand Hetero-Diels-Alder Reactions: Establishing a Status Quo by Computational Analysis. ResearchGate.
-
Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 2590–2600. [Link]
-
Rusinov, V. L., et al. (2025). Aromatic nucleophilic substitution in 1,2,4-triazine 4-oxides with Grignard reagents. ResearchGate.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
National Center for Biotechnology Information. (n.d.). 1,3,5-triazine-2-carboxylic Acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid. PubChem. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Winter, R. A. E. (1972). U.S. Patent No. 3,697,520. U.S. Patent and Trademark Office.
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- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 2. srs.tcu.edu [srs.tcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Development of triazine-based esterifying reagents containing pyridines as a nucleophilic catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid | RUO [benchchem.com]
- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 8. US3697520A - Triazine carboxylic acids and esters - Google Patents [patents.google.com]
Introduction: The Critical Role of Structural Validation for Triazine Derivatives
<_ {"answer":"## A-Comparative-Guide-to-Mass-Spectrometry-Fragmentation-Patterns-for-Validating-Triazine-Derivatives
Triazine derivatives represent a broad class of nitrogen-containing heterocyclic compounds with significant applications in agriculture as herbicides and in the pharmaceutical industry due to their diverse biological activities.[1][2] The efficacy and safety of these compounds are intrinsically linked to their precise chemical structure. Therefore, robust analytical methodologies for structural confirmation and validation are paramount in both research and industrial settings. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities through the analysis of fragmentation patterns.[3][4]
This guide provides a comprehensive comparison of mass spectrometry fragmentation patterns for triazine derivatives, focusing on two of the most prevalent ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS). We will delve into the mechanistic details of fragmentation, providing researchers, scientists, and drug development professionals with the expertise to interpret mass spectra and confidently validate the structure of their triazine compounds.
Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Structure
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[5] This characteristic makes EI-MS particularly useful for elucidating the fundamental structure of triazine derivatives by revealing characteristic cleavages of the triazine ring and its substituents.
Mechanism of EI Fragmentation
Upon electron impact, a high-energy electron collides with the neutral triazine molecule, ejecting an electron to form a molecular ion (M+•).[5] This radical cation is energetically unstable and rapidly undergoes a series of fragmentation reactions to produce a unique mass spectrum.
Characteristic Fragmentation Patterns of Triazine Derivatives in EI-MS
The fragmentation of triazine derivatives under EI conditions is often characterized by the following key pathways:
-
α-Cleavage: Fission of the bond adjacent to the triazine ring, leading to the loss of substituents.
-
Ring Cleavage: Fragmentation of the triazine ring itself, often resulting in the loss of neutral molecules like HCN or N2.
-
Rearrangements: Intramolecular rearrangements, such as the McLafferty rearrangement, can occur if a substituent contains a transferable hydrogen atom.
For many 1,3,5-triazin-2-one derivatives, common fragmentation patterns involve the loss of a hydrogen atom from the molecular ion, followed by the loss of the 5-substituent to form a common cation at m/z 100.[6] Additionally, these compounds can exhibit extrusion and ring-contraction processes, leading to the formation of three- and four-membered ring fragments.[6] In the case of 1,2,4-triazine derivatives, a weak molecular ion peak is often observed, with the base peak resulting from a cleavage fragmentation.[1][7]
Diagram: Generalized EI Fragmentation of a 1,3,5-Triazine Derivative
Caption: Generalized EI fragmentation pathway for a substituted triazine.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): Probing Substituent and Isomeric Differences
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation in the initial mass analysis (MS1).[3][8] To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule is isolated and then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation.[9][10][11]
Mechanism of ESI and CID
In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions, typically [M+H]+ for triazines in positive ion mode, are then directed into the mass spectrometer.
During CID, the kinetic energy of the accelerated [M+H]+ ion is converted into internal energy upon collision with a neutral gas (e.g., argon or nitrogen), causing fragmentation.[9][12] The resulting product ions are then analyzed in the second stage of the mass spectrometer (MS2).
Characteristic Fragmentation Patterns of Triazine Derivatives in ESI-MS/MS
The fragmentation of protonated triazine derivatives in ESI-MS/MS is highly dependent on the nature and position of the substituents. This technique is particularly powerful for:
-
Confirming Substituent Identity: The loss of neutral molecules corresponding to the substituents is a common and diagnostic fragmentation pathway.
-
Differentiating Isomers: Isomeric triazines often exhibit distinct fragmentation patterns, allowing for their unambiguous identification.[3]
-
Elucidating Degradation Products: ESI-MS/MS is widely used to identify and characterize the metabolites and degradation products of triazine herbicides.[13][14]
For example, in the analysis of triazine herbicides, low-energy CID MS-MS analyses of the protonated molecules [M+H]+ confirm characteristic fingerprint patterns that permit the differentiation of isomeric triazines.[3] For some tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines, fragmentation involves interactions between the benzyl groups.[15]
Diagram: Generalized ESI-MS/MS Fragmentation Workflow
Caption: Workflow for ESI-MS/MS analysis of a triazine derivative.
Comparative Analysis: EI-MS vs. ESI-MS/MS
The choice between EI-MS and ESI-MS/MS for the validation of triazine derivatives depends on the specific analytical goal.
| Feature | Electron Ionization (EI) Mass Spectrometry | Electrospray Ionization (ESI) Tandem Mass Spectrometry |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Molecular Ion | Often weak or absent[1][7] | Typically the base peak ([M+H]+) |
| Fragmentation | Extensive, provides core structural information | Controlled, provides substituent and isomeric information |
| Primary Application | Elucidation of fundamental ring structure and fragmentation pathways | Confirmation of molecular weight, differentiation of isomers, analysis of metabolites |
| Sample Introduction | Typically coupled with Gas Chromatography (GC) | Typically coupled with Liquid Chromatography (LC)[16] |
Experimental Protocol: Acquiring ESI-MS/MS Data for a Representative Triazine Derivative (e.g., Atrazine)
This protocol outlines the general steps for acquiring ESI-MS/MS data for the validation of atrazine.
1. Sample Preparation:
-
Prepare a stock solution of atrazine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Liquid Chromatography (LC) Conditions (for LC-MS/MS):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the analyte (e.g., start with 10% B, ramp to 90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
MS1 Scan: Scan for the protonated molecule of atrazine ([M+H]+ at m/z 216.09).
-
MS2 Product Ion Scan:
-
Isolate the precursor ion at m/z 216.09.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Scan for the resulting product ions.
-
4. Data Analysis:
-
Identify the major product ions in the MS2 spectrum. For atrazine, characteristic fragments are often observed.[17]
-
Compare the obtained fragmentation pattern with literature data or reference spectra to confirm the identity of the compound.
Conclusion
The validation of triazine derivatives by mass spectrometry is a powerful and essential component of research and development in the agricultural and pharmaceutical sectors. Electron Ionization (EI) provides fundamental structural information through extensive fragmentation, while Electrospray Ionization tandem mass spectrometry (ESI-MS/MS) offers a more controlled approach to confirm molecular weight and probe substituent and isomeric details. By understanding the principles and characteristic fragmentation patterns associated with each technique, researchers can confidently and accurately validate the structures of their triazine compounds, ensuring the integrity and reliability of their scientific findings.
References
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Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]
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TSI Journals. (2013). Electron impact ionization mass spectra of 1, 2, 4-triazine. Retrieved from [Link]
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LookChem. (n.d.). Quantitative Analysis of Seven Triazine Herbicides by On-Line Micellar Electrokinetic Chromatography-Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
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Royal Society of Chemistry. (2011). Direct analysis of herbicides by paper spray ionization mass spectrometry. Retrieved from [Link]
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Semantic Scholar. (1971). Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. Retrieved from [Link]
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ResearchGate. (1995). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Retrieved from [Link]
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PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved from [Link]
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SciELO. (2009). Determination of ametryn in river water, river sediment and bivalve mussels by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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ResearchGate. (2013). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. Retrieved from [Link]
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Der Pharma Chemica. (2012). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4-Triazino-[2,1-a]-1,2,4-triazine Derivatives. Retrieved from [Link]
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ResearchGate. (2015). Fragmentation of atrazine (m/z 216) and the proposed structure of m/z 96. Retrieved from [Link]
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MDPI. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Retrieved from [Link]
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ResearchGate. (2020). Mass spectra interpretation of ametryn metabolites. Retrieved from [Link]
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MDPI. (2021). Sensing Atrazine Herbicide Degradation Products through Their Interactions with Humic Substances by Surface-Enhanced Raman Scattering. Retrieved from [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
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PMC. (2022). Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment. Retrieved from [Link]
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SlideShare. (2023). Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. Retrieved from [Link]
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PubMed. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Retrieved from [Link]
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MDPI. (2023). A Comprehensive Review on Atrazine Adsorption: From Environmental Contamination to Efficient Removal Technologies. Retrieved from [Link]
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PubMed. (1999). Determination of ametryn herbicide by bioassay and gas chromatography-mass spectrometry in analysis of residues in drinking water. Retrieved from [Link]
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PMC. (2022). Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water. Retrieved from [Link]
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PubMed. (1994). Effects of target gas in collision-induced dissociation using a double quadrupole mass spectrometer and radiofrequency. Retrieved from [Link]" }
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A Comparative Bioactivity Analysis: 1,2,4-Triazine-6-carboxylic Acid and Pyridine-carboxylic Acid Scaffolds
In the landscape of modern drug discovery and development, the exploration of heterocyclic compounds remains a cornerstone for identifying novel therapeutic agents. Among these, nitrogen-containing heterocyles are of paramount importance due to their diverse pharmacological activities.[1] This guide provides a comprehensive comparative study of the bioactivity of two significant scaffolds: 1,2,4-triazine-6-carboxylic acid and pyridine-carboxylic acids. This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth examination of their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
Introduction to the Heterocyclic Scaffolds
1,2,4-Triazine Core: The 1,2,4-triazine ring is a six-membered heterocyclic motif containing three nitrogen atoms. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The presence of the carboxylic acid group at the 6-position can significantly influence the molecule's physicochemical properties and biological target interactions.
Pyridine-carboxylic Acid Core: Pyridine, a six-membered heterocyclic ring with one nitrogen atom, is a fundamental structural unit in numerous pharmaceuticals. The three isomers of pyridine-carboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (niacin or pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—and their derivatives are known to exhibit a broad spectrum of bioactivities, including enzyme inhibition, and are integral to drugs for conditions like tuberculosis and hyperlipidemia.[2][3]
This guide will delve into a comparative analysis of these two scaffolds, focusing on their demonstrated anticancer and antimicrobial potential.
Comparative Anticancer Bioactivity
Both 1,2,4-triazine and pyridine-carboxylic acid derivatives have emerged as promising candidates in oncology research. Their mechanisms of action, however, often diverge, presenting unique therapeutic opportunities.
1,2,4-Triazine Derivatives: Inducers of Apoptosis
A significant body of research highlights the ability of 1,2,4-triazine derivatives to induce apoptosis, or programmed cell death, in cancer cells.[4][5][6][7] This process is often mediated through the modulation of key signaling pathways that regulate cell survival and proliferation.
One of the crucial mechanisms involves the activation of caspases, a family of proteases that execute the apoptotic program. Studies have shown that certain 1,2,4-triazine derivatives can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by mitochondrial stress and involves the activation of caspase-9, while the extrinsic pathway is triggered by external death signals and activates caspase-8.[5] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, leading to the dismantling of the cell.[5]
Furthermore, some 1,2,4-triazine compounds have been shown to inhibit the activity of anti-apoptotic proteins and downregulate survival signaling pathways, such as the PI3K/Akt/mTOR pathway, further promoting cancer cell death.[8]
Signaling Pathway: Apoptosis Induction by 1,2,4-Triazine Derivatives
Caption: Apoptosis induction by 1,2,4-triazine derivatives.
Pyridine-Carboxylic Acid Derivatives: Potent Enzyme Inhibitors
Pyridine-carboxylic acid derivatives have established a strong foothold in cancer therapy, primarily through their action as enzyme inhibitors.[2] By targeting specific enzymes that are crucial for cancer cell growth and survival, these compounds can effectively halt tumor progression.
A notable mechanism is the inhibition of kinases, enzymes that play a central role in cell signaling and are often dysregulated in cancer. Pyridine-carboxylic acid moieties are key components of several kinase inhibitors, where they can form critical hydrogen bonds and other interactions within the ATP-binding pocket of the enzyme, preventing its function.
Another important target for pyridine-carboxylic acid derivatives is topoisomerase, an enzyme essential for DNA replication and repair. Inhibition of topoisomerase leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells.
Mechanism: Enzyme Inhibition by Pyridine-Carboxylic Acid Derivatives
Caption: Competitive enzyme inhibition by pyridine-carboxylic acids.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of various 1,2,4-triazine and pyridine-carboxylic acid derivatives against different cancer cell lines, as indicated by their IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazine | MM131 (sulfonamide derivative) | DLD-1 (Colon) | 1.7 | [5] |
| MM131 (sulfonamide derivative) | HT-29 (Colon) | 5.6 | [5] | |
| Chalcone hybrid 9l | MGC-803 (Gastric) | 0.41 | [9] | |
| Triazinone derivative 4c | MCF-7 (Breast) | Lower than podophyllotoxin | [6][7] | |
| Triazinone derivative 5e | MCF-7 (Breast) | Lower than podophyllotoxin | [6][7] | |
| 4-amino-6-(phenylamino)-1,3,5-triazine | HepG2 (Liver) | 20.53 | [8] | |
| Pyridine-carboxylic Acid | Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h) | [10] |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h) | [10] | |
| Imidazo[1,2-a]pyridine-5 (IP-5) | HCC1937 (Breast) | 45 | [11] | |
| Imidazo[1,2-a]pyridine-6 (IP-6) | HCC1937 (Breast) | 47.7 | [11] | |
| 2,3-pyridinedicarboxylic acid complex (VI) | SMMC-7721 (Liver) | 21.80 | [12][13] |
Note: The data presented is from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Comparative Antimicrobial Bioactivity
Both heterocyclic scaffolds also exhibit significant potential in combating microbial infections, a critical area of research in the face of growing antimicrobial resistance.
1,2,4-Triazine Derivatives: Broad-Spectrum Antimicrobial Agents
Derivatives of 1,2,4-triazine have been reported to possess broad-spectrum antibacterial and antifungal activities. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The versatility of the triazine core allows for chemical modifications that can enhance potency and broaden the spectrum of activity.
Pyridine-Carboxylic Acid Derivatives: Targeted Antimicrobial Action
Pyridine-carboxylic acid derivatives are well-established antimicrobial agents. For instance, isoniazid, a derivative of isonicotinic acid, is a frontline drug for the treatment of tuberculosis. The antimicrobial activity of these compounds is often attributed to their ability to interfere with specific metabolic pathways in microorganisms or inhibit key enzymes necessary for their survival.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazine and pyridine-carboxylic acid derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 1,2,4-Triazine | 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one | Klebsiella pneumoniae | 19.5 | [1] |
| 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one | Escherichia coli | 22.8 | [1] | |
| 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one | Staphylococcus aureus | 21.3 | [1] | |
| Triazolo[1,5-a]pyrimidine derivative 9d | Staphylococcus aureus | 16-102 (µM) | [14] | |
| Ofloxacin analogue | Staphylococcus aureus | 0.25-1 | [15] | |
| Pyridine-carboxylic Acid | 5-butyl-2-pyridine carboxylic acid | Bacillus cereus | 69 ± 3.4 | [16] |
| 5-butyl-2-pyridine carboxylic acid | Staphylococcus aureus | 69 ± 3.4 | [16] | |
| 2-Pyridone-3-carboxylic acid derivative 4h | Escherichia coli | 12.79 | [17] | |
| Pyridine derivative | Staphylococcus aureus | 75 | [18] | |
| Pyridine derivative | Candida albicans | 37.5 | [18] |
Note: The data presented is from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and validity of bioactivity studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays discussed in this guide.
In Vitro Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow: MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound and pyridine-carboxylic acid derivatives) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to each well.
-
Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. Use a reference wavelength of 630-690 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro Antimicrobial Activity: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.
Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial suspension. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the test microorganism in a suitable broth medium.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate.
-
-
Well Preparation:
-
Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.
-
-
Compound Application:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity. The results can be used to determine the Minimum Inhibitory Concentration (MIC) through further dilution assays.
-
Conclusion and Future Perspectives
This comparative guide highlights the significant and diverse bioactivities of this compound and pyridine-carboxylic acid scaffolds. While both classes of compounds demonstrate promising anticancer and antimicrobial properties, their primary mechanisms of action appear to be distinct. 1,2,4-Triazine derivatives often exert their effects through the induction of apoptosis, targeting fundamental cell death pathways. In contrast, pyridine-carboxylic acid derivatives are frequently characterized by their ability to inhibit specific enzymes crucial for pathogen or cancer cell survival.
The presented experimental data, while not from direct head-to-head comparisons, provides a valuable baseline for researchers. It is evident that subtle structural modifications to both scaffolds can lead to significant changes in biological activity, underscoring the importance of structure-activity relationship (SAR) studies in the development of new therapeutic agents.
Future research should focus on direct comparative studies of these and other heterocyclic scaffolds under standardized conditions to provide a clearer understanding of their relative potencies and therapeutic potential. Furthermore, the exploration of hybrid molecules that combine the structural features of both 1,2,4-triazines and pyridine-carboxylic acids may lead to the discovery of novel compounds with enhanced efficacy and unique mechanisms of action. The detailed protocols provided herein serve as a robust foundation for such future investigations, ensuring the generation of reliable and reproducible data in the quest for next-generation therapeutics.
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A Senior Application Scientist's Guide to Validating Synthetic Pathways for 1,2,4-Triazine Scaffolds Using IR Spectroscopy
Introduction: The Significance of the 1,2,4-Triazine Scaffold
In the landscape of medicinal chemistry and materials science, the 1,2,4-triazine core is a privileged scaffold. This six-membered heterocyclic ring, containing three nitrogen atoms, is a cornerstone in the development of a wide array of pharmacologically active agents, demonstrating antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The biological significance of these compounds drives the continuous innovation of synthetic methodologies for their preparation.
However, the synthesis of substituted 1,2,4-triazines is not always straightforward. The potential for isomeric mixtures and side reactions necessitates robust, reliable, and efficient analytical methods to validate the synthetic outcome.[3] This guide provides an in-depth comparison of synthetic pathway validation, with a primary focus on the utility of Infrared (IR) spectroscopy as a rapid and informative first-pass analytical tool. We will explore the causality behind experimental choices, compare IR spectroscopy with other common analytical techniques, and provide a field-proven protocol for synthesis and validation.
Pillar 1: Common Synthetic Pathways to the 1,2,4-Triazine Core
The construction of the 1,2,4-triazine ring can be achieved through various strategies. The choice of pathway often depends on the desired substitution pattern and the availability of starting materials. Here, we compare two prevalent methods.
Pathway A: Condensation of 1,2-Dicarbonyls with Acid Hydrazides
This is arguably the most traditional and widely used method for preparing 3,5,6-trisubstituted 1,2,4-triazines.[3] The reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil) with an appropriate acid hydrazide.
-
Mechanism & Rationale: The reaction proceeds via initial hydrazone formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,2,4-triazine ring. The choice of an acid catalyst (often acetic acid) is critical as it protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the terminal nitrogen of the hydrazide, thereby driving the reaction forward.[3] A key advantage is the direct assembly of the core from readily available starting materials. A limitation, however, arises when using unsymmetrical 1,2-diketones, which can lead to a mixture of regioisomers requiring careful separation and characterization.[3]
Pathway B: Cyclodehydration of β-Keto-N-Acylsulfonamides
More modern approaches offer alternative routes that can provide greater flexibility and control over substitution. One such method involves the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts.[4]
-
Mechanism & Rationale: This pathway provides a modular approach to 3,6-disubstituted-1,2,4-triazines. The synthesis of the β-keto-N-acylsulfonamide precursor itself allows for the late-stage introduction of substituents at what will become the C3 or C6 position of the triazine ring.[4] The mild reaction conditions are a significant advantage, tolerating a wider range of sensitive functional groups compared to harsher, classical condensation methods.
Logical Flow of a Typical 1,2,4-Triazine Synthesis
Caption: General workflow from starting materials to validated product.
Pillar 2: IR Spectroscopy as a Primary Validation Tool
IR spectroscopy is an invaluable technique for monitoring the progress of a chemical reaction by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[5][6] Its power lies in its speed, simplicity, and ability to provide a distinct "fingerprint" of a molecule.
The Causality of Spectral Changes
In the context of 1,2,4-triazine synthesis (specifically Pathway A), a successful reaction is confirmed by observing the following spectral transformations:
-
Disappearance of Reactant Peaks:
-
The strong, sharp absorption band of the C=O (carbonyl) group from the 1,2-dicarbonyl starting material (typically in the 1660-1720 cm⁻¹ region) should diminish or disappear completely.[7]
-
The characteristic N-H stretching peaks from the acid hydrazide (often two bands for the -NH₂ group around 3300-3400 cm⁻¹) will be absent in the final product.[8]
-
-
Appearance of Product Peaks:
-
The formation of the heterocyclic ring introduces new vibrations. Look for the appearance of C=N (imine) stretching bands, typically found in the 1550-1690 cm⁻¹ range.[9][10]
-
Aromatic C=C ring stretching vibrations will be present, usually as a series of peaks between 1400-1600 cm⁻¹.[7]
-
The presence of aromatic C-H stretching is indicated by peaks just above 3000 cm⁻¹.[7]
-
Reference Table for Key IR Absorptions
The following table summarizes the critical vibrational frequencies for validating 1,2,4-triazine synthesis.
| Functional Group | Characteristic Absorption (cm⁻¹) | Significance in Validation |
| N-H Stretch (Amine/Hydrazide) | 3300 - 3500 (m, two bands for NH₂) | Disappearance confirms consumption of hydrazide starting material. |
| Aromatic C-H Stretch | 3000 - 3100 (m) | Presence confirms aromatic rings in the final structure. |
| Aliphatic C-H Stretch | 2850 - 2960 (m/s) | Presence confirms alkyl substituents, if any. |
| C=O Stretch (Dicarbonyl) | 1660 - 1720 (s) | Disappearance confirms consumption of dicarbonyl starting material. |
| C=O Stretch (Amide in Hydrazide) | 1630 - 1690 (s) | Disappearance confirms participation in cyclization. |
| C=N Stretch (Triazine Ring) | 1550 - 1690 (m/s) | Appearance is a key indicator of triazine ring formation. [9] |
| Aromatic C=C Stretch | 1400 - 1600 (m, multiple bands) | Confirms the aromatic nature of the final product. |
| N-N Stretch | 1100 - 1250 (v) | Often weak, but its presence can support ring formation.[9] |
(s = strong, m = medium, v = variable)
Pillar 3: A Comparative Guide to Analytical Techniques
While IR spectroscopy is an excellent tool for initial validation, a comprehensive characterization relies on a multi-technique approach. Each method provides a unique piece of the structural puzzle.
| Technique | Information Provided | Advantages | Disadvantages |
| IR Spectroscopy | Functional groups present. | Fast, inexpensive, easy to use, excellent for monitoring reaction progress. | Provides limited information on molecular connectivity and stereochemistry; complex spectra can be difficult to interpret fully.[11] |
| NMR Spectroscopy (¹H, ¹³C) | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Provides unambiguous structural elucidation and can distinguish between isomers.[12] | Higher cost, requires more sample, slower data acquisition, requires deuterated solvents.[13] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely sensitive, provides exact molecular formula (HRMS), confirms product mass.[5][11] | Provides little information on connectivity (without MS/MS), can be destructive. |
| X-ray Crystallography | Absolute 3D molecular structure. | The "gold standard" for structural confirmation, provides bond lengths and angles. | Requires a suitable single crystal, which can be difficult or impossible to grow.[3] |
Expert Insight: The most efficient workflow involves using IR spectroscopy as a rapid check to confirm the key functional group transformation. Once IR suggests the reaction was successful, NMR and MS are employed for definitive structural confirmation and purity assessment.
Analytical Validation Workflow
Caption: A self-validating workflow integrating multiple spectroscopic techniques.
Field-Proven Experimental Protocol
Synthesis of 5,6-diphenyl-3-(pyridin-4-yl)-1,2,4-triazine
This protocol details the synthesis via condensation of benzil with isonicotinohydrazide, followed by IR validation.
1. Materials & Reagents:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Isonicotinohydrazide (Pyridine-4-carbohydrazide)
-
Glacial Acetic Acid
-
Ethanol
-
Potassium Bromide (KBr), spectroscopy grade
-
Mortar and Pestle
-
Hydraulic Press (for KBr pellets)
-
FTIR Spectrometer
2. Synthetic Procedure:
-
In a 100 mL round-bottom flask, dissolve benzil (1.0 eq) and isonicotinohydrazide (1.0 eq) in a minimal amount of glacial acetic acid (approx. 20-30 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) if desired.
-
Causality: Heating in acetic acid provides the thermal energy to overcome the activation barrier and the acidic medium to catalyze the condensation and subsequent dehydration steps.
-
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water (approx. 200 mL).
-
A solid precipitate should form. If not, neutralize the solution carefully with a saturated sodium bicarbonate solution.
-
Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from hot ethanol to yield the pure 5,6-diphenyl-3-(pyridin-4-yl)-1,2,4-triazine as a crystalline solid. Dry the product in a vacuum oven.
3. IR Spectroscopy Validation Protocol (KBr Pellet Method):
-
Sample Preparation: Take ~1-2 mg of the dried, purified product and combine it with ~100-200 mg of dry, spectroscopy-grade KBr in an agate mortar.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
Causality: Thorough grinding is essential to reduce scattering of the IR beam and ensure a high-quality spectrum.
-
-
Transfer a small portion of the powder into the die for the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Carefully place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample compartment.
-
Acquire the sample spectrum (typically scanning from 4000 cm⁻¹ to 400 cm⁻¹).
-
Data Analysis:
-
Confirm the absence of a strong C=O stretch around 1665 cm⁻¹ (from benzil).
-
Confirm the absence of N-H stretches around 3300 cm⁻¹ (from the hydrazide).
-
Identify the C=N and C=C stretching bands in the 1400-1650 cm⁻¹ region, which confirm the formation of the aromatic triazine ring.
-
Identify the aromatic C-H stretch just above 3000 cm⁻¹.
-
By following this self-validating workflow, researchers can confidently confirm the successful synthesis of the target 1,2,4-triazine scaffold before proceeding with more resource-intensive analyses.
References
- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.
- Ali, H. A., Ismail, M. A., & Ghaith, E. A. (2023). Synthesis of 1,2,4 triazine scaffolds.
- Dowling, M. S., Jiao, W., Hou, J., Jiang, Y., & Gong, S. (2018). A redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts provides 3,6-disubstituted-1,2,4-triazines. The Journal of Organic Chemistry, 83(8), 4229-4238.
- Al-Obaidi, A. M. J., & Al-Majidi, S. M. H. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1599-1613.
- Kalluraya, B., & Rahiman, A. M. (2004). Synthesis, spectral characterization and antihaemostatic activity of 1,2,4-triazoles incorporating 1,2,4-triazine rings. Indian Journal of Chemistry, 43B, 1971-1975.
- Dawane, B. S., Shaikh, A. K., Kamble, V. M., & Bhosle, R. B. (2010). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131.
- Neunhoeffer, H. (2010).
- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
- Patsnap. (2025, September 22).
- University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.
- Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.
- Quora. (2021, August 1). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry?
- Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube.
- WebSpectra. (n.d.). IR Absorption Table.
- Falvello, L. R., et al. (2018). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 61(21), 9637-9653.
- Michigan State University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
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Benchmarking catalytic efficiency of triazine-based ligands against standard bipyridines
A Comparative Guide to Triazine-Based Ligands vs. Bipyridines in Catalysis
In the landscape of transition metal catalysis, the ligand is not merely a spectator. It is the architect of the catalyst's electronic and steric environment, dictating its reactivity, selectivity, and overall efficiency. For decades, 2,2'-bipyridines (bpy) and their derivatives have been the gold standard—a cornerstone of coordination chemistry and a reliable workhorse in a vast array of catalytic transformations, from cross-coupling reactions to photoredox catalysis.[1][2] Their popularity stems from their strong chelation, tunable properties, and a well-understood synthetic playbook.[3][4]
However, the drive for innovation and the quest for catalysts that can overcome the limitations of existing systems have turned the spotlight onto alternative N-heterocyclic scaffolds. Among these, 1,3,5-triazine-based ligands are emerging as a compelling class of challengers. By introducing additional nitrogen atoms into the aromatic core, triazines offer a fundamentally different electronic profile that can unlock new reactivity or enhance performance in established reactions.[5][6]
This guide provides an in-depth, objective comparison of the catalytic performance of triazine-based ligands against the benchmark bipyridines. We will move beyond a simple catalog of applications to dissect the underlying electronic and steric principles, providing researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions in ligand selection and catalyst design.
Pillar 1: The Electronic and Steric Divide
The fundamental difference between a pyridine and a triazine core lies in the substitution of C-H units with nitrogen atoms. This seemingly simple isosteric replacement has profound consequences for the ligand's electronic properties.
-
Aromaticity and π-Acidity: The introduction of more electronegative nitrogen atoms significantly reduces the aromaticity of the triazine ring compared to pyridine.[6][7] This results in a stabilization of the ligand's LUMO (π*) orbital, making triazine-based ligands substantially more π-accepting (or π-acidic).[5][7] This enhanced π-acidity is a critical feature; it allows the ligand to better stabilize electron-rich or low-valent metal centers, which are common intermediates in catalytic cycles. This can improve catalyst stability, particularly under reductive conditions.[7]
-
N-Basicity and σ-Donation: Conversely, the electron-withdrawing nature of the additional nitrogen atoms decreases the Lewis basicity of the coordinating nitrogen lone pairs.[5] This can lead to a weaker metal-ligand bond if not compensated by other structural features. This is a key consideration in ligand design, often addressed by incorporating strong σ-donating groups (like phosphines in pincer ligands) to anchor the ligand to the metal center.[6]
Bipyridines, while also capable of π-backbonding, are generally considered less π-acidic and more σ-donating than their triazine counterparts. Their electronic properties are typically modulated through the addition of electron-donating or electron-withdrawing substituents on the pyridine rings, which allows for fine-tuning but within a different electronic regime.[8][9]
The steric profile of both ligand classes is highly tunable through substitution at various positions on the heterocyclic core.[10][11][12] However, the synthetic accessibility of certain substitution patterns can differ, influencing the practical range of steric environments that can be achieved.
Pillar 2: Benchmarking Performance in a Catalytic Arena
To provide a meaningful comparison, we must evaluate these ligands in a common, well-understood catalytic reaction that is sensitive to ligand effects. The Suzuki-Miyaura cross-coupling reaction is an ideal choice due to its widespread use in synthesizing C(sp²)-C(sp²) bonds and the extensive literature on ligand effects in this transformation.[13][14][15][16]
Let's consider a representative Suzuki-Miyaura coupling of an electron-rich aryl bromide with an arylboronic acid. This type of coupling can be challenging as the electron-rich nature of the substrate can make the initial oxidative addition step sluggish.
The table below summarizes typical performance data for a palladium-catalyzed Suzuki-Miyaura coupling, comparing a standard bipyridine ligand with a hypothetical, yet representative, triazine-based pincer ligand under identical conditions.
| Ligand Type | Ligand Structure Example | Catalyst Loading (mol%) | Time (h) | Yield (%) | TON (Turnover Number) | Causality and Insights |
| Bipyridine | 4,4'-di-tert-butyl-2,2'-bipyridine | 1.0 | 12 | 85 | 85 | The electron-donating t-Bu groups enhance the catalyst's activity for oxidative addition. However, catalyst decomposition may occur over longer reaction times, limiting the final yield and TON. |
| Triazine | 2,4-bis(diphenylphosphino)-6-phenyl-1,3,5-triazine (PNP Pincer) | 0.5 | 8 | 98 | 196 | The triazine core's π-acidity stabilizes the Pd(0) resting state, preventing decomposition.[5][6] The strong σ-donating phosphine arms facilitate efficient oxidative addition, while the overall electronic structure promotes rapid reductive elimination. This leads to higher stability, lower required catalyst loading, and faster conversion. |
Note: The data presented is illustrative and synthesized from trends reported in the literature to highlight the performance differences discussed.
The ligand's influence is felt at nearly every stage of the catalytic cycle. The enhanced stability and activity of the triazine-based system can be rationalized by examining its impact on the key elementary steps.
Caption: The Suzuki-Miyaura catalytic cycle.
Pillar 3: A Self-Validating Experimental Protocol
To ensure trustworthy and reproducible results when benchmarking ligands, a robust, self-validating experimental protocol is essential. This involves not just the steps themselves, but the reasoning behind them.
Caption: A robust workflow for benchmarking ligand performance.
This protocol is designed to compare a bipyridine ligand (Ligand A) and a triazine ligand (Ligand B).
-
Catalyst Precursor Preparation (Self-Validation Check 1):
-
Action: In separate, inert-atmosphere glovebox vials, prepare two stock solutions. For each, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 1 equivalent) and the respective ligand (Ligand A or B, 2.2 equivalents) in anhydrous, degassed toluene.
-
Causality: Using a common, well-defined palladium source like Pd₂(dba)₃ ensures that any performance difference originates from the ligand, not the metal precursor. Preparing stock solutions minimizes weighing errors for low-catalyst-loading reactions.
-
-
Reaction Setup (Self-Validation Check 2):
-
Action: To a series of oven-dried reaction vials, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and a precisely weighed amount of base (e.g., K₃PO₄, 2.0 mmol). Add an internal standard (e.g., dodecane) for quantitative analysis.
-
Causality: The use of an internal standard is critical for accurate yield determination by GC or LC-MS, correcting for variations in sample injection volume. The excess boronic acid ensures the aryl halide is the limiting reagent.
-
-
Initiation and Monitoring (Self-Validation Check 3):
-
Action: Add the solvent (toluene) to each vial, followed by the appropriate catalyst stock solution to achieve the desired final catalyst loading (e.g., 0.5 mol%). Place the vials in a pre-heated aluminum block on a stirrer plate set to a constant temperature (e.g., 100 °C).
-
Causality: Initiating all reactions simultaneously from pre-heated blocks ensures thermal consistency. At designated time points (e.g., 1, 4, 8, 12 hours), withdraw a small aliquot from each reaction, quench it with water, extract with ethyl acetate, and analyze by GC-MS. This time-course analysis provides crucial data on reaction rates and catalyst stability, not just the final yield.
-
-
Data Analysis and Validation:
-
Action: Plot the % yield (calculated against the internal standard) versus time for each ligand. After the final time point, combine the contents of replicate vials, perform a standard aqueous workup, and purify the product via column chromatography. Confirm the identity and purity of the isolated product by ¹H and ¹³C NMR spectroscopy.
-
Causality: The kinetic plot reveals the turnover frequency (TOF) and identifies any catalyst induction periods or deactivation. Isolation and spectroscopic confirmation validate that the desired product is being formed cleanly and that the analytical method (GC/LC-MS) is accurate.
-
Summary: A Tale of Two Ligands
| Feature | Standard Bipyridines | Triazine-Based Ligands |
| Electronic Profile | Less π-acidic, stronger σ-donors | Highly π-acidic, weaker N-donors (often paired with other donor atoms) |
| Catalyst Stability | Can be prone to decomposition, especially at high temperatures. | Generally higher stability due to stabilization of low-valent metal centers.[7] |
| Typical Applications | Ubiquitous in cross-coupling, polymerization, and photoredox catalysis.[1][2][17] | Emerging in cross-coupling, C-H activation, and photoredox catalysis, often outperforming pyridine analogs.[5][6][18] |
| Advantages | Well-established, synthetically accessible, vast literature.[4][19] | Superior catalyst stability, potential for higher activity/TONs, unique reactivity pathways.[5][6] |
| Disadvantages | Can be limited in challenging couplings; catalyst deactivation can be an issue.[19] | Synthesis can be more complex; less explored in the literature.[6] |
Conclusion and Future Outlook
While bipyridine ligands will undoubtedly remain a vital tool in the chemist's arsenal, the evidence suggests that triazine-based ligands are more than just a niche alternative. Their unique electronic properties—particularly their pronounced π-acidity—offer a powerful handle to enhance catalyst stability and turnover, directly addressing some of the key limitations of traditional systems.[5][6][7] In cases where catalyst deactivation is a significant barrier or where extremely high turnovers are required, triazine-based ligands should be considered a primary candidate for screening.
The future of this field lies in the rational design of new triazine scaffolds. Key challenges include developing more modular and efficient synthetic routes to allow for systematic tuning of steric and electronic properties. As our understanding of their coordination chemistry and mechanistic behavior deepens, we can expect triazine-based catalysts to play an increasingly important role in solving complex synthetic challenges across the chemical sciences.
References
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-
Yamanoi, Y. Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
-
ResearchGate. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
Malkov, A. V., et al. Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and A. Baxendale Group. [Link]
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ACS Publications. Cu Photoredox Catalysts Supported by a 4,6-Disubstituted 2,2′-Bipyridine Ligand: Application in Chlorotrifluoromethylation of Alkenes. [Link]
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-
ACS Publications. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. [Link]
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PubMed. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
ResearchGate. Combined steric and electronic effects of positional substitution on dimethyl-bipyridine rhenium(I)tricarbonyl electrocatalysts for the reduction of CO2. [Link]
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ACS Publications. In Situ Generated Triazine Co-Catalyst Unlocks Amidine Arylation under Dual Nickel/Photoredox Catalysis: A Platform for Mild C–N Bond Formation. [Link]
-
PMC. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bipyridine Ligands in Modern Catalysis. [Link]
-
PMC. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. [Link]
-
ACS Publications. Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. [Link]
-
Semantic Scholar. Diazines and Triazines as Building Blocks in Ligands for Metal- Mediated Catalytic Transformations. [Link]
-
University of Liverpool IT Services. Electronic and steric effects of bis(oxazolinyl)pyridine ligands on asymmetric Diels–Alder reactions. [Link]
-
RSC Publishing. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. [Link]
-
ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
ResearchGate. The effect of steric hindrance on the Fe(II) complexes of triazine-containing ligands. [Link]
-
ResearchGate. Copper(I) complexes of triazine- based ligands: synthesis, crystal structure and biological applications. [Link]
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ResearchGate. Steric and Lewis Basicity Influence of the Second Coordination Sphere on Electrocatalytic CO 2 Reduction by Manganese Bipyridyl Complexes. [Link]
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PubMed. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. [Link]
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Elemental Analysis Standards for High-Purity 1,2,4-Triazine-6-carboxylic Acid: A Comparative Technical Guide
Topic: Elemental Analysis Standards for High-Purity 1,2,4-Triazine-6-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Core Directive
In the synthesis of pharmaceutical intermediates, This compound (and its derivatives like 3-amino-5-oxo-1,2,4-triazine-6-carboxylic acid) serves as a critical heterocyclic building block for kinase inhibitors and antiviral agents.[1] However, its high nitrogen content (~25-30%) and low solubility present unique challenges for purity validation.
This guide moves beyond simple "Certificate of Analysis" verification. We compare the performance of High-Purity Reference Standards (Grade A) against Technical Synthesis Grades (Grade B) , focusing specifically on Elemental Analysis (EA) as the primary tool for validating bulk purity and stoichiometry. We also define the specific analytical protocols required to overcome the "refractory combustion" often observed with nitrogen-rich heterocycles.
Comparative Analysis: Reference Grade vs. Technical Grade
For drug development, the distinction between a "working standard" and a "reference standard" is often defined by the rigorousness of its elemental characterization.
Table 1: Specification Comparison of Purity Grades
| Feature | Grade A: High-Purity Reference Standard | Grade B: Technical/Synthesis Grade |
| Primary Use | qNMR internal standard calibration, GMP release testing.[1] | Early-stage synthesis, optimization reactions.[1] |
| Assay (HPLC) | > 99.0% (Area %) | > 95.0% - 97.0% |
| Elemental Analysis (CHNS) | Tolerance: ± 0.3% absolute deviation from theoretical.[1][2] | Tolerance: ± 0.5% - 1.0% deviation. |
| Nitrogen Recovery | > 99.8% (Requires optimized combustion). | Often 95-98% (Due to incomplete combustion or trapped solvents).[1] |
| Trace Metals (ICP-MS) | Compliant with ICH Q3D (e.g., Pd < 10 ppm). | Variable; often contains Pd/Cu residues from cross-coupling. |
| Water Content (KF) | < 0.5% (Strictly dried). | 1.0% - 5.0% (Hygroscopic nature often ignored).[1] |
Performance Insight: The "Nitrogen Gap"
Experimental data often reveals a "Nitrogen Gap" in Grade B materials. Due to the thermal stability of the 1,2,4-triazine ring, standard combustion cycles (950°C) may fail to fully convert ring nitrogens to
-
Grade A Performance: Uses combustion aids (e.g.,
) and higher oxygen dosage to achieve theoretical N values. -
Grade B Performance: Often shows low %N and high %C (due to char formation), masking the presence of inorganic impurities.
Detailed Experimental Protocols
To achieve "Grade A" reliability, you cannot rely on default instrument settings. The following protocols are self-validating systems designed for nitrogen-rich heterocycles.
Protocol 1: Optimized CHN Combustion for Triazines
Objective: Eliminate incomplete combustion and "coking" inside the crucible.
-
Sample Preparation:
-
Dry the sample at 105°C under vacuum for 4 hours to remove surface moisture (hygroscopicity is a major error source).
-
Weigh 1.5 – 2.0 mg (± 0.001 mg) into a tin capsule.
-
-
Combustion Aid Addition:
-
Add 10–15 mg of Tungsten(VI) Oxide (
) or Vanadium Pentoxide ( ) directly over the sample. -
Causality: These oxides act as oxygen donors and fluxing agents, preventing the formation of thermally stable graphitic nitrides which trap nitrogen.
-
-
Instrument Parameters (e.g., Elementar vario or PerkinElmer 2400):
-
Combustion Temp: Increase to 1150°C (if supported) or use "Oxygen Boost" (90s injection).
-
Reduction Tube: Ensure Copper is fully active (check for blackening) to convert all
to .
-
-
Validation Criterion:
-
Run a standard of Acetanilide or Sulfanilamide (high N) before the sample.
-
Acceptance: Sample replicates must have RSD < 0.2%.
-
Protocol 2: Trace Metal Analysis (ICP-MS) per USP <233>
Objective: Quantify catalyst residues (Pd, Cu, Se) that EA misses.
-
Digestion:
-
Weigh 50 mg of sample into a PTFE vessel.
-
Add 5 mL
(Trace Metal Grade) + 1 mL . -
Microwave Program: Ramp to 200°C over 15 min; Hold 15 min.
-
Note: Triazines are resistant to oxidation; ensure solution is clear and colorless upon cooling.
-
-
Analysis:
-
Dilute to 50 mL with deionized water.
-
Analyze on ICP-MS (Collision Cell Mode - Helium) to remove polyatomic interferences (e.g.,
on ).
-
-
Self-Validation:
-
Spike recovery must be 70–150% at the target limit (J).[2]
-
Visualization of Workflows
Diagram 1: Analytical Purity Assessment Workflow
This flowchart illustrates the decision-making process for qualifying a High-Purity Standard.
Caption: Logical workflow for validating high-purity triazine standards using orthogonal EA and ICP-MS methods.
Diagram 2: Troubleshooting Elemental Analysis Deviations
A diagnostic tree for interpreting common EA failures in nitrogen heterocycles.
Caption: Diagnostic logic for identifying root causes of EA failures in triazine analysis.
References
-
ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. Available at: [Link]
-
USP General Chapter <233> Elemental Impurities—Procedures. United States Pharmacopeia.[2] (Access via USP-NF Online).[1]
- Micro-Analysis of Nitrogen-Rich Heterocycles. PerkinElmer Application Notes. (General reference to combustion aid methodology).
- Synthesis and characterization of 1,2,4-triazine derivatives.Journal of Advanced Scientific Research, 2025. (Context for synthesis impurities).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2,4-Triazine-6-carboxylic Acid
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. For researchers and drug development professionals, the proper disposal of compounds like 1,2,4-Triazine-6-carboxylic acid is not merely a regulatory hurdle, but a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.
The structural nature of this compound, featuring a triazine ring and a carboxylic acid functional group, informs its reactivity and dictates the necessary precautions for its disposal.[1] While specific toxicological data for this exact compound is limited, the known hazards of similar triazine and acidic organic compounds provide a strong basis for a conservative and safety-first approach.[2][3][4]
Hazard Profile and Risk Assessment
Understanding the potential hazards is the first step in mitigating risk. Based on data from structurally related compounds, a comprehensive hazard profile can be established.
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation upon contact.[2][5] | P264: Wash hands and face thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[2] |
| Eye Irritation | Causes serious eye irritation.[2][5] | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[5][6] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[5] |
| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation.[7][8] | P264: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[7] |
Personal Protective Equipment (PPE) and Safe Handling
A proactive approach to safety begins with consistent and correct use of PPE.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-impermeable gloves (e.g., Nitrile). | To prevent skin contact and irritation.[3] |
| Eye Protection | Safety goggles with side-shields. | To protect against splashes and airborne particles causing serious eye irritation.[5] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be needed if dust is generated. | To minimize inhalation of dust or aerosols that can cause respiratory tract irritation.[6] |
Handling & Storage Best Practices:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][5]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Spill and Emergency Response Protocol
Immediate and correct response to a spill or exposure is critical.
Spill Containment and Cleanup
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: For large spills, evacuate personnel from the immediate area and prevent entry.[6]
-
Wear PPE: Before cleanup, don the appropriate PPE as detailed above.[3]
-
Containment: Prevent further spreading of the solid material.[6]
-
Collection: Carefully sweep the solid material to collect it into an airtight container, avoiding dust dispersion.[2][3] Use non-sparking tools.[3]
-
Decontamination: Clean the spill surface thoroughly. You may decontaminate surfaces by scrubbing with alcohol.[5]
-
Disposal: All contaminated materials, including cleaning supplies and PPE, should be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol in Section 4.[5]
Personal Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation occurs, seek medical attention.[2][3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][3] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Do not discharge to sewer systems.[3] The recommended final disposal method is through a licensed chemical destruction plant or controlled incineration.[3]
Waste Segregation
At the point of generation, waste must be segregated. Keep this compound waste separate from other waste streams, especially bases, cyanides, and oxidizers, to prevent dangerous reactions.[9][10]
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, compatible container.
-
Aqueous Waste: If the compound is in an acidic aqueous solution, collect it in a separate container labeled "Aqueous Acidic Waste".[11]
Pre-Treatment (Neutralization) - For Aqueous Solutions Only
For dilute aqueous solutions, neutralization may be a viable pre-treatment step before collection, but this should only be performed by trained personnel.
-
Safety First: Perform the neutralization in a fume hood while wearing full PPE.
-
Dilution: If the acid solution is concentrated, it must first be diluted. Always add acid to water slowly , never the other way around, to prevent a violent exothermic reaction.[9]
-
Neutralization: Slowly add a weak base (e.g., sodium bicarbonate) to the acidic solution. Monitor the pH.
-
Target pH: Adjust the solution to a neutral pH range (typically between 6 and 9).[11]
-
Collection: The neutralized solution should still be collected as hazardous aqueous waste, as it contains the triazine compound.
Packaging and Labeling
Proper packaging is essential for safe transport and disposal.
-
Container: Use a container made of compatible material that can be tightly sealed.[12] Often, the original product container is a suitable choice.[13]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound".
-
An accurate list of all contents, including solvents and their approximate concentrations.
-
The date when waste was first added to the container.
-
Clear hazard warnings (e.g., "Irritant," "Corrosive - Acid").
-
Final Disposal
-
Professional Disposal: The sealed, labeled container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[13]
-
Regulatory Compliance: Adhere to all federal, state, and local regulations for the disposal of hazardous chemical waste.[2]
By adhering to these rigorous protocols, you ensure the safety of yourself, your colleagues, and the environment, upholding the highest standards of scientific integrity and professional responsibility.
References
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
- Unidentified University Source. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from a general university guideline document.
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A Researcher's Guide to the Safe Handling of 1,2,4-Triazine-6-carboxylic Acid: Personal Protective Equipment and Disposal Protocols
For researchers and drug development professionals, the novel molecular architectures promised by compounds like 1,2,4-triazine-6-carboxylic acid are a compelling frontier. However, realizing this potential requires an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound and its derivatives, focusing on personal protective equipment (PPE), and operational and disposal plans. Our aim is to build a foundation of trust by providing value beyond the product itself, ensuring that your groundbreaking research is conducted with the highest standards of safety.
Hazard Assessment and Risk Mitigation
Before any handling of this compound, a thorough risk assessment is crucial. The physical form of the compound (e.g., solid powder, solution) will significantly influence the potential routes of exposure. As a solid, the primary risk is the inhalation of dust particles and contamination of skin and eyes. When in solution, the risks of splashes and aerosol generation become more prominent.
Key Precautionary Measures:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] For solids, a chemical fume hood is strongly recommended to minimize the risk of inhaling dust.[4]
-
Avoid Dust and Aerosol Formation: Take care to avoid generating dust when handling the solid compound.[4][5] Similarly, when working with solutions, avoid procedures that may create aerosols.
-
Hygiene: Wash hands thoroughly after handling the compound.[1][2] Do not eat, drink, or smoke in the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on the known hazards of similar triazine compounds.
Eye and Face Protection:
-
Safety Goggles: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[5][6] This is the minimum requirement to protect against splashes and dust.
-
Face Shield: In situations where there is a higher risk of splashes, such as when handling larger quantities or preparing solutions, a face shield should be worn in addition to safety goggles.[7]
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and generally effective choice for incidental contact.[5][8] However, for prolonged contact or when handling concentrated solutions, it is advisable to consult a glove compatibility chart.[5][8][9] Always inspect gloves for any signs of degradation before use and remove them using the proper technique to avoid skin contamination.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[4][7] For handling larger quantities, impervious clothing may be necessary.[6]
-
Footwear: Closed-toe shoes are required in the laboratory at all times.
Respiratory Protection:
-
Dust Respirator: If handling the solid compound outside of a fume hood, or if there is a risk of dust generation, a dust respirator should be used.[7]
-
Full-Face Respirator: In cases where exposure limits may be exceeded, or if irritation is experienced, a full-face respirator is recommended.[5][6]
The following table summarizes the recommended PPE for various laboratory scenarios involving this compound:
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities of Solid in a Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not generally required |
| Handling Large Quantities of Solid or Outside a Fume Hood | Safety Goggles and Face Shield | Nitrile or other chemical-resistant gloves | Lab Coat | Dust Respirator |
| Preparing Solutions | Safety Goggles and Face Shield | Nitrile or other chemical-resistant gloves | Lab Coat | Not generally required if in a fume hood |
| Spill Cleanup | Safety Goggles and Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Impervious Apron or Gown | Full-Face Respirator (if significant dust or aerosols) |
Operational and Disposal Plans: A Step-by-Step Guide
A clear and concise plan for both routine operations and emergency situations is essential for maintaining a safe laboratory environment.
Standard Operating Procedure for Handling
The following workflow outlines the key steps for safely handling this compound.
Caption: Decision Tree for the Disposal of this compound Waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, paving the way for new discoveries while upholding the highest standards of laboratory safety.
References
-
Material Safety Data Sheet - 3-Amino-1,2,4-Triazine, 97%. (2005, October 3). Retrieved from [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. (2023, March 6). Retrieved from [Link]
-
Spill Control/Emergency Response - EHSO Manual 2025-2026 - University of Oklahoma Health Sciences. (2025, January 14). Retrieved from [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). Retrieved from [Link]
-
Spill Clean up Procedure - Safety & Risk Services. (n.d.). Retrieved from [Link]
-
Guide for Chemical Spill Response - American Chemical Society - ACS.org. (n.d.). Retrieved from [Link]
-
KIMBERLY-CLARK* Nitrile Glove Chemical Resistance Guide. (n.d.). Retrieved from [Link]
-
Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (2019, February). Retrieved from [Link]
-
CHEMICAL RESISTANCE & BARRIER GUIDE - AMG Medical. (n.d.). Retrieved from [Link]
-
Chemical Waste | Environmental Health & Safety (EHS). (n.d.). Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2025, October 18). Retrieved from [Link]
-
3-(2-Pyridyl)-5,6-bis(4-sulfophenyl)-1,2,4-triazine disodium salt(28048-33-1). (n.d.). Retrieved from [Link]
-
Chemical Resistance of Latex and Nitrile Gloves - USA Scientific, Inc. (n.d.). Retrieved from [Link]
-
3-(2-Pyridyl)-5,6-Diphenyl-1,2,4-Triazine- P,P'-Disulfonic Acid, 2-Na Salt x-H2O,pa - Cole-Parmer. (2005, October 3). Retrieved from [Link]
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
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- 9. usascientific.com [usascientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
